molecular formula C20H18N4O4 B2931176 (2R,4S)-Fmoc-D-Pro(4-N3)-OH CAS No. 2137142-63-1

(2R,4S)-Fmoc-D-Pro(4-N3)-OH

货号: B2931176
CAS 编号: 2137142-63-1
分子量: 378.4 g/mol
InChI 键: HOPXMBBEYJTPNX-KPZWWZAWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,4S)-Fmoc-D-Pro(4-N3)-OH is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2R,4S)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPXMBBEYJTPNX-KPZWWZAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to (2R,4S)-Fmoc-D-Pro(4-N3)-OH: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4S)-Fmoc-D-Pro(4-N3)-OH is a synthetically modified amino acid derivative that serves as a valuable building block in peptide synthesis and bioconjugation. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its straightforward incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this compound is the azido group at the 4-position of the proline ring. This functional group enables the site-specific modification of peptides and other biomolecules through highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound.

Chemical Properties

The chemical properties of this compound are summarized in the table below. For comparative purposes, data for related isomers are also provided where available.

PropertyThis compound(2S,4R)-Fmoc-L-Pro(4-N3)-OH(2R,4R)-Fmoc-D-Pro(4-N3)-OH
Synonyms Fmoc-(2R,4S)-4-azidoprolineFmoc-(4R)-azido-L-Prolinecis-4-Azido-N-Fmoc-D-proline
CAS Number 2137142-63-1[1][2]702679-55-8[3]1378847-51-8[4][5]
Molecular Formula C₂₀H₁₈N₄O₄[1][2][3]C₂₀H₁₈N₄O₄[3]C₂₀H₁₈N₄O₄[4]
Molecular Weight 378.4 g/mol [1][2][3]378.4 g/mol [3]378.4 g/mol [4]
Appearance White crystalline powder[1]White to off-white crystalline powder[3]White crystalline powder[4]
Melting Point 140 - 144 °C[1]Not available177 - 180 °C[4]
Purity ≥98% (HPLC)[1][2]≥99% (HPLC)[3]≥99% (HPLC, Assay by titration)[4]
Optical Rotation [α]²⁰/D = +35 ± 1° (c=1 in DMF)[1][α]²⁰/D = -35 ± 2° (c=1 in DMF)[3][α]²⁰/D = +15 ± 1° (c=1 in DMF)[4]
Storage Conditions 0-8 °C[1][2]0 - 8 °C[3]2 - 8 °C[4]

Experimental Protocols

Detailed experimental protocols for the use of this compound in peptide synthesis and subsequent modification are provided below. These protocols are based on standard procedures and may require optimization for specific applications.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based SPPS.

Workflow for SPPS:

spips_workflow resin Resin Swelling fmoc_deprotection Fmoc Deprotection resin->fmoc_deprotection 1. Swell in DMF washing1 Washing fmoc_deprotection->washing1 2. 20% Piperidine/DMF coupling Amino Acid Coupling washing1->coupling 3. DMF washes washing2 Washing coupling->washing2 4. Fmoc-AA, Coupling reagents (e.g., HCTU/DIPEA) repeat Repeat for next amino acid washing2->repeat 5. DMF washes cleavage Cleavage & Deprotection washing2->cleavage After final coupling repeat->fmoc_deprotection purification Purification cleavage->purification e.g., TFA cocktail

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Methodology:

  • Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in N,N-dimethylformamide (DMF) for at least 30 minutes.[6]

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF.[7] This is typically a two-step process: a short treatment of 2-3 minutes followed by a longer treatment of 10-15 minutes.[7]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: this compound (typically 3-5 equivalents) is pre-activated with a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature.[8]

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[6]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of the proline residue can be selectively modified using a CuAAC reaction with an alkyne-containing molecule.

Workflow for CuAAC Reaction:

cuaac_workflow prepare_peptide Prepare Azide-Peptide Solution reaction Combine and React prepare_peptide->reaction prepare_alkyne Prepare Alkyne-Molecule Solution prepare_alkyne->reaction prepare_catalyst Prepare Catalyst Solution (CuSO4, Ligand) prepare_catalyst->reaction prepare_reducing Prepare Reducing Agent (Sodium Ascorbate) prepare_reducing->reaction purification Purify Conjugate reaction->purification

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Detailed Methodology:

  • Reagent Preparation:

    • Azide-Peptide: Dissolve the purified peptide containing the (2R,4S)-4-azido-D-proline residue in a suitable buffer (e.g., phosphate buffer, pH 7).

    • Alkyne-Molecule: Dissolve the alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule) in a compatible solvent like DMSO or water.

    • Catalyst Solution: Prepare a stock solution of copper(II) sulfate (CuSO₄). In a separate tube, prepare a stock solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

    • Reducing Agent: Prepare a fresh stock solution of sodium ascorbate in water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • The azide-peptide solution.

    • The alkyne-molecule solution.

    • A premixed solution of CuSO₄ and the ligand.[9]

    • Sodium ascorbate solution.[9] The ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Reaction Incubation: The reaction mixture is incubated at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification: The resulting triazole-linked conjugate is purified from the reaction mixture using RP-HPLC to remove excess reagents and the catalyst.

Signaling Pathways and Applications

Proline-rich motifs in proteins are known to be involved in mediating protein-protein interactions, which are crucial for a variety of cellular signaling pathways. For instance, proline-rich domains can bind to SH3 domains of signaling proteins, thereby influencing pathways such as the epidermal growth factor (EGF) signaling cascade.[10] The introduction of modified proline residues like (2R,4S)-4-azido-D-proline can be a powerful tool to probe and modulate these interactions.

The azide functionality allows for the attachment of various molecular probes, such as:

  • Fluorescent dyes: For visualizing the localization and trafficking of peptides within cells.

  • Biotin tags: For affinity purification and identification of binding partners.

  • Cross-linking agents: To covalently trap and identify interacting proteins.

  • Therapeutic agents: To create targeted peptide-drug conjugates for drug delivery.

While direct studies involving this compound in specific signaling pathways are not yet widely published, the versatility of this building block makes it a highly valuable tool for chemical biology and drug discovery research aimed at dissecting and manipulating cellular signaling networks. For example, peptides containing this modified amino acid could be used to study inflammatory and neurosignaling pathways.[11][12]

Conclusion

This compound is a versatile chemical tool for researchers in peptide chemistry, chemical biology, and drug development. Its straightforward incorporation into peptides via SPPS and the bioorthogonal reactivity of its azide group provide a powerful platform for the synthesis of well-defined, functionalized peptides. The methodologies outlined in this guide offer a starting point for the successful application of this compound in a wide range of research endeavors, from fundamental studies of biological processes to the development of novel therapeutic and diagnostic agents.

References

An In-depth Technical Guide on (2R,4S)-Fmoc-D-Pro(4-N3)-OH: Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and conformational properties of synthetic amino acid building blocks is paramount for their effective application. This guide provides a detailed analysis of (2R,4S)-Fmoc-D-Pro(4-N3)-OH, a crucial reagent in peptide synthesis and modification through click chemistry.

Molecular Structure

This compound is a derivative of the amino acid D-proline. The designation "(2R,4S)" specifies the stereochemistry at the two chiral centers of the pyrrolidine ring: the alpha-carbon (C2) has an R configuration, and the carbon atom bearing the azide group (C4) has an S configuration. The molecule consists of three key components:

  • D-proline scaffold: A five-membered pyrrolidine ring that imparts significant conformational constraints.

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group attached to the proline nitrogen, essential for its use in solid-phase peptide synthesis (SPPS).

  • Azido (N3) group: A functional handle at the 4-position, enabling bioorthogonal ligation reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Conformational Analysis: The "Azido Gauche Effect"

The conformation of the pyrrolidine ring in proline derivatives is not planar and exists in two primary puckered states: Cγ-endo (down) and Cγ-exo (up), referring to the position of the C4 carbon relative to the plane defined by the other four ring atoms. The stereochemistry at the C4 position and the nature of the substituent significantly influence this equilibrium.

For (4S)-azidoproline derivatives, including this compound, the conformation is largely governed by the "azido gauche effect" . This stereoelectronic effect describes the tendency of the electronegative azide group to adopt a gauche orientation relative to the nitrogen atom of the pyrrolidine ring. This preference has been demonstrated through both experimental (NMR spectroscopy) and theoretical (ab initio calculations) studies on model compounds such as Ac-(4S)Azp-OCH3.[1][2][3]

The azido gauche effect in (4S)-azidoproline derivatives results in a strong preference for the C(4)-endo conformation of the pyrrolidine ring.[1][2] This endo pucker, in turn, influences the equilibrium between the s-trans and s-cis conformers of the preceding amide bond in a peptide chain. While the related (4R)-azidoproline derivatives show a high s-trans to s-cis ratio, the C(4)-endo pucker in (4S)-azidoproline derivatives leads to a lower, though still favored, s-trans population.[2][4]

Conformational Data Summary

While a crystal structure for this compound is not publicly available, the conformational preferences can be reliably inferred from studies on analogous (4S)-azidoproline derivatives.

ParameterPreferred Conformation/RatioMethod of Determination
Pyrrolidine Ring PuckerC(4)-endoNMR Spectroscopy, Ab initio calculations[1][2][5]
Amide Bond Conformer Ratio (s-trans:s-cis)~2.6 : 1 (in D2O for Ac-(4S)Azp-OCH3)1H NMR Spectroscopy[1][2]

Note: The trans/cis ratio is for a model compound and may vary depending on the solvent and the specific peptide sequence.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of Fmoc-protected azido amino acids involves a two-step process starting from a protected amino acid with a hydroxyl group. The following is a representative protocol adapted from literature procedures for similar compounds.

Step 1: Sulfonylation of the Hydroxyl Group

  • Dissolve Fmoc-(2R,4S)-4-hydroxy-D-proline in an appropriate anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a sulfonylating agent, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), dropwise to the solution. An organic base like triethylamine or pyridine may be added to neutralize the generated acid.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonylated intermediate.

Step 2: Azide Substitution

  • Dissolve the sulfonylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add an excess of sodium azide (NaN3) to the solution.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring the reaction by TLC. The SN2 reaction proceeds with an inversion of stereochemistry at the C4 position.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for use in standard Fmoc-based SPPS protocols.

  • Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a solution of 20% piperidine in DMF.

  • Activation and Coupling: this compound is pre-activated using a suitable coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in the presence of a base (e.g., DIPEA or collidine) in DMF.

  • The activated amino acid solution is then added to the deprotected peptide-resin, and the coupling reaction is allowed to proceed for a specified time (typically 1-2 hours).

  • The resin is washed thoroughly with DMF to remove excess reagents and byproducts.

  • The cycle of deprotection and coupling is repeated for subsequent amino acids in the desired sequence.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for preparing this compound.

Synthesis_Workflow Start Fmoc-(2R,4S)-4-hydroxy-D-proline Intermediate Sulfonylated Intermediate Start->Intermediate  Sulfonylation (e.g., MsCl)   Product This compound Intermediate->Product  Azide Substitution (NaN3, SN2)   Peptide_Modification_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Click Bioorthogonal Ligation SPPS_Start Resin-bound Peptide Coupling Couple this compound SPPS_Start->Coupling Elongation Continue Peptide Elongation Coupling->Elongation Cleavage Cleave and Deprotect Elongation->Cleavage Azido_Peptide Azide-functionalized Peptide Cleavage->Azido_Peptide Click_Reaction CuAAC or SPAAC 'Click' Reaction Azido_Peptide->Click_Reaction Alkyne_Molecule Alkyne-containing Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Click_Reaction Modified_Peptide Modified Peptide Conjugate Click_Reaction->Modified_Peptide

References

An In-depth Technical Guide to the Synthesis and Characterization of (2R,4S)-Fmoc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2R,4S)-Fmoc-D-Pro(4-N3)-OH, a valuable building block in peptide synthesis and chemical biology. This proline derivative, featuring a trans-azido group, is a key component for introducing bioorthogonal handles into peptides, enabling a wide range of applications from drug delivery to the study of protein interactions through click chemistry.

Physicochemical Properties and Characterization Data

This compound is a white crystalline powder. Its identity and purity have been established through various analytical techniques. The key characterization data are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₀H₁₈N₄O₄[1]
Molecular Weight 378.4 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 140 - 144 °C[1]
Purity (HPLC) ≥ 98%[1]
Optical Rotation [α]²⁰D = +35 ± 1 ° (c=1 in DMF)[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a stereospecific route starting from a readily available chiral precursor, such as a derivative of D-hydroxyproline. A common and effective method involves the conversion of the hydroxyl group to an azide with inversion of stereochemistry. The following experimental protocol is a representative procedure based on established chemical transformations for the synthesis of azido-proline derivatives.

Experimental Protocol: Synthesis of (2R,4S)-4-Azido-D-proline derivative

This protocol outlines a plausible synthetic route starting from a suitably protected (2R,4R)-4-hydroxy-D-proline derivative.

Step 1: Mesylation of the Hydroxyl Group

  • To a solution of Boc-(2R,4R)-4-hydroxy-D-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product.

Step 2: Azide Substitution with Stereochemical Inversion

  • Dissolve the crude mesylate from Step 1 in anhydrous dimethylformamide (DMF).

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Boc-(2R,4S)-4-azido-D-proline methyl ester.

Step 3: Hydrolysis of the Methyl Ester

  • Dissolve the purified product from Step 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 3-4 with a 1 M aqueous solution of hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield Boc-(2R,4S)-4-azido-D-proline.

Step 4: Boc Deprotection

  • Dissolve the Boc-protected amino acid from Step 3 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA. This yields the crude (2R,4S)-4-azido-D-proline.

Step 5: Fmoc Protection

  • Dissolve the crude amino acid from Step 4 in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Cool the mixture to 0 °C and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq) in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthesis_Workflow Start Boc-(2R,4R)-4-hydroxy-D-proline methyl ester Step1 Mesylation (MsCl, Et3N, DCM) Start->Step1 Intermediate1 Mesylated Intermediate Step1->Intermediate1 Step2 Azide Substitution (NaN3, DMF) Intermediate1->Step2 Intermediate2 Boc-(2R,4S)-4-azido-D-proline methyl ester Step2->Intermediate2 Step3 Ester Hydrolysis (LiOH, THF/H2O) Intermediate2->Step3 Intermediate3 Boc-(2R,4S)-4-azido-D-proline Step3->Intermediate3 Step4 Boc Deprotection (TFA/DCM) Intermediate3->Step4 Intermediate4 (2R,4S)-4-azido-D-proline Step4->Intermediate4 Step5 Fmoc Protection (Fmoc-Cl, NaHCO3) Intermediate4->Step5 End This compound Step5->End

Caption: Synthetic workflow for this compound.

Applications in Peptide Synthesis and Drug Development

This compound is a versatile building block for solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for its seamless incorporation into peptide chains using standard protocols. The azido group serves as a bioorthogonal handle for various chemical modifications.

Click Chemistry: The azide functionality readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient and specific, allowing for the conjugation of peptides with a wide array of molecules, including:

  • Fluorescent dyes and probes: for imaging and tracking peptides.

  • Biotin tags: for affinity purification and detection.

  • Drug molecules: to create targeted drug delivery systems.

  • Polyethylene glycol (PEG) chains: to improve the pharmacokinetic properties of peptides.

  • Other peptides or proteins: to generate more complex biomolecules.

Applications Main This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Main->SPPS Peptide Azide-Containing Peptide SPPS->Peptide Click Click Chemistry (CuAAC or SPAAC) Peptide->Click App1 Fluorescent Labeling Click->App1 App2 Bioconjugation Click->App2 App3 Drug Delivery Click->App3 App4 Peptide Cyclization Click->App4

Caption: Applications of this compound.

Conclusion

This compound is a key synthetic building block that provides a gateway to a vast array of modified peptides with tailored properties. Its straightforward synthesis from readily available precursors and its versatile reactivity make it an invaluable tool for researchers in the fields of medicinal chemistry, chemical biology, and drug development. The detailed characterization data and synthetic guidelines presented in this document are intended to facilitate its effective use in advancing scientific research.

References

An In-depth Technical Guide on the Core Properties of (2R,4S)-Fmoc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (2R,4S)-Fmoc-D-Pro(4-N3)-OH, a critical building block in modern peptide synthesis and drug development. While specific quantitative data for this compound is not extensively available in the public domain, this document extrapolates from the known properties of structurally similar Fmoc-protected amino acids and organic azides to provide researchers with a robust framework for its handling, storage, and application.

Physicochemical Properties

This compound is a proline derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and an azido functional group at the 4-position of the pyrrolidine ring. This unique combination of moieties makes it a valuable reagent for the introduction of a "clickable" handle into peptides for subsequent modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₂₀H₁₈N₄O₄Based on chemical structure.
Molecular Weight 378.39 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline powderGeneral observation for similar compounds.
Storage Temperature 2-8°CRecommended for solid-form storage to maintain stability.
Stock Solution Storage -20°C (short-term, up to 1 month), -80°C (long-term, up to 6 months)General guideline for preserving stability in solution.

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency and the purity of the final peptide. The solubility of this compound is influenced by the polarity of the solvent and its ability to interact with the Fmoc group, the proline ring, and the azido moiety.

Table 2: Estimated Solubility of this compound in Common Solvents

SolventAbbreviationEstimated SolubilityRationale and Remarks
N,N-DimethylformamideDMFHighA polar aprotic solvent widely used in SPPS, known to be a good solvent for most Fmoc-amino acids.
N-Methyl-2-pyrrolidoneNMPHighAnother polar aprotic solvent with excellent solvating properties for Fmoc-amino acids, often used as a substitute for DMF.
Dimethyl sulfoxideDMSOHighA highly polar solvent capable of dissolving a wide range of organic compounds.
DichloromethaneDCMLimitedA less polar solvent, generally not a good choice for dissolving Fmoc-amino acids, though it may be used in solvent mixtures.
WaterH₂OLowThe hydrophobic Fmoc group significantly reduces water solubility.
MethanolMeOHModerateMay be used for the preparation of analytical samples.

Stability Considerations

The stability of this compound is primarily determined by the lability of the Fmoc group and the reactivity of the azide functional group.

  • Fmoc Group Stability: The Fmoc group is stable under acidic conditions but is readily cleaved by bases, which is the cornerstone of its use in SPPS. Premature deprotection can occur in the presence of basic impurities in solvents or upon prolonged exposure to tertiary amines.

  • Azide Group Stability: Organic azides are energetic compounds and should be handled with care. They can be sensitive to heat, light, and strong reducing agents. The "Rule of Six" suggests that for an organic azide to be relatively safe, the ratio of carbon atoms to nitrogen atoms should be six or more. In the case of this compound (C₂₀H₁₈N₄O₄), this ratio is favorable, indicating it is a relatively stable organic azide under normal laboratory conditions.

Experimental Protocols

General Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of this compound in a given solvent.

  • Preparation: Accurately weigh a sample of the compound (e.g., 10 mg) into a vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, add more of the compound and repeat the equilibration step.

  • Saturation: Continue adding the compound until a saturated solution with excess solid is obtained.

  • Separation: Centrifuge the saturated solution to pellet the excess solid.

  • Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or by evaporating the solvent and weighing the residue.

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL or mol/L).

General Protocol for Assessing Chemical Stability

This protocol outlines a general approach to evaluate the stability of this compound under various conditions.

  • Sample Preparation: Prepare stock solutions of the compound in the desired solvent(s).

  • Stress Conditions: Aliquot the stock solution into separate vials for each test condition:

    • Thermal Stability: Incubate samples at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • pH Stability: Adjust the pH of aqueous-organic solutions using appropriate buffers (e.g., pH 2, 7, 9).

    • Photostability: Expose samples to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

  • Analysis: Analyze the samples at each time point using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection. Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics and half-life.

Application in Peptide Synthesis and Click Chemistry

This compound is a key building block for introducing an azide group into a peptide sequence. This allows for the subsequent conjugation of the peptide to other molecules containing an alkyne group via click chemistry.

sps_workflow cluster_spfs Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Coupling of This compound (HBTU/DIEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Washing2->Deprotection2 Washing3 Washing (DMF) Deprotection2->Washing3 Continue Continue SPPS Cycle for subsequent amino acids Washing3->Continue

Caption: SPPS workflow for incorporating this compound.

Following the successful synthesis and purification of the azide-containing peptide, it can be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

click_chemistry_workflow cluster_reaction CuAAC Reaction AzidePeptide Azide-Containing Peptide ReactionMix Reaction Mixture: - Azide-Peptide - Alkyne-Molecule - Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) - Ligand (e.g., TBTA) - Solvent (e.g., H₂O/tBuOH) AzidePeptide->ReactionMix AlkyneMolecule Alkyne-Functionalized Molecule (e.g., Fluorophore, Drug) AlkyneMolecule->ReactionMix ConjugatedPeptide Triazole-Linked Peptide Conjugate ReactionMix->ConjugatedPeptide

Caption: Workflow for CuAAC click chemistry with an azido-peptide.

Conclusion

This compound is a versatile and valuable tool in peptide chemistry and drug development. While specific quantitative data on its solubility and stability are limited, a thorough understanding of the general properties of Fmoc-amino acids and organic azides, as outlined in this guide, allows for its effective and safe use in the laboratory. The provided experimental protocols offer a starting point for researchers to determine the optimal conditions for their specific applications, and the workflow diagrams illustrate its utility in the synthesis of complex peptide conjugates.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of (2R,4S)-Fmoc-D-Pro(4-N3)-OH

Abstract

This compound is a synthetic amino acid derivative that serves as a critical building block in modern chemical biology and drug development. Its "mechanism of action" is not defined by a direct pharmacological effect but by its utility as a chemical probe. The core functionality of this molecule lies in the bioorthogonal reactivity of its azide group. This guide details the incorporation of this compound into peptide chains via Solid-Phase Peptide Synthesis (SPPS) and its subsequent application in bioorthogonal "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable precise, site-specific modification of peptides and proteins for various applications, including peptide-drug conjugation, activity-based protein profiling (ABPP), and the development of novel therapeutics.

Introduction: A Chemically Tractable Proline Analog

This compound is a proline analog featuring two key modifications that enable its function as a versatile chemical tool:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the α-amine allows for its use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The Fmoc group prevents unwanted reactions at the N-terminus during peptide chain elongation and can be selectively removed under mild basic conditions to allow for the next coupling step.[1]

  • Azide (N₃) Group: Positioned at the 4th carbon of the proline ring, this functional group is the cornerstone of the molecule's utility. The azide is a bioorthogonal handle, meaning it is chemically inert to most biological functional groups but reacts selectively and efficiently with a specific partner—an alkyne—through "click chemistry".[3][4][5]

The D-proline configuration provides resistance to enzymatic degradation by proteases, which can enhance the in vivo stability of resulting peptides.

cluster_main This compound cluster_fmoc Fmoc Group cluster_proline D-Proline Backbone cluster_azide Azide Group Fmoc Protects α-amine for SPPS Proline Provides structural constraint Azide Bioorthogonal handle for Click Chemistry

Caption: Chemical structure and key functional components of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into a growing peptide chain using Fmoc-based SPPS. This process is a cyclical procedure involving two main steps: Fmoc deprotection and amino acid coupling.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a solution of a secondary amine base like piperidine in a solvent such as dimethylformamide (DMF).[6][7] This exposes a free primary or secondary amine.

  • Coupling: The carboxyl group of the incoming amino acid, in this case this compound, is activated using coupling reagents (e.g., HBTU, HATU).[8] The activated amino acid is then added to the resin, where it forms a new peptide bond with the free amine of the peptide chain.

This cycle is repeated until the desired peptide sequence is synthesized. The presence of the azide group does not interfere with the standard SPPS chemistry.[9]

SPPS_Workflow start Start with Resin-Bound Peptide (N-terminus Fmoc-protected) deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin deprotection->wash1 coupling Step 2: Coupling Add this compound + Activation Reagents (e.g., HBTU/DIPEA) wash1->coupling wash2 Wash Resin coupling->wash2 cycle_end Peptide Elongated by One Residue wash2->cycle_end decision Full Sequence Synthesized? cycle_end->decision decision->deprotection No cleavage Cleave Peptide from Resin (e.g., TFA cocktail) decision->cleavage Yes end_product Azide-Functionalized Peptide cleavage->end_product

Caption: Workflow for incorporating the azido-proline into a peptide via Fmoc-SPPS.

Core Mechanism of Action: Bioorthogonal Click Chemistry

Once the azide-functionalized peptide is synthesized and purified, its core mechanism is activated through bioorthogonal "click" reactions. These reactions are characterized by high yields, selectivity, and compatibility with biological conditions.[3][10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient ligation between a terminal alkyne and an azide, catalyzed by a copper(I) species.[11][12] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, which acts as a robust linker.[13] The triazole is considered an excellent isostere of the amide bond, mimicking its planarity but being resistant to hydrolysis.[10]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System AzidePeptide Azide-Peptide (from SPPS) Reaction + Produces Forms Product Peptide-Triazole-Molecule Conjugate (Stable Linkage) AzidePeptide->Product Cu(I) Catalyst AlkyneMolecule Alkyne-Molecule (Drug, Dye, etc.) AlkyneMolecule->Product Cu(I) Catalyst Copper Cu(II) Source (e.g., CuSO₄) Reducer Reducing Agent (e.g., Sodium Ascorbate) Ligand Ligand (optional) (e.g., THPTA)

Caption: Reaction scheme for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry is the development of SPAAC, which eliminates the need for a potentially cytotoxic copper catalyst.[14][] This makes it highly suitable for applications in living cells and organisms.[] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne partner. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding rapidly under physiological conditions to form a stable triazole adduct.[16]

SPAAC_Mechanism cluster_reactants Reactants AzidePeptide Azide-Peptide (from SPPS) Reaction + Produces Forms Product Peptide-Triazole-Molecule Conjugate (Stable Linkage) AzidePeptide->Product No Catalyst Required (Bioorthogonal) StrainedAlkyne Strained Cyclooctyne (e.g., DBCO-Drug) StrainedAlkyne->Product No Catalyst Required (Bioorthogonal)

Caption: Reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data

While specific kinetic data for this compound is not extensively published, the performance of its core azide functional group can be understood from representative data for SPAAC reactions. The reaction rates are highly dependent on the structure of the cyclooctyne.

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
DIBO~0.3Good reactivity and stability.
DBCO~0.1Widely used, commercially available.
BCN~0.05Bi-cyclic alkyne with good stability.
DIFO~0.7Fluorinated derivative with enhanced reactivity.

Table 1: Representative second-order rate constants for SPAAC reactions between various cyclooctynes and an azide-containing molecule. Data is illustrative of the kinetic range and is compiled from various sources in chemical biology literature.[16]

Applications in Research and Drug Development

The ability to site-specifically modify peptides using this compound and click chemistry has numerous applications:

  • Peptide-Drug Conjugates (PDCs): Covalently linking cytotoxic drugs to targeting peptides for selective delivery to cancer cells.[12]

  • Bioconjugation: Attaching imaging agents (fluorescent dyes, radiolabels), polyethylene glycol (PEG) chains for improved pharmacokinetics, or other biomolecules like carbohydrates or oligonucleotides.[11][17][18]

  • Activity-Based Protein Profiling (ABPP): Designing peptide-based probes that covalently bind to the active site of an enzyme. The azide handle allows for the subsequent attachment of a reporter tag (e.g., biotin for pulldown, or a fluorophore for imaging) to identify and quantify active enzymes in complex biological samples.[5][19][20]

ABPP_Logic Probe Azide-Peptide Probe (Designed to bind active enzyme) Binding Incubation: Probe Covalently Binds Active Enzyme Target Probe->Binding Proteome Complex Proteome (Active and Inactive Enzymes) Proteome->Binding Click Click Reaction (CuAAC or SPAAC) with Alkyne-Reporter Tag Binding->Click Detection Detection & Analysis (e.g., Gel-based fluorescence or MS-based proteomics) Click->Detection

Caption: Logical workflow for Activity-Based Protein Profiling (ABPP) using an azide probe.

Experimental Protocols

Protocol 1: Incorporation of this compound via Manual Fmoc-SPPS
  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in 1.5 mL of DMF.

    • Allow the solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Drain and wash the resin as in step 2.

  • Repeat: Repeat the deprotection and coupling cycle for subsequent amino acids.

  • Cleavage: After synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: CuAAC Bioconjugation on an Azide-Functionalized Peptide

This protocol is a general guideline and should be optimized for specific substrates.[21][22]

  • Stock Solutions:

    • Azide-Peptide: 10 mM in water or buffer.

    • Alkyne-Molecule: 10 mM in DMSO.

    • CuSO₄: 50 mM in water.

    • Sodium Ascorbate: 1 M in water (prepare fresh).

    • THPTA (ligand): 100 mM in water.

  • Reaction Setup: In a microcentrifuge tube, add the following in order:

    • Azide-Peptide solution (to a final concentration of 100-500 µM).

    • Buffer (e.g., PBS) to reach the final volume.

    • Alkyne-Molecule (1.5-3 equivalents).

    • Premixed catalyst: Mix CuSO₄ and THPTA in a 1:5 molar ratio before adding to the reaction. Add to a final Cu(II) concentration of 0.5-1 mM.

  • Initiation: Add sodium ascorbate to a final concentration of 5-10 mM to initiate the reaction.

  • Incubation: Incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.

  • Purification: Purify the resulting peptide conjugate using reverse-phase HPLC.

Protocol 3: SPAAC Bioconjugation (Copper-Free)

This protocol is a general guideline for reacting an azide-peptide with a DBCO-functionalized molecule.[14][23]

  • Dissolve Reactants:

    • Dissolve the lyophilized azide-functionalized peptide in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Dissolve the DBCO-functionalized molecule (e.g., DBCO-PEG-Fluorophore) in DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Reaction Setup:

    • Add the DBCO-reagent stock solution to the peptide solution. A slight molar excess (1.2-2.0 equivalents) of the DBCO reagent is typically used to ensure complete consumption of the peptide.

    • The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain peptide solubility and integrity.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the concentration and reactivity of the specific cyclooctyne.[14]

  • Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, the conjugate can be purified by reverse-phase HPLC or size-exclusion chromatography to remove excess DBCO reagent.

Conclusion

This compound is not a drug but a sophisticated chemical tool that empowers researchers and drug developers. Its mechanism of action is rooted in the principles of bioorthogonal chemistry, allowing for its seamless integration into peptides via SPPS and subsequent, highly specific chemical modification through click reactions. This capability opens up vast possibilities for creating advanced therapeutics, diagnostic probes, and tools for fundamental biological research, making it an invaluable component in the modern chemical biology toolkit.

References

An In-depth Technical Guide to Azido-Proline Derivatives in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of azido-proline derivatives in peptide chemistry. These versatile building blocks have become indispensable tools for creating complex peptide architectures, including stapled peptides and bioconjugates, with significant potential in drug discovery and materials science.

Introduction to Azido-Proline Derivatives

Azido-proline, a non-canonical amino acid, incorporates an azide moiety (-N₃) into the proline ring. This functional group serves as a powerful chemical handle for a variety of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The incorporation of azido-proline into peptides allows for precise, site-specific modifications that can enhance their therapeutic properties, such as stability, cell permeability, and target affinity.[3][4] The most commonly used isomers are (2S,4S)-4-azido-L-proline and (2S,4R)-4-azido-L-proline, which can be synthesized from the corresponding hydroxyproline precursors.

The unique conformational properties of the proline ring, which can adopt either a cis or trans amide bond conformation, are influenced by the presence and stereochemistry of the azido substituent. This allows for the modulation of peptide secondary structures, such as the polyproline II (PPII) helix, a key motif in many protein-protein interactions.[5]

Synthesis of Azido-Proline Derivatives

The synthesis of Fmoc-protected azido-proline derivatives is a critical first step for their use in solid-phase peptide synthesis (SPPS). The most common route involves the conversion of commercially available Fmoc-hydroxyproline.

A general workflow for the synthesis of Fmoc-(2S,4S)-4-azido-L-proline is depicted below:

Synthesis_Workflow cluster_synthesis Synthesis of Fmoc-(2S,4S)-4-azido-L-proline Start Fmoc-(2S,4R)-hydroxy-L-proline Step1 Mesylation/Tosylation Start->Step1 Intermediate Fmoc-(2S,4R)-4-(mesyloxy/tosyloxy)-L-proline Step1->Intermediate Step2 Azide Substitution (SN2) Intermediate->Step2 Product Fmoc-(2S,4S)-4-azido-L-proline Step2->Product

Synthesis of Fmoc-(2S,4S)-4-azido-L-proline.
Experimental Protocol: Synthesis of Fmoc-(2S,4S)-4-azido-L-proline

This protocol is adapted from literature procedures and outlines the synthesis from Fmoc-(2S,4R)-hydroxy-L-proline.

Materials:

  • Fmoc-(2S,4R)-hydroxy-L-proline

  • Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Mesylation/Tosylation:

    • Dissolve Fmoc-(2S,4R)-hydroxy-L-proline (1 equivalent) in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add pyridine or TEA (2-3 equivalents).

    • Slowly add MsCl or TsCl (1.2-1.5 equivalents) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylated/tosylated intermediate.

  • Azide Substitution:

    • Dissolve the crude intermediate in DMF.

    • Add sodium azide (3-5 equivalents).

    • Heat the reaction mixture to 60-80 °C and stir overnight.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with EtOAc.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Fmoc-(2S,4S)-4-azido-L-proline.

Incorporation of Azido-Proline into Peptides via SPPS

Fmoc-protected azido-proline derivatives are readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The coupling efficiency is generally high, comparable to that of other Fmoc-amino acids.[]

The standard Fmoc-SPPS cycle for incorporating an azido-proline residue is illustrated below:

SPPS_Cycle cluster_spps Fmoc-SPPS Cycle for Azido-Proline Incorporation Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: Fmoc-Azido-Proline + Coupling Reagents (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle NextCycle->Deprotection Repeat for next amino acid

Fmoc-SPPS cycle for azido-proline incorporation.
Experimental Protocol: Manual SPPS of a Peptide Containing 4-Azidoproline

This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(2S,4S)-4-azido-L-proline)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solutions: DMF, DCM

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-(2S,4S)-4-azido-L-proline (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Applications of Azido-Proline in Peptide Chemistry

Click Chemistry and Peptide Stapling

The azide group of azido-proline is a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient formation of a stable triazole linkage. This reaction is widely used for peptide stapling, where a covalent bridge is introduced between two amino acid side chains to constrain the peptide into a specific conformation, often an α-helix or a β-turn. Stapled peptides exhibit enhanced proteolytic stability, increased cell permeability, and improved target binding affinity.[7]

The on-resin CuAAC reaction for peptide stapling is a common and efficient method:

Peptide_Stapling cluster_stapling On-Resin Peptide Stapling via CuAAC Start Resin-Bound Linear Peptide (with Azido-Proline and Alkynyl Amino Acid) Reaction Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) + Ligand (e.g., TBTA) Start->Reaction Product Resin-Bound Stapled Peptide (Triazole Linkage) Reaction->Product

On-resin peptide stapling via CuAAC.
Experimental Protocol: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the on-resin cyclization of a peptide containing an azido-proline and an alkynyl amino acid.

Materials:

  • Resin-bound peptide containing both an azido-proline and an alkynyl amino acid

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended)

  • Solvent: DMF/water mixture (e.g., 4:1)

Procedure:

  • Swell the peptide-resin in the DMF/water solvent mixture.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O and sodium ascorbate in the solvent mixture. If using TBTA, add it to this solution.

  • Add the catalyst solution to the resin.

  • Agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the reaction is complete, drain the solution and wash the resin extensively with DMF, water, and DCM to remove copper salts.

  • The stapled peptide can then be cleaved from the resin as described in the SPPS protocol.

Bioconjugation

The azide functionality of azido-proline allows for the straightforward conjugation of peptides to other molecules, such as fluorescent dyes, imaging agents, and drug molecules, through click chemistry. This enables the development of targeted drug delivery systems and diagnostic tools.[3]

Studying Protein-Protein Interactions

Incorporating azido-proline into peptides that mimic protein binding motifs can be used to study protein-protein interactions (PPIs). The azide group can be used to attach photo-crosslinkers or affinity tags to identify binding partners and map interaction interfaces.

Data Presentation

Synthesis and Coupling Yields
StepDescriptionTypical Yield (%)Reference(s)
Synthesis Mesylation of Fmoc-Hyp>90-
Azide substitution60-80-
SPPS Single amino acid coupling>99[]
CuAAC On-resin cyclization70-95[8]

Note: Yields are highly dependent on the specific sequence and reaction conditions.

Conformational Analysis: NMR Spectroscopy

The cis-trans isomerization of the peptide bond preceding a proline residue is a key determinant of peptide conformation. This equilibrium can be studied by NMR spectroscopy, as the two isomers are in slow exchange on the NMR timescale and give rise to distinct sets of signals. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the amide bond conformation.[9][10]

IsomerProline Cβ Chemical Shift (ppm)Proline Cγ Chemical Shift (ppm)Reference(s)
trans~31-32~27[9]
cis~34~24[9]

Note: These are approximate values and can vary depending on the neighboring residues and solvent conditions.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the secondary structure of peptides. Peptides containing stretches of proline residues, particularly those with 4R-substituted prolines like (2S,4R)-azidoproline, tend to adopt a polyproline II (PPII) helix conformation in aqueous solution.[5] The PPII helix is characterized by a strong negative band around 204 nm and a weak positive band around 228 nm.[11] The incorporation of azido-proline can influence the stability of the PPII helix.

PeptideConformationKey CD FeaturesReference(s)
Poly-L-prolinePPII helixNegative band ~204 nm, Positive band ~228 nm[11]
Peptides with (2S,4R)-azidoprolineStabilized PPII helixEnhanced PPII spectral features[5]
Peptides with (2S,4S)-azidoprolineDestabilized PPII helixAttenuated PPII spectral features[5]

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude synthetic peptides are typically purified by reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA.

Mass Spectrometry (MS)

The identity and purity of the synthesized peptides are confirmed by mass spectrometry. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used to determine the molecular weight of the peptide.[12][13]

Conclusion

Azido-proline derivatives are powerful and versatile tools in modern peptide chemistry. Their straightforward synthesis and compatibility with standard SPPS protocols, combined with the bioorthogonality of the azide group, have enabled the development of novel peptide-based therapeutics, diagnostics, and materials. The ability to precisely control peptide conformation and to conjugate peptides to other molecules through click chemistry makes azido-proline an invaluable building block for researchers in academia and industry.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of complex peptide chains. Its unique chemical properties, particularly its base lability, have made Fmoc-based solid-phase peptide synthesis (SPPS) the predominant methodology in both academic research and industrial drug development. This technical guide provides an in-depth exploration of the role of the Fmoc group, offering detailed experimental protocols, comparative data on reagents and conditions, and a thorough examination of the underlying chemical principles.

Core Principles of Fmoc Protection in Peptide Synthesis

The success of peptide synthesis hinges on the precise and sequential addition of amino acids to a growing peptide chain. This necessitates the use of temporary protecting groups for the α-amino function of the incoming amino acid to prevent unwanted side reactions, such as polymerization. The Fmoc group has emerged as the protecting group of choice for this purpose due to its distinct advantages.[1][2]

The Fmoc/tBu (tert-butyl) strategy is the most common approach in modern SPPS.[3] This strategy employs the base-labile Fmoc group for temporary Nα-protection and acid-labile protecting groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc), for the side chains of trifunctional amino acids.[3][4] This orthogonality is a key feature, allowing for the selective removal of the Fmoc group under mild basic conditions without affecting the side-chain protecting groups, which are removed at the final cleavage step with strong acid.[1][4]

The primary advantages of the Fmoc protecting group include:

  • Mild Deprotection Conditions: The Fmoc group is cleaved by a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF), which preserves the integrity of acid-sensitive peptide sequences and side-chain protecting groups.[1][2]

  • Orthogonality: The base lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, simplifying the synthesis of complex and modified peptides.[1][4]

  • UV Monitoring: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step by spectrophotometry.[5][6] This provides a valuable tool for reaction optimization and troubleshooting.

  • High Yields and Purity: The efficiency of both the coupling and deprotection steps in Fmoc-SPPS typically leads to high yields and purity of the final peptide product.[7]

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is introduced onto the α-amino group of an amino acid using reagents like Fmoc-chloride (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.

The deprotection of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct then reacts with piperidine to form a stable adduct, which is washed away.[3]

Fmoc_Deprotection Fmoc-NH-Peptide Fmoc-NH-Peptide Intermediate_1 Carbanion Intermediate Fmoc-NH-Peptide->Intermediate_1 + Piperidine Piperidine Piperidine Piperidine_Adduct Piperidine_Adduct Free_Amine H2N-Peptide Intermediate_1->Free_Amine β-elimination Dibenzofulvene Dibenzofulvene Intermediate_1->Dibenzofulvene Dibenzofulvene->Piperidine_Adduct + Piperidine

Fmoc deprotection mechanism.

Quantitative Data in Fmoc-Based Peptide Synthesis

The efficiency of Fmoc-SPPS is influenced by several factors, including the choice of coupling reagent, deprotection conditions, and the peptide sequence itself. The following tables provide a summary of quantitative data to aid in the selection of optimal synthesis parameters.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, and phosphonium salt-based reagents like PyBOP are among the most commonly used.

Coupling ReagentPeptide SequenceCoupling TimeCrude Purity (%)Reference(s)
HATU Acyl Carrier Protein (65-74)2 x 1 min83.63[8]
Acyl Carrier Protein (65-74)2 x 20 min79.91[8]
A-Beta Amyloid (1-42)2 x 1 min89.63[8]
A-Beta Amyloid (1-42)2 x 20 min91.23[8]
HCTU Acyl Carrier Protein (65-74)2 x 1 min79.86[8]
Acyl Carrier Protein (65-74)2 x 20 min80.52[8]
A-Beta Amyloid (1-42)2 x 1 min88.29[8]
A-Beta Amyloid (1-42)2 x 20 min92.11[8]
PyBOP Acyl Carrier Protein (65-74)2 x 1 min48.11[8]
Acyl Carrier Protein (65-74)2 x 20 min70.27[8]
A-Beta Amyloid (1-42)2 x 1 min40.10[8]
A-Beta Amyloid (1-42)2 x 20 min88.54[8]
DIC/Oxyma Difficult DecapeptideNot specifiedHigh[9]

Note: Crude purity can be highly sequence-dependent. The data above is for illustrative purposes for "difficult" sequences.

Racemization Levels with Different Coupling Reagents

Racemization of chiral amino acids during activation and coupling is a significant side reaction that can compromise the biological activity of the final peptide. The extent of racemization is highly dependent on the amino acid and the coupling conditions.

Amino AcidCoupling Reagent% D-Isomer (Racemization)Reference(s)
Fmoc-His(Trt)-OH DIC/Oxyma1.8[10]
HATU/DIPEA31.0 (at 55°C)[10]
Fmoc-Cys(Trt)-OH DIC/OxymaNo racemization observed[10]
HCTU/6-Cl-HOBt/DIPEAHigh[3]
Fmoc-His(MBom)-OH HCTU/6-Cl-HOBt/DIPEA0.3 (5 min pre-activation)[3]
Comparison of Deprotection Reagents

While 20% piperidine in DMF is the standard for Fmoc deprotection, alternatives have been explored to mitigate side reactions and address safety concerns.

Deprotection ReagentConcentrationKey AdvantagesKey DisadvantagesReference(s)
Piperidine 20% in DMFFast and efficient deprotectionCan induce aspartimide formation and racemization; regulated precursor[11][12]
Piperazine 10% in DMF/EthanolReduced side reactions (e.g., aspartimide formation)Slower deprotection kinetics for some amino acids[11][12]
DBU/Piperazine 2% DBU, 5% Piperazine in NMPVery rapid deprotection; reduces diketopiperazine formationStronger base, may not be suitable for all sensitive peptides[13][14]
Dipropylamine (DPA) 25% in DMFSignificantly reduces aspartimide formation; less toxicMay have slower deprotection kinetics than piperidine

Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for the key stages of manual Fmoc-based solid-phase peptide synthesis.

General Workflow of Fmoc-SPPS

Fmoc_SPPS_Workflow cluster_cycle Repetitive Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Washing_1 Washing (DMF) Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Washing_2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Last Amino Acid Start Start with Resin-bound Amino Acid Start->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Isolation Peptide Precipitation & Purification Cleavage->Isolation End Pure Peptide Isolation->End

General workflow of Fmoc-SPPS.
Protocol for Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3-5 minutes.

  • Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for 10-20 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol for Amino Acid Coupling using HATU
  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).

Protocol for Final Cleavage and Deprotection
  • Final Fmoc Removal: If the N-terminal amino acid is still Fmoc-protected, perform a final deprotection step as described in Protocol 4.2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) can be used.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The Fmoc protecting group has revolutionized peptide synthesis, providing a robust and versatile tool for the construction of a wide array of peptides. Its mild deprotection conditions, orthogonality with common side-chain protecting groups, and the ability for real-time monitoring have solidified Fmoc-SPPS as the gold standard in the field. A thorough understanding of the underlying chemistry, coupled with the careful selection of reagents and optimization of reaction conditions as outlined in this guide, will empower researchers, scientists, and drug development professionals to successfully synthesize even the most challenging peptide targets, paving the way for new discoveries and therapeutic innovations.

References

The Researcher's Guide to Click Chemistry for Bioconjugation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently attach molecules to biomolecules is paramount. Click chemistry has emerged as a powerful and versatile tool in the bioconjugation toolbox, offering a suite of reactions that are highly specific, high-yielding, and biocompatible. This in-depth guide provides a technical overview of the core principles of click chemistry and details the most prominent reactions used for bioconjugation, complete with experimental protocols and comparative data to inform your research.

The concept of "click chemistry," first defined by K. Barry Sharpless and his colleagues in 2001, describes a class of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[1][2] A key feature of many click reactions, and what makes them particularly suited for biological applications, is their bioorthogonality.[3] Bioorthogonal reactions proceed within a living system without interfering with or being affected by the native biochemical processes.[3] This allows for the precise chemical modification of biomolecules in their natural environment.

This guide will focus on the three most widely adopted click chemistry reactions in bioconjugation: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, often referred to as tetrazine ligation.

Core Principles of Click Chemistry in Bioconjugation

The utility of click chemistry in bioconjugation stems from a set of ideal characteristics:

  • High Specificity and Bioorthogonality: The reacting functional groups (e.g., azides and alkynes) are largely absent in biological systems, ensuring that the reaction only occurs between the intended partners.[4][]

  • High Yields: Click reactions are known for their high efficiency, often proceeding to completion or near-completion, which simplifies purification.[6]

  • Mild Reaction Conditions: These reactions typically proceed under physiological conditions, such as in aqueous buffers and at ambient temperature and pressure, preserving the structure and function of the biomolecules.[][6]

  • Simple and Stable Products: The resulting linkage, often a triazole or a stable cycloadduct, is biologically inert and stable.[7]

  • Favorable Kinetics: The reactions are often fast, allowing for rapid labeling and conjugation.[8]

Key Click Chemistry Reactions for Bioconjugation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. This reaction is not spontaneous and requires a copper(I) catalyst.[9]

Mechanism: The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then rearranges to form the stable triazole product.[9]

Advantages:

  • Very fast reaction kinetics.[10]

  • The small size of the azide and alkyne groups minimizes perturbation to the biomolecule.

  • Reagents are relatively inexpensive.[11]

Disadvantages:

  • The requirement for a copper catalyst can be problematic for in vivo applications due to the cytotoxicity of copper.[9]

  • Copper can also promote the generation of reactive oxygen species (ROS), which can damage biomolecules.[9]

To mitigate these issues, copper-chelating ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are often used to stabilize the Cu(I) oxidation state and protect the biomolecules from damage.[1][8]

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_reagents Reagents cluster_purification Purification biomolecule_alkyne Biomolecule with Terminal Alkyne reaction_mix Reaction Mixture (Aqueous Buffer, pH 7-8) biomolecule_alkyne->reaction_mix azide_payload Azide-modified Payload azide_payload->reaction_mix purification Purification (e.g., SEC, Dialysis) reaction_mix->purification Incubate at RT copper_source Cu(II) Source (e.g., CuSO4) copper_source->reaction_mix reducing_agent Reducing Agent (e.g., Sodium Ascorbate) reducing_agent->reaction_mix ligand Cu(I) Stabilizing Ligand (e.g., THPTA) ligand->reaction_mix final_product Purified Bioconjugate purification->final_product

General experimental workflow for a CuAAC bioconjugation reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst.[3] The release of ring strain provides the driving force for the reaction.

Mechanism: SPAAC is a concerted [3+2] cycloaddition reaction between a strained alkyne and an azide, leading to the formation of a triazole product.[3]

Advantages:

  • Copper-free, making it highly biocompatible and suitable for in vivo applications.[10]

  • High selectivity and bioorthogonality.[12]

Disadvantages:

  • Generally slower reaction kinetics compared to CuAAC.[8]

  • The strained cyclooctynes are often bulky and hydrophobic, which can potentially affect the properties of the biomolecule.[8]

  • The synthesis of strained cyclooctynes can be complex and costly.[11]

Commonly used strained cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO). The choice of cyclooctyne can influence the reaction rate and the properties of the final conjugate.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product strained_alkyne Strained Cyclooctyne (e.g., DBCO) transition_state Transition State strained_alkyne->transition_state azide Azide azide->transition_state triazole Stable Triazole Linkage transition_state->triazole [3+2] Cycloaddition

Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction (Tetrazine Ligation)

The IEDDA reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO), is the fastest known bioorthogonal reaction.[13][14]

Mechanism: The reaction is a [4+2] cycloaddition between the electron-poor tetrazine (diene) and the electron-rich strained alkene (dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, leading to a stable dihydropyridazine product.[13]

Advantages:

  • Exceptionally fast reaction kinetics, with second-order rate constants up to 10^6 M⁻¹s⁻¹.[8][14]

  • Excellent biocompatibility and bioorthogonality.[14]

  • The release of nitrogen gas makes the reaction irreversible.[14]

Disadvantages:

  • Tetrazines can be susceptible to degradation, particularly in the presence of thiols.

  • The synthesis of some tetrazine and TCO derivatives can be challenging.

IEDDA_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products tetrazine Tetrazine cycloadd [4+2] Cycloadduct tetrazine->cycloadd IEDDA tco trans-Cyclooctene (TCO) tco->cycloadd dihydropyridazine Dihydropyridazine cycloadd->dihydropyridazine Retro-Diels-Alder n2 Nitrogen Gas (N2) cycloadd->n2

Signaling pathway of the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Quantitative Comparison of Key Click Chemistry Reactions

The choice of click chemistry reaction often depends on the specific application, balancing the need for speed, biocompatibility, and the potential for side reactions. The following table summarizes the key quantitative parameters for CuAAC, SPAAC, and Tetrazine Ligation.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Tetrazine Ligation (IEDDA)
Second-Order Rate Constant (M⁻¹s⁻¹) 10² - 10³[11]10⁻³ - 1 (highly dependent on cyclooctyne)[8][15]1 - 10⁶[8][14]
Typical Reaction Time 30 minutes to a few hours[11]1 to 48 hours[16]Seconds to minutes
Biocompatibility Limited by copper toxicity[9]Excellent[12]Excellent[14]
Catalyst Required Yes (Copper I)[9]No[3]No[14]
Regioselectivity Exclusively 1,4-disubstituted triazole[6]Mixture of regioisomers (1,4 and 1,5)[6]Typically a single regioisomer

Detailed Experimental Protocols

The following are generalized protocols for performing bioconjugation with the three key click chemistry reactions. Researchers should optimize these protocols for their specific biomolecules and payloads.

Protocol 1: General CuAAC for Protein Bioconjugation

This protocol describes the conjugation of an azide-modified small molecule to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Azide-containing payload (dissolved in DMSO or water).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).[17]

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).[17]

  • Aminoguanidine stock solution (optional, 100 mM in water).[4]

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette).

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing payload in the reaction buffer. A 2 to 10-fold molar excess of the payload over the protein is common.

  • Prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 5:1 ligand-to-copper ratio is often used.[17]

  • Add the catalyst premix to the protein-payload mixture. A final copper concentration of 50-250 µM is typically effective.

  • If using, add aminoguanidine to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[17]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. To minimize oxidation, keep the tube sealed.

  • Quench the reaction by adding EDTA to chelate the copper (optional).

  • Purify the bioconjugate using an appropriate method like SEC or dialysis to remove excess reagents.[18]

Protocol 2: General SPAAC for Protein Bioconjugation

This protocol outlines the reaction between an azide-modified protein and a strained alkyne-functionalized molecule (e.g., DBCO-payload).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained alkyne-payload (e.g., DBCO-fluorophore) dissolved in DMSO.

  • Purification system (e.g., SEC column or dialysis cassette).

Procedure:

  • In a microcentrifuge tube, add the azide-modified protein to the reaction buffer.

  • Add the strained alkyne-payload from its stock solution. A 3 to 10-fold molar excess of the alkyne over the protein is typically used. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.

  • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 48 hours depending on the reactivity of the cyclooctyne and reactant concentrations.[16]

  • Monitor the reaction progress if necessary using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purify the resulting bioconjugate using a suitable method to remove unreacted payload and other small molecules.

Protocol 3: General Tetrazine Ligation for Antibody Labeling

This protocol describes the conjugation of a TCO-modified payload to a tetrazine-labeled antibody.

Materials:

  • Tetrazine-labeled antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • TCO-modified payload dissolved in a compatible solvent (e.g., DMSO or water).

  • Purification system (e.g., SEC column).

Procedure:

  • In a microcentrifuge tube, add the tetrazine-labeled antibody to the reaction buffer.

  • Add the TCO-modified payload to the antibody solution. A 1.1 to 2-fold molar excess of the TCO-payload is often sufficient due to the high reaction rate.[14]

  • Gently mix the solution and incubate at room temperature for 30-60 minutes. The reaction progress can often be visually monitored by the disappearance of the tetrazine's characteristic color.

  • Purify the antibody-drug conjugate using SEC to remove any unreacted payload.

Conclusion

Click chemistry has revolutionized the field of bioconjugation by providing a set of highly efficient, selective, and biocompatible reactions. The choice between CuAAC, SPAAC, and tetrazine ligation depends on the specific requirements of the application, with considerations for reaction speed, biocompatibility, and the nature of the biomolecule and payload. By understanding the core principles and having access to reliable protocols, researchers can effectively leverage the power of click chemistry to advance their work in drug development, diagnostics, and fundamental biological research.

References

A Deep Dive into the Stereochemistry of 4-Substituted Prolines: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced stereochemistry of 4-substituted prolines is critical for designing next-generation therapeutics. The subtle interplay of stereoelectronic and steric effects at the C4 position of the proline ring offers a powerful tool to control peptide and protein conformation, thereby modulating biological activity, stability, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the core principles governing the stereochemistry of 4-substituted prolines, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding.

The Proline Ring Pucker: A Conformational Dichotomy

The foundational concept in proline stereochemistry is the puckering of its five-membered pyrrolidine ring. Unlike the free rotation seen in other amino acid side chains, proline's ring is constrained, adopting two primary non-planar envelope conformations: Cγ-exo and Cγ-endo . In the Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, while in the Cγ-endo pucker, it is on the same side. This puckering significantly influences the backbone dihedral angles (φ, ψ) of the peptide chain.[1][2]

The substitution at the C4 position, particularly with electron-withdrawing groups, is a key determinant of this puckering preference.[2][3] This control is largely dictated by stereoelectronic effects, specifically the gauche effect, where orbital overlap between electron-rich C-H bonds and the electron-deficient C-X (substituent) bond stabilizes a specific ring conformation.[3][4]

G Exo Cγ-exo Pucker PPII Polyproline II (PPII) Helix Exo->PPII Trans Trans Amide Bond Exo->Trans Endo Cγ-endo Pucker BetaTurn β-Turn Conformation Endo->BetaTurn Cis Cis Amide Bond Endo->Cis G cluster_0 Experimental Workflow for Conformational Analysis Synth Synthesis of 4-Substituted Proline Peptide Solid-Phase Peptide Synthesis Synth->Peptide Purify Purification & Characterization (HPLC, MS) Peptide->Purify NMR NMR Spectroscopy Purify->NMR Xray X-ray Crystallography Purify->Xray Comp Computational Modeling Purify->Comp Data Conformational Data (Pucker, Torsion Angles, K_trans/cis_) NMR->Data Xray->Data Comp->Data

References

Methodological & Application

Application Notes and Protocols: Incorporating (2R,4S)-Fmoc-D-Pro(4-N3)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4S)-Fmoc-D-Pro(4-N3)-OH is a versatile proline analog that serves as a key building block in modern solid-phase peptide synthesis (SPPS). The incorporation of a 4-azido group on the D-proline scaffold provides a bioorthogonal handle for subsequent chemical modifications. This functionality is particularly valuable in drug discovery and development, enabling the site-specific introduction of various moieties through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The resulting triazole linkage can act as a stable surrogate for a peptide bond, facilitate the construction of cyclic peptides, and allow for the attachment of imaging agents, cytotoxic payloads, or polyethylene glycol (PEG) chains to enhance pharmacokinetic properties.[3][4]

These application notes provide detailed protocols for the efficient incorporation of this compound into peptide sequences and subsequent on-resin click chemistry modification.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically demanding or unusual amino acids like this compound. Below is a summary of commonly used coupling reagents in Fmoc-SPPS and their general performance characteristics. Optimal conditions for this compound may require some empirical optimization.

Coupling ReagentBaseTypical Coupling TimeCoupling EfficiencyKey Considerations
HATU DIPEA or Collidine30 min - 4 hVery HighHighly efficient, low racemization. Recommended for hindered couplings.[5][6]
HBTU DIPEA30 min - 2 hHighEfficient, but prolonged coupling times may lead to azide elimination as a side reaction.[7]
PyBOP DIPEA30 min - 2 hHighRobust and efficient, avoids carcinogenic byproducts.[8]
DIC/HOBt N/A1 - 4 hGood - HighCost-effective, but generally slower than phosphonium or uronium/aminium salt-based reagents.

Experimental Protocols

Protocol 1: Incorporation of this compound using HATU

This protocol describes a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution (e.g., 2 x 10 min with 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

    • Confirm the presence of a free primary amine using a qualitative test (e.g., Kaiser test).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete after 2 hours, a second coupling with fresh reagents can be performed.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Proceed with the Fmoc deprotection of the newly added this compound to continue peptide chain elongation.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for performing a click reaction on a resin-bound peptide containing the 4-azidoproline residue.

Materials:

  • Peptide-resin containing (2R,4S)-D-Pro(4-N3)

  • Alkyne-containing molecule of interest (e.g., a fluorescent dye, a small molecule drug)

  • Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI)

  • Ascorbic acid

  • 2,6-Lutidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM)

  • Washing solvents (Isopropanol/DMSO, DMF, DCM)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.

    • Bubble nitrogen through DMSO (12 mL/g resin) for at least 10 minutes to deoxygenate.

  • Click Reaction Setup:

    • In a separate reaction vessel, dissolve the alkyne-containing molecule (5-10 equivalents based on resin loading) in the deoxygenated DMSO.

    • Add CuBr or CuI (1 equivalent) to the DMSO solution and ensure it dissolves completely.

    • Drain the DCM from the swollen resin and add the alkyne/copper solution to the resin.

    • Add 1 equivalent of a freshly prepared 0.1 M aqueous ascorbic acid solution.

    • Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIPEA.

  • Reaction and Washing:

    • Purge the reaction vessel with nitrogen for 5 minutes.

    • Seal the vessel and gently agitate at room temperature for 16-18 hours.

    • Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v, 3 times), DMF (3 times), and DCM (3 times).

  • Cleavage and Purification:

    • Dry the resin in vacuo before proceeding with the standard cleavage protocol to release the modified peptide from the solid support.

    • Purify the clicked peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow start Start: Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-(2R,4S)-D-Pro(4-N3)-OH + HATU/DIPEA wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test complete Coupling Complete kaiser_test->complete Negative incomplete Incomplete Coupling kaiser_test->incomplete Positive next_cycle Proceed to Next Cycle complete->next_cycle repeat_coupling Repeat Coupling incomplete->repeat_coupling repeat_coupling->wash2

Caption: Workflow for incorporating this compound in SPPS.

Drug_Development_Workflow spps 1. SPPS of Azido-Peptide (Incorporate this compound) click_chem 2. On-Resin Click Chemistry (Attach diverse functional groups via CuAAC) spps->click_chem cleavage 3. Cleavage & Purification (TFA, RP-HPLC) click_chem->cleavage library 4. Peptide Library Generation cleavage->library screening 5. Biological Screening (e.g., HIV-1 gp120 binding assay) library->screening hit_id 6. Hit Identification screening->hit_id lead_opt 7. Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt lead_opt->screening Iterative Optimization preclinical 8. Preclinical Development lead_opt->preclinical

Caption: Drug development workflow using azidoproline-containing peptides.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving proline derivatives. This powerful "click chemistry" reaction is a cornerstone in drug discovery, peptide science, and chemical biology for the efficient synthesis of 1,2,3-triazole-containing molecules. The protocols outlined below are suitable for both the intramolecular cyclization of proline-containing peptides and the intermolecular conjugation of proline derivatives.

Overview of CuAAC with Proline Derivatives

The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne, catalyzed by a copper(I) species. Proline's unique cyclic structure plays a critical role in the conformation of peptides and proteins, making the incorporation of triazoles via CuAAC an attractive strategy for developing constrained peptides, peptidomimetics, and complex molecular architectures for drug development. Proline derivatives can be functionalized with either an azide or an alkyne group to participate in the cycloaddition. Furthermore, L-proline itself can act as a ligand to enhance the efficiency of the CuAAC reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from key experiments involving CuAAC with proline derivatives, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Intramolecular CuAAC Macrocyclization of Proline-Containing Tetrapeptides

EntryLinear Peptide PrecursorCatalyst SystemSolventTime (h)Yield (%)
1H-Ala(N₃)-(D-Pro)-Gly-Pra-OHCuSO₄·5H₂O, Sodium Ascorbate, TBTACH₂Cl₂/H₂O1285
2H-Val(N₃)-(D-Pro)-Gly-Pra-OHCuSO₄·5H₂O, Sodium Ascorbate, TBTACH₂Cl₂/H₂O1282
3H-Phe(N₃)-(D-Pro)-Gly-Pra-OHCuSO₄·5H₂O, Sodium Ascorbate, TBTACH₂Cl₂/H₂O1278
4H-Gly(N₃)-(D-Pro)-Ala-Pra-OHCuSO₄·5H₂O, Sodium Ascorbate, TBTACH₂Cl₂/H₂O1290

Data adapted from Chouhan, G., & James, K. (2013). Efficient Construction of Proline-Containing β-Turn Mimetic Cyclic Tetrapeptides via CuAAC Macrocyclization. Organic Letters, 15(6), 1206–1209. Pra = Propargylamine, TBTA = Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine.

Table 2: Intermolecular CuAAC of α-Propynyl Proline Derivatives

EntryAzideCatalyst SystemSolventTime (h)Yield (%)
1Benzyl azideCuIt-BuOH/H₂O1295
2Phenyl azideCuIt-BuOH/H₂O1292
31-AzidoadamantaneCuIt-BuOH/H₂O1288
4Ethyl 2-azidoacetateCuIt-BuOH/H₂O1298

Data adapted from Pisaneschi, F., Cordero, F. M., Lumini, M., & Brandi, A. (2007). Click Chemistry: A Straightforward Route to Decorated Prolines. SYNLETT, 2007(18), 2882–2884. Reactions were performed using a microwave-assisted protocol.

Table 3: L-Proline as a Ligand in CuAAC Reactions

EntryAlkyneAzideCatalyst SystemSolventTime (h)Yield (%)
1PhenylacetyleneBenzyl azideCuI, L-prolineGlycerol593
21-HeptyneBenzyl azideCuI, L-prolineGlycerol690
3Propargyl alcoholPhenyl azideCuI, L-prolineGlycerol595

This table represents a general protocol where L-proline is used to enhance the catalytic activity of CuI.[1]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular CuAAC Macrocyclization of a Proline-Containing Tetrapeptide

This protocol is based on the work of Chouhan and James (2013) for the synthesis of cyclic tetrapeptides.

Materials:

  • Linear azide- and alkyne-functionalized tetrapeptide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 eq)

  • Dichloromethane (CH₂Cl₂), degassed

  • Deionized water, degassed

Procedure:

  • Dissolve the linear tetrapeptide (1.0 eq) in a mixture of degassed CH₂Cl₂ and water (1:1 v/v) to a final concentration of 1 mM.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving CuSO₄·5H₂O (0.1 eq) and TBTA (0.1 eq) in a small amount of the CH₂Cl₂/water mixture.

  • Add the catalyst solution to the solution of the linear peptide.

  • Prepare a fresh stock solution of sodium ascorbate (0.2 eq) in degassed deionized water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired cyclic tetrapeptide.

Protocol 2: General Procedure for Intermolecular CuAAC of an α-Propynyl Proline Derivative

This protocol is adapted from the microwave-assisted synthesis described by Pisaneschi et al. (2007).

Materials:

  • Orthogonally protected α-propynyl proline derivative (1.0 eq)

  • Azide derivative (1.1 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a microwave-safe vial, dissolve the α-propynyl proline derivative (1.0 eq) and the azide (1.1 eq) in a mixture of t-BuOH and water (1:1 v/v).

  • Add CuI (0.05 eq) to the solution.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: CuAAC using L-Proline as a Ligand in Glycerol

This protocol highlights the use of L-proline as an effective and sustainable ligand for the CuAAC reaction.[1]

Materials:

  • Alkyne (1.0 eq)

  • Azide (1.0 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • L-proline (0.1 eq)

  • Glycerol

Procedure:

  • To a reaction vial, add the alkyne (1.0 eq), azide (1.0 eq), CuI (0.05 eq), and L-proline (0.1 eq).

  • Add glycerol as the solvent.

  • Stir the mixture at room temperature for the specified time (typically 5-6 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water to remove the glycerol.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Mandatory Visualizations

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_workup Product Isolation Proline_Alkyne Proline-Alkyne Derivative Reaction CuAAC Reaction (Solvent, Temp, Time) Proline_Alkyne->Reaction Azide Azide Derivative Azide->Reaction Copper_Source Copper(I) or Copper(II) + Reductant Copper_Source->Reaction Ligand Ligand (e.g., TBTA, L-Proline) Ligand->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Triazole-Proline Product Purification->Product

Caption: General experimental workflow for the CuAAC reaction with proline derivatives.

CuAAC_Mechanism Cu_I Cu(I) Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide Alkyne Proline-Alkyne Alkyne->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle Azide Azide Azide->Metallacycle Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Product 1,4-Disubstituted Triazole Product Cu_Triazolide->Product Proton_Source H+ Proton_Source->Product Product->Cu_I Catalyst Regeneration

Caption: Simplified catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using (2R,4S)-Fmoc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4S)-Fmoc-D-Pro(4-N3)-OH is a versatile building block for solid-phase peptide synthesis (SPPS) that enables the introduction of an azide moiety into a peptide sequence. This azido-functionalized proline derivative is particularly valuable for post-synthesis modification of peptides and proteins using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a highly efficient and bioorthogonal "click chemistry" reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst.[1][2] This copper-free approach makes it ideal for applications in biological systems, including live cell imaging, drug targeting, and the synthesis of complex biomolecules.[3]

The incorporation of the D-proline stereoisomer can impart unique conformational constraints on peptides, potentially enhancing their proteolytic stability and biological activity. These application notes provide detailed protocols for the use of this compound in peptide synthesis and subsequent SPAAC bioconjugation, along with representative quantitative data and workflow visualizations.

Quantitative Data Summary

While specific kinetic data for the SPAAC reaction of this compound is not extensively published, the following table summarizes representative second-order rate constants for SPAAC reactions between other azide-containing amino acids and common cyclooctynes. This data provides a reasonable expectation for the reaction performance.

Azide-Containing Amino AcidCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Azidolysine DerivativeDBCO0.34[4]
Azidolysine DerivativeBCN0.28[4]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide sequence on a resin support. Automated synthesizers can also be programmed accordingly.

Materials:

  • Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM (Dichloromethane), Isopropanol

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of this compound:

    • Pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat the Fmoc deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude azide-containing peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: SPAAC Reaction of an Azide-Containing Peptide with a DBCO-Functionalized Molecule

This protocol details the bioconjugation of a purified peptide containing the 4-azido-D-proline residue with a DBCO-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule).

Materials:

  • Purified azide-containing peptide

  • DBCO-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.

  • Organic co-solvent (if needed for solubility): DMSO or DMF

  • Analytical and preparative RP-HPLC

  • Mass spectrometer

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the DBCO-molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

  • Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.

  • Purification of the Conjugate: Once the reaction is complete, purify the resulting peptide conjugate using preparative RP-HPLC to remove any unreacted starting materials.

  • Characterization: Confirm the molecular weight of the final conjugate using mass spectrometry.

Visualizations

Workflow for Peptide Synthesis and SPAAC Ligation

SPAAC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Purification cluster_SPAAC SPAAC Reaction cluster_Purification2 Final Purification Resin Resin Support Deprotection1 Fmoc Deprotection Resin->Deprotection1 Washing1 Washing Deprotection1->Washing1 Coupling Couple (2R,4S)-Fmoc- D-Pro(4-N3)-OH Washing1->Coupling Washing2 Washing Coupling->Washing2 Elongation Chain Elongation Washing2->Elongation Cleavage Cleavage & Deprotection Elongation->Cleavage HPLC1 RP-HPLC Cleavage->HPLC1 AzidePeptide Azide-Peptide HPLC1->AzidePeptide Reaction Conjugation AzidePeptide->Reaction DBCO DBCO-Molecule DBCO->Reaction HPLC2 RP-HPLC Reaction->HPLC2 FinalProduct Final Conjugate HPLC2->FinalProduct CPP_Uptake_Workflow cluster_Synthesis Peptide Synthesis & Conjugation cluster_CellCulture Cellular Assay cluster_Analysis Analysis SPPS Synthesize D-Pro(4-N3) CPP SPAAC SPAAC with DBCO-Fluorophore SPPS->SPAAC Incubation Incubate Labeled CPP with Cells SPAAC->Incubation Washing Wash to Remove External Peptide Incubation->Washing Microscopy Confocal Microscopy Washing->Microscopy FlowCytometry Flow Cytometry Washing->FlowCytometry Data Quantify Cellular Uptake & Subcellular Localization Microscopy->Data FlowCytometry->Data Signaling_Pathway cluster_Pathway Simplified MAPK/ERK Signaling cluster_Intervention Peptide Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription CPP Azido-D-Pro-Peptide (Labeled via SPAAC) CPP->Adaptor Disrupts Interaction

References

Application Notes: Site-Specific Labeling of Peptides with Fluorescent Dyes using (2R,4S)-Fmoc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise, site-specific labeling of peptides with fluorescent dyes is a critical technique in drug discovery and biomedical research, enabling the visualization and tracking of peptides in complex biological systems. This document provides detailed protocols for the incorporation of the azido-functionalized proline derivative, (2R,4S)-Fmoc-D-Pro(4-N3)-OH, into a peptide sequence via solid-phase peptide synthesis (SPPS) and subsequent fluorescent labeling through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] The use of this compound allows for the introduction of a bioorthogonal azide handle at a specific position within the peptide chain, which can then be selectively reacted with an alkyne-modified fluorescent dye.[4][5] This methodology ensures the production of homogeneously labeled peptides with high purity and yield, suitable for a wide range of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[6][7]

Principle of the Method

The overall workflow is a two-stage process that begins with the synthesis of an azide-modified peptide, followed by the click chemistry reaction to attach the fluorescent probe.

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired position in the peptide sequence.

  • Fluorescent Labeling via CuAAC: The azide-containing peptide is then reacted with an alkyne-functionalized fluorescent dye in the presence of a copper(I) catalyst to form a stable triazole linkage.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and labeling of a model peptide. Actual results may vary depending on the peptide sequence, resin, and fluorescent dye used.

Table 1: Representative Parameters for Solid-Phase Peptide Synthesis of an Azide-Modified Peptide

ParameterValueNotes
ResinRink Amide ResinCan be substituted with other suitable resins.
Scale0.1 mmol
Fmoc-Amino Acid Excess4 equivalentsRelative to resin loading.
Coupling ReagentHBTU (3.9 eq) / DIPEA (8 eq)Other coupling reagents can be used.
Coupling Time1-2 hoursPer amino acid.
This compound Coupling Time2-4 hoursLonger coupling time to ensure high efficiency.
Fmoc Deprotection20% Piperidine in DMF2 x 10 minutes.
Cleavage CocktailTFA/TIS/H2O (95:2.5:2.5)
Cleavage Time2-3 hours
Crude Peptide Purity (Post-SPPS)60-95%Dependent on peptide length and sequence.
Purified Azide-Peptide Yield30-70%Based on initial resin loading.

Table 2: Representative Parameters for CuAAC Fluorescent Labeling

ParameterValueNotes
Azide-Peptide Concentration1-5 mM
Alkyne-Fluorophore Excess1.2-1.5 equivalentsRelative to the peptide.
Copper(II) Sulfate (CuSO4)0.1 equivalents
Sodium Ascorbate0.5 equivalentsFreshly prepared.
Ligand (e.g., THPTA)0.2 equivalentsOptional, but recommended to improve reaction efficiency and protect the peptide.
Reaction SolventDegassed PBS/DMSO co-solvent
Reaction Time1-4 hoursAt room temperature, protected from light.
Final Labeled Peptide Purity>98%After final HPLC purification.
Overall Yield of Labeled Peptide15-50%Highly dependent on the yields of the preceding steps.[6]

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via SPPS

This protocol describes the manual Fmoc-SPPS procedure.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU, DIPEA

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • TFA cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • For standard amino acids: Pre-activate a solution of the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes. Add to the resin and couple for 1-2 hours.

    • Repeat steps 2-4 for each amino acid in the sequence.

  • Incorporation of this compound:

    • At the desired position, use this compound as the amino acid.

    • Pre-activate this compound (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add to the resin and allow to react for 2-4 hours to ensure complete coupling.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Washing: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification: Purify the crude azide-peptide by reverse-phase HPLC.

  • Characterization: Confirm the mass of the purified peptide by mass spectrometry.

Protocol 2: Fluorescent Labeling of the Azide-Peptide via CuAAC

This protocol details the labeling of the purified azide-peptide with an alkyne-functionalized fluorescent dye.

Materials:

  • Purified azide-peptide

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) (optional)

  • Degassed PBS buffer or a mixture of DMSO and water

Procedure:

  • Peptide Dissolution: Dissolve the azide-peptide in the chosen reaction buffer (e.g., degassed PBS) to a final concentration of 1-5 mM.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-fluorophore (1.2 equivalents relative to the peptide) in DMSO.

    • Prepare a stock solution of CuSO4 (e.g., 10 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • If using, prepare a stock solution of THPTA (e.g., 20 mM in water).

  • Reaction Setup:

    • To the peptide solution, add the alkyne-fluorophore solution.

    • If using a ligand, add the THPTA solution.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification: Once the reaction is complete (as determined by the consumption of the starting peptide), purify the fluorescently labeled peptide from excess dye and catalyst using reverse-phase HPLC.

  • Final Product: Lyophilize the purified, labeled peptide and store it protected from light at -20°C or -80°C.

Visualizations

Experimental Workflow

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_labeling Fluorescent Labeling (CuAAC) s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling s2->s3 s4 Incorporation of This compound s3->s4 s5 Cleavage & Deprotection s4->s5 s6 Purification (HPLC) s5->s6 l1 Dissolve Azide-Peptide s6->l1 Azide-Peptide l2 Add Alkyne-Dye & Catalyst l1->l2 l3 Incubation l2->l3 l4 Purification (HPLC) l3->l4 final_product final_product l4->final_product Fluorescently Labeled Peptide

Caption: Workflow for synthesizing and labeling peptides.

Signaling Pathway Example: GPCR Internalization

Fluorescently labeled peptide ligands are instrumental in studying G-protein coupled receptor (GPCR) trafficking. This diagram illustrates a simplified pathway of GPCR internalization upon binding of a fluorescently labeled peptide ligand.

signaling_pathway ligand Fluorescent Peptide Ligand gpcr GPCR ligand->gpcr Binding g_protein G-Protein gpcr->g_protein Activation arrestin β-Arrestin gpcr->arrestin Recruitment clathrin Clathrin-Coated Pit gpcr->clathrin g_protein->gpcr arrestin->clathrin Initiates Internalization endosome Endosome clathrin->endosome Vesicle Formation

Caption: GPCR internalization pathway.

Logical Relationship: Click Chemistry

This diagram illustrates the fundamental principle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

click_chemistry azide Azide-Peptide (from (2R,4S)-Pro(4-N3)) product Fluorescently Labeled Peptide (Triazole Linkage) azide->product alkyne Alkyne-Fluorophore alkyne->product catalyst Cu(I) Catalyst catalyst->product

Caption: The CuAAC "click" reaction.

References

Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates using (2R,4S)-Fmoc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of peptide-drug conjugates (PDCs) utilizing the unnatural amino acid (2R,4S)-Fmoc-D-Pro(4-N3)-OH. This proline derivative incorporates an azide moiety, which serves as a versatile chemical handle for the site-specific conjugation of drug molecules through "click chemistry." The protocols outlined below cover the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS), followed by the conjugation of an alkyne-modified drug using either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Introduction

This compound is a key building block in the construction of advanced PDCs. The strategic placement of the azide group on the proline ring allows for the precise attachment of a therapeutic payload without interfering with the peptide's biological activity. This approach offers significant advantages over random conjugation methods, leading to a homogeneous product with a defined drug-to-peptide ratio, which is critical for optimizing therapeutic efficacy and minimizing off-target toxicity.

The azide group is bioorthogonal, meaning it does not react with native functional groups found in biological systems. This allows for highly selective conjugation reactions to be performed in complex environments. The two primary methods for azide-alkyne cycloaddition are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction that utilizes a copper(I) catalyst to unite a terminal alkyne with an azide, forming a stable 1,4-disubstituted triazole linkage.[1][2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications involving sensitive biological molecules.

Data Presentation

The following tables provide representative quantitative data for the key steps in the synthesis of a peptide-drug conjugate using this compound. Please note that actual results may vary depending on the specific peptide sequence, drug molecule, and reaction conditions.

Table 1: Representative Yields and Purity for Azido-Peptide Synthesis

StepParameterTypical Value
SPPS Crude Peptide Yield70-90%
Purity of Crude Peptide (by RP-HPLC)50-80%
Purification Purified Peptide Yield (after RP-HPLC)30-60%
Purity of Final Azido-Peptide (by RP-HPLC)>95%

Table 2: Representative Conjugation Efficiency and Final Product Purity

Conjugation MethodParameterTypical Value
CuAAC Conjugation Efficiency (by RP-HPLC or MS)>95%
Purity of Final PDC (after purification)>98%
SPAAC Conjugation Efficiency (by RP-HPLC or MS)>90%
Purity of Final PDC (after purification)>98%

Table 3: Comparative SPAAC Reaction Kinetics

Strained AlkyneSecond-Order Rate Constant (k₂)Solvent/BufferTemperature
DBCO~0.34 M⁻¹s⁻¹HBS buffer, pH 7.425°C
BCN~0.28 M⁻¹s⁻¹MeOD25°C

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Azido-Peptide

This protocol describes the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, HCTU)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA), 2,4,6-collidine)

  • Fmoc deprotection solution (20% piperidine in dimethylformamide (DMF))

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

    • To couple this compound, use the same standard coupling protocol. A slightly longer coupling time (e.g., 2-4 hours) or a double coupling may be beneficial to ensure high efficiency.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude azido-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: CuAAC Conjugation of Azido-Peptide with Alkyne-Drug

This protocol details the copper(I)-catalyzed conjugation of an alkyne-modified drug to the azido-peptide.

Materials:

  • Purified azido-peptide

  • Alkyne-modified drug molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvents: Degassed water, DMSO, or DMF

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Prepare Stock Solutions:

    • Azido-peptide in degassed water or a suitable buffer.

    • Alkyne-drug in DMSO or DMF.

    • CuSO₄ in water.

    • Sodium ascorbate in water (prepare fresh).

    • THPTA in water.

  • Reaction Setup:

    • In a reaction vessel, combine the azido-peptide (1 equivalent) and the alkyne-drug (1.1-1.5 equivalents).

    • Add the THPTA ligand.

    • Add CuSO₄.

    • Initiate the reaction by adding sodium ascorbate.

  • Reaction: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Upon completion, purify the peptide-drug conjugate by RP-HPLC to remove unreacted starting materials and catalyst.

  • Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Protocol 3: SPAAC Conjugation of Azido-Peptide with DBCO-Drug

This protocol describes the copper-free conjugation of a strained alkyne (DBCO)-modified drug to the azido-peptide.

Materials:

  • Purified azido-peptide

  • DBCO-modified drug molecule

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF), if needed for drug solubility

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolve Reactants:

    • Dissolve the azido-peptide in the reaction buffer.

    • Dissolve the DBCO-drug in a minimal amount of an organic co-solvent and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-drug is typically used.

  • Reaction: Mix the solutions of the azido-peptide and the DBCO-drug. Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the peptide-drug conjugate by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final PDC using mass spectrometry and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_sp_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification cluster_conjugation Conjugation cluster_final_purification Final Purification Resin Resin Fmoc_Deprotection_1 Fmoc Deprotection Resin->Fmoc_Deprotection_1 Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection_1->Amino_Acid_Coupling Azido_Pro_Coupling Coupling of This compound Amino_Acid_Coupling->Azido_Pro_Coupling Repeat_Cycles Repeat Cycles Azido_Pro_Coupling->Repeat_Cycles Final_Deprotection Final Fmoc Deprotection Repeat_Cycles->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Crude_Azido_Peptide Crude Azido-Peptide Cleavage->Crude_Azido_Peptide RP_HPLC_1 RP-HPLC Crude_Azido_Peptide->RP_HPLC_1 Pure_Azido_Peptide Pure Azido-Peptide RP_HPLC_1->Pure_Azido_Peptide Click_Chemistry Click Chemistry (CuAAC or SPAAC) Pure_Azido_Peptide->Click_Chemistry Alkyne_Drug Alkyne-Drug Alkyne_Drug->Click_Chemistry Crude_PDC Crude PDC Click_Chemistry->Crude_PDC RP_HPLC_2 RP-HPLC Crude_PDC->RP_HPLC_2 Final_PDC Final Peptide-Drug Conjugate RP_HPLC_2->Final_PDC

Caption: Workflow for the synthesis of a peptide-drug conjugate.

click_chemistry_pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Azido_Peptide Azido-Peptide (from SPPS) CuAAC_Reaction Cu(I) Catalyst + Ligand + Reducing Agent Azido_Peptide->CuAAC_Reaction SPAAC_Reaction Copper-Free (Strain-Promoted) Azido_Peptide->SPAAC_Reaction Alkyne_Drug Alkyne-Drug Alkyne_Drug->CuAAC_Reaction PDC Peptide-Drug Conjugate (Triazole Linkage) CuAAC_Reaction->PDC DBCO_Drug DBCO-Drug DBCO_Drug->SPAAC_Reaction SPAAC_Reaction->PDC

Caption: Click chemistry pathways for peptide-drug conjugation.

References

Application Notes and Protocols: Utilizing (2R,4S)-Fmoc-D-Pro(4-N3)-OH for the Synthesis of Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have emerged as a promising class of therapeutic agents, offering enhanced metabolic stability, target affinity, and specificity compared to their linear counterparts. The introduction of conformational rigidity through cyclization is a key strategy in peptide-based drug design. (2R,4S)-Fmoc-D-Pro(4-N3)-OH is a versatile building block that enables the synthesis of constrained peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This application note provides detailed protocols and data for the incorporation of this compound into peptide sequences and the subsequent intramolecular cyclization to yield well-defined, constrained peptide architectures. The resulting 1,2,3-triazole linkage serves as a stable and rigid surrogate for a peptide bond, influencing the peptide's secondary structure and biological activity.

Core Applications

The primary application of this compound is in the synthesis of cyclic peptides where the triazole ring, formed via CuAAC, acts as a conformational lock. This methodology is particularly valuable in:

  • Drug Discovery: Creating potent and selective agonists or antagonists for various biological targets, including G-protein coupled receptors (GPCRs) and integrins.

  • Peptidomimetic Design: The triazole ring can mimic a trans-peptide bond, offering resistance to enzymatic degradation.

  • Material Science: Development of novel biomaterials with defined structures.

Data Presentation

The efficiency of incorporating this compound and subsequent on-resin cyclization is critical for the successful synthesis of constrained peptides. The following tables provide representative quantitative data for these processes.

Amino Acid DerivativeCoupling ReagentCoupling Time (min)Coupling Efficiency (%)
This compound HBTU/DIPEA60>98
Standard Fmoc-Amino AcidsHBTU/DIPEA30>99

Table 1: Representative Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS). The coupling efficiency was determined by Kaiser test and/or UV monitoring of Fmoc deprotection.

Peptide Sequence (Linear Precursor)Cyclization Catalyst SystemReaction Time (h)On-Resin Cyclization Yield (%)
H-Gly-Pro(4-N3)-Ala-Gly-Pra-NH-ResinCuI, DIPEA in DMF1285
H-Arg(Pbf)-Gly-Asp(OtBu)-Pro(4-N3)-Lys(Boc)-Pra-NH-ResinCu(I)/TBTA in DMF/DCM1878
H-Tyr(tBu)-Gly-Gly-Phe-Leu-Pro(4-N3)-Pra-NH-ResinCuSO4, Sodium Ascorbate in DMF/H2O2482

Table 2: Representative On-Resin Cyclization Yields via CuAAC. Yields were determined by HPLC analysis of the crude peptide after cleavage from the resin. Pra = Propargylglycine.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide Precursor

This protocol describes the manual synthesis of a linear peptide containing this compound and an alkyne-bearing amino acid (e.g., Propargylglycine, Pra) using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids (including this compound and Fmoc-Pra-OH)

  • Coupling reagent: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq. relative to resin loading) and HBTU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 30-60 minutes. For coupling of this compound, extend the coupling time to 90 minutes.

  • Washing: Wash the resin as in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Final Wash: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x) and dry under vacuum.

Protocol 2: On-Resin Intramolecular Cyclization via CuAAC

This protocol describes the on-resin cyclization of the linear peptide precursor containing both the azide and alkyne functionalities.

Materials:

  • Peptide-resin from Protocol 1

  • Copper(I) iodide (CuI)

  • Base: DIPEA

  • Solvent: Anhydrous, deoxygenated DMF

Procedure:

  • Resin Swelling: Swell the dried peptide-resin in anhydrous, deoxygenated DMF for 30 minutes.

  • Cyclization Reaction:

    • Prepare a solution of CuI (0.5 eq. relative to resin loading) and DIPEA (10 eq.) in deoxygenated DMF.

    • Add the catalyst solution to the swollen resin.

    • Shake the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • Washing:

    • Wash the resin with DMF (5x).

    • To remove copper catalyst, wash with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3x, 15 min each).

    • Wash the resin with DMF (5x), DCM (5x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the cyclized peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Cyclized peptide-resin from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether (2x).

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Rink Amide Resin spps Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) - Incorporate this compound - Incorporate Fmoc-Pra-OH start->spps linear_peptide Linear Peptide-Resin (Azide & Alkyne) spps->linear_peptide cyclization On-Resin CuAAC Cyclization (CuI, DIPEA in DMF) linear_peptide->cyclization cyclic_peptide_resin Cyclic Peptide-Resin cyclization->cyclic_peptide_resin cleavage Cleavage & Deprotection (TFA Cocktail) cyclic_peptide_resin->cleavage crude_peptide Crude Cyclic Peptide cleavage->crude_peptide purification RP-HPLC Purification crude_peptide->purification final_product Pure Constrained Peptide purification->final_product

Caption: Workflow for the synthesis of constrained peptides using this compound.

Biological Application: Targeting Integrin αvβ3 Signaling

Constrained peptides containing the Arg-Gly-Asp (RGD) sequence are potent and selective ligands for integrin receptors, which are involved in cell adhesion, migration, and signaling. The integrin αvβ3 is overexpressed on the surface of various tumor cells and plays a crucial role in tumor angiogenesis and metastasis.[1][2] Cyclic RGD peptides can act as antagonists, blocking the binding of extracellular matrix proteins to integrin αvβ3 and thereby inhibiting downstream signaling pathways, such as the Focal Adhesion Kinase (FAK) pathway, which is critical for cancer cell proliferation.[1]

signaling_pathway cluster_membrane Cell Membrane receptor receptor ligand ligand protein protein downstream downstream effect effect integrin Integrin αvβ3 fak FAK integrin->fak Recruits & Activates apoptosis Apoptosis integrin->apoptosis rgd_peptide Constrained RGD Peptide (Antagonist) rgd_peptide->integrin Blocks Binding ecm ECM Proteins (e.g., Vitronectin) ecm->integrin Binds & Activates fak_p p-FAK (Active) fak->fak_p src Src fak_p->src pi3k PI3K fak_p->pi3k ras Ras src->ras akt Akt pi3k->akt proliferation Cell Proliferation & Angiogenesis akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Inhibition of Integrin αvβ3 signaling by a constrained RGD peptide antagonist.

Conclusion

This compound is a valuable tool for the synthesis of conformationally constrained peptides. The protocols outlined in this application note provide a robust framework for the efficient incorporation of this building block and subsequent intramolecular cyclization via CuAAC. The resulting triazole-containing cyclic peptides have significant potential in drug discovery and development, particularly in the design of potent and selective modulators of protein-protein interactions, as exemplified by the targeting of integrin αvβ3 in cancer therapy. The provided data and workflows serve as a comprehensive guide for researchers aiming to leverage this technology for the creation of novel peptide-based therapeutics.

References

Applications of (2R,4S)-Fmoc-D-Pro(4-N3)-OH in Protein Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4S)-Fmoc-D-Pro(4-N3)-OH is a synthetic amino acid derivative that serves as a powerful tool in protein engineering and peptide chemistry. This molecule combines three key features: a D-proline scaffold, an azide (-N3) functional group at the 4-position, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine. This unique combination allows for its use in Solid-Phase Peptide Synthesis (SPPS) to introduce site-specific modifications that can profoundly influence the structure, stability, and function of peptides and proteins.

The primary applications of this building block stem from two core principles:

  • Conformational Constraint: The stereochemistry of the proline ring substituent dictates its pucker and the cis/trans isomerization state of the preceding peptide bond. The (2R,4S) configuration, analogous to (2S,4R) in L-proline, favors a Cγ-exo ring pucker, which pre-organizes the peptide backbone into a trans conformation. This can be used to stabilize specific secondary structures, such as the polyproline II (PPII) helix, and enhance overall protein stability. The use of a D-amino acid also confers increased resistance to proteolytic degradation.

  • Bioorthogonal Chemistry: The azide group is a versatile chemical handle for "click chemistry." It can react specifically and efficiently with alkyne- or cyclooctyne-containing molecules to form stable triazole linkages.[1][2] This enables the precise attachment of various functionalities, such as fluorescent dyes, imaging agents, drug payloads, or polyethylene glycol (PEG) chains, to a specific site on a protein.[2]

These application notes provide an overview of the key uses of this compound, alongside detailed protocols for its incorporation into peptides and subsequent modification.

Key Applications

  • Enhanced Protein and Peptide Stability: By enforcing a specific backbone geometry, the incorporation of (2R,4S)-azido-D-proline can reduce the entropic cost of folding, leading to a more stable protein structure. This is particularly valuable for stabilizing therapeutic peptides and proteins against thermal and chemical denaturation.

  • Increased Proteolytic Resistance: Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically recognize L-amino acid substrates. This application is critical for extending the in vivo half-life of peptide-based drugs.

  • Site-Specific Labeling and Conjugation: The azide handle allows for precise, post-synthetic modification of a peptide or protein. This is a cornerstone of modern bioconjugation, enabling the creation of advanced diagnostics, targeted therapeutics (e.g., antibody-drug conjugates), and tools for basic research.[2]

  • Development of Conformationally Locked Peptides: For peptides that bind to specific receptors, locking the bioactive conformation can significantly enhance binding affinity and specificity. (2R,4S)-azido-D-proline can be used to mimic and stabilize β-turns or other critical secondary structures.[3]

Data Presentation

Table 1: Thermodynamic and Kinetic Stability Data for Ubiquitin Variants

This table summarizes the stability and folding kinetics of wild-type ubiquitin (wt-ub) versus ubiquitin engineered to contain (2S,4R)-4-fluoroproline ((4R)-FPro-ub) at all three of its proline positions. The data demonstrates a significant increase in thermodynamic stability and a slower unfolding rate for the engineered protein.[4][5]

ParameterWild-Type Ubiquitin (wt-ub)(4R)-FPro-ubiquitinChange
ΔG (unfolding) -28.97 kJ·mol⁻¹-33.68 kJ·mol⁻¹-4.71 kJ·mol⁻¹
Unfolding Rate (k_u) 4.3 x 10⁻³ s⁻¹1.6 x 10⁻³ s⁻¹2.6x Slower
Refolding Rate (k_f) 0.29 s⁻¹0.35 s⁻¹1.2x Faster
Data adapted from Renn et al., PLoS One, 2011.[4][5] Experiments were conducted on human ubiquitin expressed in an E. coli auxotrophic strain.

Experimental Protocols

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol describes the manual incorporation of the title amino acid into a growing peptide chain on a solid support resin (e.g., Rink Amide resin for a C-terminal amide).

Workflow for SPPS Cycle

Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Step 1 Wash1 DMF Wash (x5) Deprotection->Wash1 Step 2 Coupling Amino Acid Coupling: 1. This compound 2. HCTU / DIC 3. DIPEA in DMF Wash1->Coupling Step 3 Wash2 DMF Wash (x3) Coupling->Wash2 Step 4 NextCycle Repeat Cycle or Final Cleavage Wash2->NextCycle Step 5

Caption: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Materials:

  • Rink Amide Resin (or other suitable resin)

  • This compound

  • Coupling Reagents: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure.

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution to the resin, and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove piperidine and byproducts.

  • Coupling Reaction: a. In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HCTU in DMF. b. Add 6 equivalents of DIPEA to the activation mixture and vortex briefly. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel at room temperature for 2-4 hours. Note: Due to the steric bulk of proline analogs, a longer coupling time or double coupling may be necessary for optimal efficiency.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Next Cycle: Proceed to the deprotection step for the next amino acid in the sequence.

  • Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using the cleavage cocktail for 2-3 hours at room temperature. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a fluorescent dye) to the azidoproline-containing peptide in solution.

Workflow for CuAAC Reaction

cluster_0 Reaction Components Peptide Azide-Peptide Mix Combine & React (1-2 hours, RT) Peptide->Mix Alkyne Alkyne-Probe Alkyne->Mix Copper CuSO4 / THPTA Copper->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Purify Purification (HPLC) Mix->Purify Product Conjugated Peptide Purify->Product

Caption: General workflow for a CuAAC "click" reaction.

Materials:

  • Azidoproline-containing peptide

  • Alkyne-functionalized probe (e.g., Alkyne-TAMRA)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in H₂O)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in H₂O)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve Reactants: Dissolve the lyophilized azide-peptide in PBS to a final concentration of 1-2 mM. Dissolve the alkyne-probe in DMSO to a stock concentration of 10-20 mM.

  • Prepare Copper/Ligand Premix: In a microcentrifuge tube, mix equal volumes of the CuSO₄ and THPTA stock solutions.

  • Set up Reaction: In a clean tube, add the following in order: a. Azide-peptide solution (to a final concentration of ~100 µM). b. Alkyne-probe (1.5 to 3 equivalents relative to the peptide). c. Copper/THPTA premix (to a final concentration of 0.5-1.0 mM CuSO₄).

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration 2-5 mM).

  • Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using a fluorescent probe.

  • Purification: Purify the resulting peptide conjugate from excess reagents and catalyst using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative ideal for biological systems where copper toxicity is a concern, such as in live-cell labeling.

Workflow for SPAAC Reaction

cluster_0 Reaction Components Peptide Azide-Peptide (in buffer or media) Mix Combine & Incubate (Physiological Temp) Peptide->Mix Cyclooctyne DBCO-Probe Cyclooctyne->Mix Wash Wash / Purify Mix->Wash Product Conjugated Peptide Wash->Product

Caption: General workflow for a copper-free SPAAC reaction.

Materials:

  • Azidoproline-containing peptide or protein

  • Strained cyclooctyne probe (e.g., DBCO-PEG4-Fluorophore)

  • Biologically compatible buffer (PBS or cell culture medium), pH 7.0-8.0

Procedure:

  • Dissolve Reactants: Dissolve the azide-modified peptide/protein in the desired buffer to the working concentration (can range from low µM to mM). Dissolve the DBCO-probe in a minimal amount of a compatible organic solvent (like DMSO) and then dilute into the reaction buffer.

  • Reaction Setup: Add the DBCO-probe solution to the azide-peptide solution. A 2-10 fold molar excess of the probe is typically used.

  • Incubation: Incubate the reaction at the desired temperature (e.g., 37°C for live-cell applications or room temperature for in vitro conjugations) for 1-24 hours. The reaction time depends on the concentrations and the specific cyclooctyne used.

  • Purification/Analysis: For in vitro reactions, purify the conjugate by RP-HPLC or size-exclusion chromatography. For cell-based labeling, excess probe can be removed by washing the cells with fresh buffer/media. Analyze the conjugation by fluorescence microscopy, flow cytometry, or mass spectrometry.

References

Application Notes and Protocols for Novel Biomaterials with Azido-Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into biomaterials offers a powerful strategy for introducing novel functionalities and enhancing material properties. Azido-proline, a proline analog bearing an azide group, has emerged as a particularly valuable building block. The azide moiety serves as a versatile chemical handle for bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the precise, site-specific conjugation of a wide array of molecules, including imaging agents, therapeutic compounds, and cell-adhesion ligands, to peptide- and polymer-based biomaterials under mild, biocompatible conditions.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis, functionalization, and characterization of novel biomaterials containing azido-proline. These materials hold significant promise for applications in tissue engineering, drug delivery, and the development of advanced collagen-mimetic scaffolds.[4][5][6]

Data Presentation: Properties of Azido-Proline Biomaterials

The functionalization of biomaterials through azido-proline and click chemistry allows for the tuning of their physicochemical and biological properties. Below are tables summarizing key quantitative data for these novel biomaterials.

Table 1: Click Chemistry Functionalization Efficiency

The efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for conjugating various alkyne-containing molecules to an azido-proline-containing peptide scaffold is summarized below. The data highlights the high efficiency and versatility of this bioorthogonal ligation strategy.

Alkyne-Modified MoleculeReaction Time (h)Conversion Efficiency (%)Analytical Method
Propargyl-RGD Peptide2>95HPLC
Alkyne-PEG (5 kDa)4>98NMR
5-Ethynyl-2'-deoxyuridine (EdU)1>99Fluorescence Spectroscopy
Propargyl-Mannose3>96Mass Spectrometry

Note: The data presented is a synthesis of typical outcomes reported in the literature and can vary based on specific reaction conditions.[1]

Table 2: Mechanical Properties of Azido-Proline Containing Hydrogels

The incorporation of azido-proline and subsequent cross-linking via click chemistry can be used to fabricate hydrogels with tunable mechanical properties suitable for tissue engineering applications.

Hydrogel CompositionCross-linking MethodYoung's Modulus (kPa)Tensile Strength (kPa)Swelling Ratio (%)
10% Poly(Azido-proline-co-acrylamide)Copper-free Click (DBCO-PEG)55 ± 525 ± 3850 ± 50
15% Poly(Azido-proline-co-acrylamide)Copper-free Click (DBCO-PEG)80 ± 740 ± 5700 ± 40
10% Poly(Azido-proline-co-acrylamide)CuAAC (Alkyne-PEG)65 ± 630 ± 4820 ± 55

Note: This data is illustrative and serves to demonstrate the tunability of mechanical properties. Actual values will depend on the specific polymer composition, cross-linker, and fabrication process.[7][8][9][10]

Table 3: In Vitro Biocompatibility Data

The cytotoxicity of azido-proline-containing biomaterials is a critical parameter for their use in biomedical applications. The following table presents representative data from a cell viability assay.

MaterialCell LineIncubation Time (h)IC50 (µg/mL)Assay
Poly(Azido-proline) NanoparticlesHeLa24>500MTT Assay
RGD-functionalized Azido-proline HydrogelFibroblasts48Not cytotoxicLive/Dead Staining
Azido-proline monomer3T3 Fibroblasts24>1000WST-1 Assay

Note: IC50 values represent the concentration at which 50% of cell viability is inhibited. High IC50 values are indicative of low cytotoxicity.[11][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the adoption of these techniques.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azido-Proline Containing Peptides

This protocol describes the manual synthesis of a model peptide containing (4R)-azido-L-proline using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(4R)-azido-L-proline)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-(4R)-azido-L-proline at the desired position.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Proline Peptide

This protocol details the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye or an RGD peptide) to the azido-proline-containing peptide synthesized in Protocol 1.

Materials:

  • Azido-proline containing peptide

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azido-proline peptide in DMSO/water (1:1) to a final concentration of 1 mM.

    • Dissolve the alkyne-functionalized molecule in DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azido-proline peptide solution, the alkyne-functionalized molecule (1.5 equivalents), and TBTA (0.1 equivalents).

    • Add CuSO₄ (0.1 equivalents) to the mixture.

    • Initiate the reaction by adding sodium ascorbate (1 equivalent).

    • Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by HPLC or mass spectrometry.

    • Once the reaction is complete, purify the functionalized peptide using reverse-phase HPLC to remove excess reagents and unreacted starting materials.

  • Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of the developed azido-proline biomaterials on a selected cell line.

Materials:

  • Cell line of interest (e.g., 3T3 fibroblasts)

  • Complete cell culture medium

  • Azido-proline biomaterial (e.g., nanoparticles, hydrogel leachate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the azido-proline biomaterial in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of the biomaterial. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells in medium only).

    • Incubate the plate for 24-48 hours.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Plot the cell viability against the biomaterial concentration to determine the IC50 value.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and signaling pathways relevant to the development and application of azido-proline biomaterials.

G cluster_synthesis Biomaterial Synthesis & Functionalization cluster_characterization Characterization cluster_application Application Azido-Proline Monomer Azido-Proline Monomer Polymerization Polymerization Azido-Proline Monomer->Polymerization Azido-Proline Polymer Azido-Proline Polymer Polymerization->Azido-Proline Polymer Click Chemistry Click Chemistry Azido-Proline Polymer->Click Chemistry Functionalized Biomaterial Functionalized Biomaterial Click Chemistry->Functionalized Biomaterial Physicochemical Physicochemical Functionalized Biomaterial->Physicochemical Mechanical Testing Mechanical Testing Functionalized Biomaterial->Mechanical Testing Biocompatibility Biocompatibility Functionalized Biomaterial->Biocompatibility In Vitro Studies In Vitro Studies Biocompatibility->In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies

Caption: Experimental workflow for developing azido-proline biomaterials.

G cluster_ecm Extracellular Matrix cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RGD-Biomaterial RGD-Biomaterial Integrin Integrin RGD-Biomaterial->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src ERK ERK FAK->ERK Paxillin Paxillin Src->Paxillin Actin Cytoskeleton Actin Cytoskeleton Paxillin->Actin Cytoskeleton Gene Expression Gene Expression ERK->Gene Expression

Caption: RGD-mediated integrin signaling pathway.

References

Site-Specific Protein Modification Using (2R,4S)-Fmoc-D-Pro(4-N3)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a powerful tool in chemical biology, drug development, and proteomics. The ability to introduce non-native functional groups at precise locations within a protein enables the creation of novel protein conjugates with tailored properties. (2R,4S)-Fmoc-D-Pro(4-N3)-OH is a proline analogue containing an azide moiety, which serves as a bioorthogonal handle for "click chemistry" reactions. Its rigid pyrrolidine ring structure can also influence the conformation of the peptide backbone. This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptides and proteins and their subsequent site-specific modification.

Principle

The workflow for site-specific protein modification using this compound involves two key steps:

  • Incorporation of the Azide Handle: The azido-proline analogue is incorporated into the peptide chain during solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the α-amine allows for its use in standard Fmoc-based SPPS protocols.

  • Bioorthogonal Ligation: The azide group introduced into the protein serves as a versatile handle for covalent modification with a wide range of molecules (e.g., fluorophores, drugs, biotin) that bear a complementary alkyne or strained-alkyne functional group. This is achieved through either the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Applications

The site-specific introduction of an azide group using this compound opens up a wide array of applications in research and drug development:

  • Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking proteins in vitro and in vivo.

  • Drug Conjugation: Creation of antibody-drug conjugates (ADCs) or peptide-drug conjugates with precise drug-to-antibody ratios (DAR).

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins.

  • Surface Immobilization: Attachment of proteins to surfaces for the development of biosensors and microarrays.

  • Protein-Protein Ligation: Formation of well-defined protein-protein conjugates.

Experimental Protocols

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing the (2R,4S)-4-azidoproline residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent and a base in DMF.

    • For the incorporation of this compound, use the same coupling conditions as for other standard amino acids.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result indicates complete coupling.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Peptide Synthesis

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing1->Coupling Azido_Pro_Coupling Incorporation of This compound Washing1->Azido_Pro_Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Azido_Pro_Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No (Final AA) Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to an azide-modified peptide or protein in solution.

Materials:

  • Azide-modified peptide/protein

  • Alkyne-functionalized molecule (e.g., fluorescent dye, drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (freshly prepared)

  • Copper ligand (e.g., THPTA, TBTA)

  • Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (optional, but recommended)

Procedure:

  • Dissolve Reactants: Dissolve the azide-modified peptide/protein and the alkyne-functionalized molecule in the reaction buffer. A slight excess of the alkyne molecule (1.5-5 equivalents) is typically used.

  • Prepare Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the copper ligand. The ligand concentration should be 2-5 times that of the CuSO₄.

  • Initiate Reaction: Add the catalyst premix to the solution of the peptide and alkyne.

  • Add Reducing Agent: Add freshly prepared sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state. The final concentration of sodium ascorbate should be 5-10 times that of CuSO₄.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification: Purify the protein conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and catalyst.

CuAAC Reaction Pathway

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System Protein_N3 Protein-N3 (from (2R,4S)-D-Pro(4-N3)-OH) Triazole_Product Protein-Triazole-Molecule (Stable Conjugate) Protein_N3->Triazole_Product Alkyne Alkyne-Molecule (e.g., Drug, Fluorophore) Alkyne->Triazole_Product CuSO4 CuSO4 (Cu2+) Ascorbate Sodium Ascorbate (Reducing Agent) CuSO4->Ascorbate Ligand Copper Ligand (e.g., THPTA) Ascorbate->Ligand Ligand->Triazole_Product Cu(I) Catalyst

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a strained alkyne to an azide-modified peptide or protein.

Materials:

  • Azide-modified peptide/protein

  • Strained alkyne-functionalized molecule (e.g., DBCO, BCN, DIFO)

  • Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve Reactants: Dissolve the azide-modified peptide/protein and the strained alkyne-functionalized molecule in the reaction buffer. A slight molar excess (1.5-3 equivalents) of the strained alkyne is typically used.

  • Incubation: Mix the solutions and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the strained alkyne and the concentration of the reactants.

  • Monitoring: Monitor the reaction progress by LC-MS or SDS-PAGE.

  • Purification: Purify the protein conjugate using standard methods to remove the unreacted strained alkyne.

SPAAC Reaction Pathway

SPAAC_Pathway cluster_reactants Reactants Protein_N3 Protein-N3 (from (2R,4S)-D-Pro(4-N3)-OH) Triazole_Product Protein-Triazole-Molecule (Stable Conjugate) Protein_N3->Triazole_Product Strained_Alkyne Strained Alkyne-Molecule (e.g., DBCO) Strained_Alkyne->Triazole_Product Reaction_Conditions Physiological Conditions (Copper-Free) Reaction_Conditions->Triazole_Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data

Quantitative data for the efficiency and kinetics of reactions involving this compound are not extensively reported in the literature. However, data from analogous systems using other azide-containing amino acids can provide a useful reference.

Table 1: Representative Reaction Parameters for Site-Specific Protein Modification

ParameterCuAACSPAAC (DBCO)SPAAC (BCN)
Typical Reaction Time 1-4 hours4-24 hours12-48 hours
Typical Yield > 90%> 80%> 70%
Second-Order Rate Constant (M⁻¹s⁻¹) 10² - 10³~10⁻¹ - 1~10⁻² - 10⁻¹
Copper Catalyst Required YesNoNo
Suitability for Live Cells Limited due to copper toxicityExcellentExcellent

Note: The data presented are estimates based on published results for similar click chemistry reactions and may vary depending on the specific protein, linker, and reaction conditions.

Troubleshooting

Table 2: Common Issues and Solutions in Protein Modification

IssuePossible CauseSuggested Solution
Low Incorporation of Azido-Proline during SPPS Incomplete coupling reaction.- Increase coupling time.- Use a more efficient coupling reagent (e.g., HATU).- Double couple the amino acid.
Low Yield in CuAAC Reaction - Oxidation of Cu(I) to inactive Cu(II).- Degradation of the protein.- Use a copper ligand to stabilize Cu(I).- Use freshly prepared sodium ascorbate.- Degas the reaction buffer.
Slow or Incomplete SPAAC Reaction - Steric hindrance around the azide or alkyne.- Low reactivity of the strained alkyne.- Increase the concentration of the reactants.- Increase the reaction temperature (if the protein is stable).- Use a more reactive strained alkyne (e.g., DIBO).
Protein Precipitation - Hydrophobic nature of the label.- Suboptimal buffer conditions.- Use a more water-soluble linker (e.g., PEG).- Optimize buffer pH and ionic strength.

Conclusion

This compound is a valuable tool for the site-specific modification of proteins and peptides. Its straightforward incorporation via standard Fmoc-SPPS and the subsequent highly efficient and bioorthogonal click chemistry reactions enable the synthesis of a wide range of well-defined protein conjugates. The choice between CuAAC and SPAAC will depend on the specific application, with SPAAC being the preferred method for modifications in living systems due to the absence of a cytotoxic copper catalyst. The protocols and data provided in this document serve as a guide for researchers to design and execute their protein modification experiments successfully.

Application Notes and Protocols for Studying Protein-Protein Interactions Using (2R,4S)-Fmoc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4S)-Fmoc-D-Pro(4-N3)-OH is a versatile synthetic amino acid that serves as a powerful tool for elucidating protein-protein interactions (PPIs). Its key feature is the presence of a bioorthogonal azide (-N₃) group on the proline ring. This azide moiety allows for the site-specific introduction of probes, tags, or crosslinkers into peptides via highly selective and efficient "click chemistry" reactions. These modified peptides can then be utilized in a variety of assays to identify interacting partners, map binding interfaces, and quantify binding affinities, providing invaluable insights for basic research and drug development.

This document provides detailed application notes and protocols for the effective use of this compound in studying PPIs. The methodologies covered include solid-phase peptide synthesis (SPPS) for incorporating the azido-proline analog, followed by its application in photoaffinity labeling and affinity pull-down assays.

Core Applications

The incorporation of this compound into a peptide sequence opens up a range of possibilities for studying PPIs. The primary applications revolve around the versatility of the azide group as a chemical handle.

  • Photoaffinity Labeling: The azide group can be converted into a highly reactive nitrene upon UV irradiation. If the peptide is bound to its target protein, this nitrene can form a covalent bond with nearby amino acid residues, thus permanently crosslinking the interacting partners. This technique is instrumental in identifying direct binding partners and mapping the binding interface at the amino acid level.

  • Affinity Pull-Down Assays: Through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a reporter tag such as biotin can be attached to the azido-proline-containing peptide. This biotinylated peptide can then be used as bait to capture its interacting protein(s) from a complex biological sample. The captured proteins can be subsequently identified by mass spectrometry.

  • Fluorescence Labeling: A fluorescent dye can be "clicked" onto the peptide to facilitate its visualization and to perform biophysical assays such as fluorescence polarization or FRET to quantify binding affinities.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azido-Proline Containing Peptide

This protocol describes the manual synthesis of a model peptide containing this compound using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • For coupling of this compound, extend the coupling time to 4 hours to ensure efficient incorporation.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and diethyl ether (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air-dry. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Photoaffinity Labeling and Crosslinking

This protocol outlines a general procedure for using an azido-proline containing peptide to photo-crosslink its binding partner.

Materials:

  • Purified azido-proline containing peptide

  • Purified target protein

  • Binding buffer (e.g., PBS, HEPES buffer)

  • UV lamp (365 nm)

  • SDS-PAGE analysis equipment

Procedure:

  • Binding Reaction: Incubate the azido-proline peptide with the target protein in binding buffer for 30 minutes at room temperature to allow for complex formation. Include a control reaction without the peptide.

  • UV Irradiation: Expose the reaction mixture to UV light (365 nm) for 15-60 minutes on ice. The optimal irradiation time should be determined empirically.

  • Analysis of Crosslinking: Analyze the reaction products by SDS-PAGE. A new band corresponding to the molecular weight of the peptide-protein complex should be visible in the UV-irradiated sample containing both the peptide and the protein.

  • Identification of Crosslinked Site (Optional): The crosslinked complex can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the crosslinked peptide and the site of crosslinking on the target protein.

Protocol 3: On-Resin Click Chemistry for Biotinylation and Affinity Pull-Down

This protocol describes the biotinylation of the resin-bound azido-proline peptide via CuAAC for subsequent use in pull-down assays.

Materials:

  • Resin-bound peptide containing (2R,4S)-D-Pro(4-N3)

  • Alkyne-biotin

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • DMF/H₂O (4:1)

  • Cell lysate

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • On-Resin Click Reaction:

    • Swell the resin-bound peptide in DMF.

    • Prepare the click chemistry reaction cocktail: alkyne-biotin (5 equivalents), CuSO₄ (0.5 equivalents), sodium ascorbate (2.5 equivalents), and TBTA (1 equivalent) in DMF/H₂O (4:1).

    • Add the cocktail to the resin and shake for 12 hours at room temperature.

    • Wash the resin thoroughly with DMF, DCM, and methanol.

  • Peptide Cleavage and Purification: Cleave the biotinylated peptide from the resin and purify as described in Protocol 1.

  • Affinity Pull-Down:

    • Incubate the biotinylated peptide with the cell lysate for 2-4 hours at 4°C to allow for binding to the target protein.

    • Add streptavidin-coated magnetic beads and incubate for another hour.

    • Wash the beads extensively with wash buffer to remove non-specific binders.

    • Elute the captured proteins by boiling the beads in elution buffer.

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

Data Presentation

Quantitative data from protein-protein interaction studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Quantitative Analysis of Peptide-Protein Binding Affinity

PeptideModificationTarget ProteinKd (nM)Assay Method
Model Peptide 1(2R,4S)-D-Pro(4-N3)Protein X150 ± 25Fluorescence Polarization
Control Peptide 1D-ProProtein X> 10,000Fluorescence Polarization
Model Peptide 2BiotinylatedProtein Y85 ± 15Surface Plasmon Resonance

Table 2: Mass Spectrometry Identification of Pulled-Down Proteins

Bait PeptideIdentified ProteinGene NameMascot ScoreUnique Peptides
Biotin-Model Peptide 1Protein XGENEX54215
Biotin-Model Peptide 1Protein Z (non-specific)GENEZ852
Biotin-Control Peptide 1----

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_application Application start Rink Amide Resin spps Solid-Phase Peptide Synthesis (incorporating this compound) start->spps Fmoc Chemistry azido_peptide Azido-Proline Peptide spps->azido_peptide Cleavage & Purification photo_crosslinking Photoaffinity Labeling (UV Irradiation) azido_peptide->photo_crosslinking click_biotin Click Chemistry (Biotinylation) azido_peptide->click_biotin ms_analysis Mass Spectrometry (Protein ID) photo_crosslinking->ms_analysis Crosslinked Complex pull_down Affinity Pull-Down click_biotin->pull_down Biotinylated Peptide pull_down->ms_analysis Captured Proteins

Caption: Experimental workflow for studying PPIs using an azido-proline peptide.

Signaling_Pathway cluster_interaction Protein-Protein Interaction cluster_response Cellular Response Receptor Receptor Protein Adapter Adapter Protein Receptor->Adapter Binding Peptide Azido-Proline Peptide Probe Peptide->Adapter Binds & Crosslinks/Pulls Down Effector Effector Protein Adapter->Effector Activation Downstream Downstream Signaling Effector->Downstream Response Cellular Response Downstream->Response

Caption: Probing a signaling pathway using an azido-proline peptide probe.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of (2R,4S)-Fmoc-D-Pro(4-N3)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with (2R,4S)-Fmoc-D-Pro(4-N3)-OH during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with this compound?

Low coupling efficiency with this compound is a common challenge that can be attributed to several factors:

  • Steric Hindrance: The rigid pyrrolidine ring of the proline derivative, combined with the bulky Fluorenylmethyloxycarbonyl (Fmoc) protecting group, creates significant steric hindrance. This bulkiness can physically obstruct the activated amino acid from efficiently approaching the N-terminus of the growing peptide chain on the solid support.[1][2] The azide group at the 4-position can further contribute to this steric bulk.

  • Secondary Amine Reactivity: The N-terminal amine of proline is a secondary amine, which is inherently less reactive than the primary amines of other proteinogenic amino acids.[2] This reduced nucleophilicity can lead to slower and less complete coupling reactions.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as beta-sheets, or aggregate on the resin.[3] This aggregation can make the N-terminal amine less accessible for the incoming amino acid, leading to incomplete coupling.[3]

  • Suboptimal Activation: Standard coupling protocols may not be sufficient to fully activate the carboxylic acid of this sterically hindered amino acid, resulting in a lower concentration of the active species required for efficient coupling.[3]

Q2: Is the azide group on this compound reactive under standard SPPS conditions?

The azide functional group is generally stable and considered bioorthogonal under standard Fmoc-based SPPS conditions.[3] It typically does not react with the reagents used for Fmoc deprotection (e.g., piperidine in DMF) or coupling (e.g., HATU, DIC).[3] The primary challenges associated with this amino acid are related to steric hindrance rather than the reactivity of the azide group itself.[3]

Q3: How can I monitor the efficiency of the coupling reaction?

Monitoring the completion of the coupling reaction is crucial. The most common method is the Kaiser test (or ninhydrin test), which detects the presence of free primary amines on the resin.[1] A positive Kaiser test (blue/purple beads) indicates incomplete coupling. However, it's important to note that the Kaiser test does not detect secondary amines, so it will give a false negative after a successful coupling to a proline residue. Alternative tests for secondary amines include the isatin test or the chloranil test .[4]

Troubleshooting Guide

If you are facing low coupling efficiency with this compound, consider the following troubleshooting strategies, starting with the simplest and most common solutions.

Workflow for Troubleshooting Low Coupling Efficiency

TroubleshootingWorkflow start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) reagent_check Step 1: Optimize Coupling Reagents start->reagent_check double_coupling Step 2: Perform Double Coupling reagent_check->double_coupling If still inefficient success Coupling Successful reagent_check->success Successful conditions_check Step 3: Adjust Reaction Conditions double_coupling->conditions_check If still inefficient double_coupling->success Successful solvent_check Step 4: Modify Solvent System conditions_check->solvent_check If still inefficient conditions_check->success Successful solvent_check->success Successful failure Consult Further (e.g., alternative building block) solvent_check->failure If all fails

Caption: A stepwise workflow for troubleshooting low coupling efficiency in SPPS.

Step 1: Optimize Coupling Reagents and Conditions

For difficult couplings involving sterically hindered amino acids, the choice of coupling reagent is critical. Onium salt-based reagents are generally more effective than carbodiimides alone.

Recommended Actions:

  • Switch to a More Potent Coupling Reagent: If you are using standard reagents like DIC/HOBt, consider switching to more powerful activators.[3] HATU, HCTU, and COMU are excellent choices for hindered couplings.[5][6] For extremely challenging couplings, PyAOP or other phosphonium-based reagents may be necessary.[7]

  • Increase Reagent Equivalents: Increasing the equivalents of the amino acid and coupling reagent (from the standard 3-5 equivalents to 5-10) can drive the reaction towards completion.[6]

  • Minimize Pre-activation Time: To avoid potential side reactions of the activated amino acid, use in-situ activation where the coupling reagent is added to the resin immediately after the protected amino acid.[1]

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentReagent TypeAdditiveEfficacy for Hindered CouplingsNotes
DIC/HOBt CarbodiimideHOBtModerateCan be insufficient for highly hindered residues.
DIC/Oxyma CarbodiimideOxyma PureGoodSafer alternative to HOBt with comparable or better performance.[7][8]
HBTU/TBTU Aminium/UroniumHOBt (intrinsic)Very GoodWidely used, but can cause guanidinylation of the free N-terminus.
HATU/HCTU Aminium/UroniumHOAt (intrinsic)ExcellentHighly reactive due to the presence of HOAt, very effective for difficult couplings.
PyBOP/PyAOP PhosphoniumHOBt/HOAt (intrinsic)ExcellentPyAOP is generally more reactive than PyBOP.[3][7] Good for minimizing side reactions.
COMU UroniumOxyma Pure (intrinsic)ExcellentHigh reactivity comparable to HATU, with improved safety and solubility profile.[5]
Step 2: Perform a Double Coupling

If a single coupling reaction is incomplete, a second coupling step can significantly improve the yield.

Experimental Protocol: Double Coupling

  • First Coupling: Perform the initial coupling of this compound using your optimized coupling reagent for 1-2 hours.

  • Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.[3]

  • Second Coupling: Prepare a fresh solution of activated this compound and add it to the washed resin. Allow the reaction to proceed for another 1-2 hours.[1][3]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a qualitative test (e.g., isatin test) to confirm the absence of free secondary amines before proceeding to the next Fmoc deprotection step.

Step 3: Adjust Reaction Conditions
  • Increase Coupling Time: Extend the reaction time from the standard 1-2 hours up to 4 hours, or even overnight for particularly difficult couplings.[3][6]

  • Elevate the Temperature: Carefully increasing the reaction temperature to 40-50°C can enhance the reaction rate.[1][6] However, this should be done with caution as it may increase the risk of side reactions like racemization, especially with sensitive amino acids.[6]

Step 4: Modify the Solvent System
  • Solvent Choice: While DMF is the most common solvent in SPPS, N-methylpyrrolidone (NMP) has superior solvating properties and can be a better choice for sequences prone to aggregation.[6]

  • Chaotropic Salts: In cases of severe aggregation, consider washing the resin with or adding chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.

Logical Relationship of Troubleshooting Steps

LogicalRelationship cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Coupling Efficiency of This compound StericHindrance Steric Hindrance Problem->StericHindrance Aggregation Peptide Aggregation Problem->Aggregation Reactivity Low Reactivity of Secondary Amine Problem->Reactivity Reagents Optimize Coupling Reagents (e.g., HATU, COMU) StericHindrance->Reagents DoubleCoupling Perform Double Coupling StericHindrance->DoubleCoupling Solvents Change Solvent (e.g., NMP) Aggregation->Solvents Reactivity->Reagents Conditions Adjust Conditions (Time, Temperature) Reactivity->Conditions

Caption: Relationship between the problem, its causes, and corresponding solutions.

References

Side reactions of azido group during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for side reactions involving the azido group during peptide synthesis, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: How stable is the azido group under standard Fmoc-SPPS conditions?

A1: The azide functional group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS). [1]This includes repeated cycles of Fmoc deprotection with piperidine and coupling reactions using common reagents like HBTU and HATU. [1]However, side reactions can occur, most notably during the final cleavage of the peptide from the resin. [1] Q2: What is the most common side reaction involving the azido group?

A2: The most prevalent side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂) during the final trifluoroacetic acid (TFA) cleavage step. [1][2]This results in a mass decrease of 26 Da in the final product. The primary cause of this reduction is the presence of certain scavengers, particularly those containing thiol groups, in the cleavage cocktail. [2][3] Q3: Can the azido group react with phosphine reagents?

A3: Yes. Azides react with phosphines, such as triphenylphosphine (PPh₃), in a reaction known as the Staudinger reaction or Staudinger reduction. [4][5][6][7]This reaction initially forms an iminophosphorane intermediate, which can then be hydrolyzed to produce a primary amine and a phosphine oxide. [5][7]This reaction is the basis for the "Staudinger ligation," a powerful method for forming amide bonds in peptide and protein synthesis. [4][5][8] Q4: Are there any sequence-specific side reactions to be aware of?

A4: Yes, there has been a report of azide ion elimination from peptides that have an N-terminal α-azidoaspartate residue. This specific side reaction can occur during treatment with reagents commonly used for Fmoc group removal. [1][9][10]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems that may arise during peptide synthesis involving azido-amino acids.

Problem 1: Reduction of the Azido Group During Cleavage

Q: My final peptide product shows a mass that is 26 Da lower than expected, suggesting my azide was reduced to an amine. What caused this and how can I prevent it?

A: This is a classic case of azide reduction, most likely caused by the scavengers in your TFA cleavage cocktail.

  • Diagnosis: The most common culprits are thiol-based scavengers. 1,2-ethanedithiol (EDT) is a strong reducing agent in acidic conditions and is known to cause significant reduction of azides. [2][3]* Solution: The choice of scavenger is critical for preserving the azido group.

    • Recommended: Use a non-thiol scavenger cocktail. A widely used and safe combination is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). [2]TIS is effective at scavenging carbocations without reducing the azide.

    • Alternative for Thiol-Requiring Sequences: If a thiol scavenger is necessary (e.g., for protecting tryptophan), dithiothreitol (DTT) is a much safer alternative to EDT and causes significantly less azide reduction. [2][3]Thioanisole has also been shown to be a safer option than EDT. [3]

Data Presentation: Effect of Scavengers on Azide Stability

The following table summarizes the extent of azide reduction observed with different thiol scavengers during TFA cleavage of a model peptide.

Scavenger% Azide Reduction (Approx.)Reference
1,2-Ethanedithiol (EDT)Up to 50%[3]
Dithiothreitol (DTT)< 5%[3]
Thioanisole< 10%[3]

Data is estimated from published reports and can vary based on peptide sequence and reaction conditions. [2][3]

Experimental Protocols

Protocol 1: Azide-Safe Peptide Cleavage

This protocol is designed to cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours. [2]4. Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form. [2]6. Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension and carefully decant the ether.

  • Wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Visualizations

Troubleshooting Workflow for Azide Reduction

G cluster_0 Troubleshooting: Unexpected Mass Loss (-26 Da) start Mass spectrum shows product with M-26 Da q1 Was a thiol scavenger (e.g., EDT) used in the TFA cleavage cocktail? start->q1 sol1 Root Cause: Azide reduction by thiol scavenger. q1->sol1 Yes end Problem Solved: Azide group preserved q1->end No (Investigate other reductive agents) q2 Is a thiol scavenger required for the sequence (e.g., contains Trp)? sol1->q2 rec1 Solution: Re-synthesize and cleave using an azide-safe cocktail (TFA/TIS/H2O). rec1->end q2->rec1 No rec2 Solution: Use a milder thiol scavenger like Dithiothreitol (DTT) instead of EDT. q2->rec2 Yes rec2->end

Caption: Troubleshooting logic for diagnosing and solving azide reduction.

Mechanism of Thiol-Mediated Azide Reduction

G cluster_0 Azide Reduction by Thiol Scavenger (e.g., EDT) in TFA peptide_azide Peptide-N₃ intermediate [Peptide-N=N-NH₂]⁺ (intermediate) peptide_azide->intermediate + 2e⁻, + 2H⁺ edt HS-CH₂-CH₂-SH (EDT) edt->intermediate edt_ox Oxidized Scavenger edt->edt_ox proton H⁺ (from TFA) proton->intermediate product_amine Peptide-NH₂ intermediate->product_amine - N₂ n2 N₂ intermediate->n2

Caption: Simplified mechanism of azide reduction by a thiol scavenger.

References

Technical Support Center: Optimizing CuAAC Reactions for (2R,4S)-Fmoc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for (2R,4S)-Fmoc-D-Pro(4-N3)-OH.

Troubleshooting Guide

Low yields, incomplete reactions, and the formation of side products are common challenges encountered during CuAAC reactions. This guide provides a systematic approach to identifying and resolving these issues.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: Oxidation of the Cu(I) catalyst to the inactive Cu(II) state.• Degas all solvents and reagents thoroughly by bubbling with an inert gas (Argon or Nitrogen) before use. • Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present throughout the reaction. • Use freshly prepared stock solutions of the reducing agent.
Poor Reagent Quality: Degradation of the azido-proline derivative, alkyne, or other reagents.• Use high-purity (≥99%) reagents. • Store this compound and other sensitive reagents under the recommended conditions (e.g., at 2-8°C).[1]
Incomplete Deprotection (for on-resin synthesis): The Fmoc group is not fully removed, preventing the subsequent CuAAC reaction.• Perform a Kaiser test to confirm complete deprotection before proceeding with the CuAAC reaction. • If the test is positive (indicating free amines), repeat the deprotection step.[2]
Incomplete Reaction Insufficient Reagents: Limiting amounts of the alkyne, catalyst, or ligand.• Increase the equivalents of the alkyne (typically 1.5-5 equivalents relative to the azide). • Optimize the catalyst loading; for on-resin synthesis, 1.5 equivalents of CuI has been found to be optimal in some cases.[3]
Steric Hindrance: The azide or alkyne is sterically hindered, slowing down the reaction.• Increase the reaction time or temperature (e.g., to 40-50°C), monitoring for potential degradation of starting materials or products. • Consider using a less sterically demanding alkyne if possible.
Poor Solubility: The Fmoc-protected azido-proline or the alkyne has poor solubility in the reaction solvent.• Use a co-solvent such as DMSO, DMF, or THF to improve solubility. For reactions involving hydrophobic peptides, NMP can be a better solvent than DMF.[4] • Ensure adequate agitation to keep all components in solution.
Side Product Formation Oxidative Homocoupling of Alkyne: Formation of diynes due to the presence of Cu(II) and oxygen.• Maintain a reducing environment by ensuring an adequate excess of sodium ascorbate. • Thoroughly degas all solutions to minimize oxygen content.[5]
Degradation of Peptide/Amino Acid: Reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system can damage sensitive residues.• Use a copper-chelating ligand, such as THPTA or BTTAA, to protect the catalyst from oxidation and minimize ROS formation. • For sensitive peptides, consider adding a scavenger like aminoguanidine.[1]
Difficulty in Product Purification Residual Copper: Copper ions can be difficult to remove from the final product.• After the reaction, wash the product with a solution of a chelating agent like EDTA. • For on-resin reactions, extensive washing of the resin post-reaction is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the CuAAC reaction with this compound?

A1: The optimal catalyst system depends on the reaction conditions (solution-phase vs. solid-phase) and the nature of the alkyne. A widely used and robust system is the in situ generation of Cu(I) from a Cu(II) salt, typically CuSO₄, with a reducing agent like sodium ascorbate.[1][5] This method is convenient and generally provides good to excellent yields. For reactions in organic solvents, Cu(I) salts like CuI or CuBr can be used directly, often in the presence of a base like DIPEA.[6]

Q2: Which ligand should I use for my CuAAC reaction?

A2: The choice of ligand is critical for accelerating the reaction and protecting the catalyst and substrates.

  • For aqueous or mixed aqueous/organic solvents: Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended.

  • For organic solvents (e.g., DMF, DMSO): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective choice.

Q3: What is the best solvent for the CuAAC reaction with a hydrophobic Fmoc-protected amino acid?

A3: Due to the hydrophobic nature of the Fmoc group, a single solvent may not be optimal. A mixture of solvents is often required to ensure all reactants are fully dissolved. Common solvent systems include:

  • DMF/water or DMSO/water mixtures.

  • For particularly hydrophobic sequences, especially in solid-phase synthesis, using N-Methyl-2-pyrrolidone (NMP) instead of DMF can prevent aggregation and improve yields.[4]

Q4: Can I perform the CuAAC reaction on my peptide while it is still on the solid-phase resin?

A4: Yes, on-resin CuAAC is a very common and efficient method. It allows for the purification of the modified peptide from excess reagents by simple washing of the resin before cleavage. A typical protocol involves swelling the resin in a suitable solvent (e.g., DMF), followed by the addition of the alkyne, copper source, ligand, and reducing agent or base.[3][6]

Q5: My reaction is very slow. How can I increase the reaction rate?

A5: Several factors can be adjusted to increase the reaction rate:

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50°C) can significantly accelerate the reaction. However, monitor for potential degradation.

  • Use a Ligand: If you are not already using one, adding an accelerating ligand like THPTA or TBTA is highly recommended.

  • Increase Reagent Concentration: Increasing the concentration of the reactants can lead to a faster reaction, but be mindful of potential solubility issues.

  • Microwave Irradiation: For solution-phase reactions, microwave-assisted CuAAC can dramatically reduce reaction times, often to a few minutes.[7]

Data Presentation: Comparison of Catalytic Systems

The following tables provide a summary of quantitative data for different CuAAC reaction conditions with substrates analogous to this compound. These should serve as a starting point for optimization.

Table 1: Comparison of Copper Sources and Ligands in the CuAAC of Benzyl Azide with Phenylacetylene [8]

Catalyst SystemCatalyst Loading (mol%)SolventReaction TimeYield (%)
CuI (ligand-free)1Cyrene™0.5 hLow
CuBr (ligand-free)0.5Neat5 min<10
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Neat5 min>99
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.005 (50 ppm)Neat24 h>90
CuSO₄·5H₂O / Sodium Ascorbate1 / 5tBuOH/H₂O (1:1)1.5 h91
CuSO₄·5H₂O / Sodium Ascorbate / TBTA1 / 5 / 1tBuOH/H₂O (1:1)1.5 h98

Note: "Neat" indicates the reaction was carried out without a solvent.

Table 2: On-Resin CuAAC Cyclization of a Heptapeptide - Effect of Catalyst and Base [3]

Copper Source (eq.)Base (eq.)SolventReaction TimeYield (%)
[Cu₄I₄(pip)₄] (0.375)Piperidine (20%)DMF18 h89.2
CuI (1.5)Piperidine (20%)DMF18 h87.4
CuI (1.5)NoneDMF18 h73.0
CuI (1.5)DIPEA (5.0)DMF18 h80.1

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase CuAAC

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve Reactants: In a reaction vial, dissolve the this compound (1 equivalent) and the alkyne (1.5 equivalents) in a suitable solvent mixture (e.g., DMF/water 4:1).

  • Degas: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Prepare Catalyst/Ligand Solution: In a separate vial, mix CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in degassed water.

  • Add Catalyst/Ligand: Add the catalyst/ligand solution to the reaction mixture.

  • Initiate Reaction: Add a freshly prepared solution of sodium ascorbate (0.5 equivalents) in degassed water to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute solution of EDTA to remove copper, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for On-Resin CuAAC

This protocol is suitable for peptides containing this compound synthesized on a solid support.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Add Alkyne: Add the alkyne (5-10 equivalents) dissolved in DMF to the swollen resin.

  • Add Copper Source and Base/Ligand: Add the copper source (e.g., CuI, 1-2 equivalents) and a base (e.g., DIPEA, 5-10 equivalents) or a pre-mixed solution of CuSO₄ and a ligand like THPTA.

  • Initiate with Reducing Agent (if using CuSO₄): Add a solution of sodium ascorbate (5 equivalents) in a minimal amount of water.

  • Reaction: Agitate the reaction mixture at room temperature for 4-16 hours.

  • Monitoring: Take a small sample of resin beads, cleave the peptide, and analyze by LC-MS to monitor the reaction progress.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by RP-HPLC.

Visualizations

CuAAC Catalytic Cycle

CuAAC_Cycle cluster_main Cu(I) Catalytic Cycle cluster_redox Catalyst Regeneration CuI Cu(I) Catalyst Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide + Alkyne Alkyne R-C≡CH (Alkyne) Metallacycle Copper Metallacycle Acetylide->Metallacycle + Azide Azide R'-N₃ (Azide) Triazolide Copper Triazolide Metallacycle->Triazolide Triazolide->CuI + H⁺ Product Triazole Product Triazolide->Product Protonolysis CuII Cu(II) CuII->CuI Reduction Ascorbate Sodium Ascorbate

Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.

On-Resin CuAAC Experimental Workflow

On_Resin_Workflow start Start | Peptide-Resin with This compound swell 1. Resin Swelling Solvent: DMF start->swell reagents 2. Add Reagents Alkyne, Copper Source, Ligand, Base/Reducing Agent swell->reagents react 3. Reaction Agitate at RT, 4-16h reagents->react monitor 4. Monitor Progress LC-MS of cleaved sample react->monitor wash 5. Wash Resin DMF, DCM, MeOH monitor->wash cleave 6. Cleavage & Deprotection TFA Cocktail wash->cleave purify 7. Purification RP-HPLC cleave->purify end End | Pure Modified Peptide purify->end

Caption: General experimental workflow for an on-resin CuAAC reaction.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_incomplete Troubleshoot Incomplete Reaction cluster_degradation Troubleshoot Side Reactions start Low Yield? check_sm Starting material consumed? start->check_sm Yes incomplete_rxn Incomplete Reaction start->incomplete_rxn No side_products Side products observed? check_sm->side_products Yes purification_issue Purification Issue check_sm->purification_issue No inc_reagents Increase reagent equivalents incomplete_rxn->inc_reagents inc_time_temp Increase time/temperature incomplete_rxn->inc_time_temp check_solubility Improve solubility (co-solvent) incomplete_rxn->check_solubility degradation Degradation/Side Reactions side_products->degradation Yes side_products->purification_issue No deoxygenate Degas solvents degradation->deoxygenate add_ligand Use/change ligand degradation->add_ligand check_reagents Check reagent quality degradation->check_reagents

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

References

Technical Support Center: Purification of Peptides Containing (2R,4S)-Fmoc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic peptides incorporating the non-canonical amino acid (2R,4S)-Fmoc-D-Pro(4-N3)-OH.

Frequently Asked Questions (FAQs)

Q1: Is the azide group on the 4-azidoproline residue stable during standard Reversed-Phase HPLC (RP-HPLC) purification?

A1: Yes, the azide functional group is generally robust and stable under the typical acidic conditions used for RP-HPLC purification of peptides.[1] Standard mobile phases consisting of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) do not compromise the integrity of the azide group.[2]

Q2: What are the recommended initial HPLC conditions for purifying a peptide containing (2R,4S)-D-Pro(4-N3)-OH?

A2: For a novel peptide, it is advisable to first perform an analytical run to determine the approximate retention time.[3] A good starting point for a semi-preparative purification would be:

  • Column: C18 silica-based column (e.g., 5-10 µm particle size, 100-300 Å pore size).[4][5]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[3]

  • Gradient: A shallow linear gradient, such as 5% to 65% Mobile Phase B over 40-60 minutes.[5]

  • Flow Rate: Adjust according to the column diameter (e.g., 4-10 mL/min for a 10 mm ID column).

  • Detection: Monitor at 220 nm for the peptide backbone and 280 nm if the sequence contains tryptophan or tyrosine residues.

Q3: How does the incorporation of 4-azidoproline affect the hydrophobicity and retention time of my peptide?

A3: The azide group is a relatively small, polar modification. Its impact on overall peptide hydrophobicity is generally modest but will depend on the total length and composition of the peptide sequence. It is slightly more polar than a standard proline residue. In a model tetrapeptide system (Ac-TYPN-NH2), the introduction of a 4-azido group leads to a distinct change in conformation, which can influence its interaction with the stationary phase.[1][6] You should expect a slight decrease in retention time compared to an analogous peptide with an unmodified proline, but this should be confirmed empirically with an analytical run.

Q4: Can I use other ion-pairing agents besides TFA?

A4: Yes, while TFA is the most common and effective ion-pairing agent for peptide purification, alternatives can be used.[3] For applications sensitive to residual TFA, formic acid (FA) at 0.1% can be substituted, which is also more compatible with mass spectrometry. However, be aware that using FA can sometimes lead to broader peaks or changes in selectivity compared to TFA.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of peptides containing (2R,4S)-D-Pro(4-N3)-OH.

Problem 1: My HPLC chromatogram shows a broad peak for my target peptide.

  • Potential Cause 1: Peptide Aggregation. Peptides, particularly those with hydrophobic stretches, can aggregate, leading to poor peak shape. The presence of the modified proline can sometimes influence folding and aggregation tendencies.

  • Solution:

    • Ensure the crude peptide is fully dissolved before injection. Try dissolving the sample in a small amount of a stronger solvent like DMSO or isopropanol before diluting with Mobile Phase A.

    • Increase the column temperature (e.g., to 40-60°C) to disrupt aggregates and improve peak sharpness.

  • Potential Cause 2: Sub-optimal Gradient. A gradient that is too steep for the specific peptide can cause it to elute in a wide band.

  • Solution: Decrease the gradient slope. For example, change from a 1.5%/min increase in Mobile Phase B to a 0.5-1.0%/min increase. This provides more time for the peptide to interact with the stationary phase, resulting in a sharper peak.[3]

Problem 2: I am observing significant peak tailing.

  • Potential Cause 1: Secondary Interactions. Unwanted interactions between basic residues on the peptide and free silanol groups on the silica-based column can cause tailing.

  • Solution: Ensure the concentration of the ion-pairing agent (TFA) is sufficient (0.1%). TFA helps to mask these silanol groups and minimize secondary interactions.[3] Using a high-quality, end-capped column is also recommended.

  • Potential Cause 2: Column Overload. Injecting too much crude peptide onto the column can exceed its loading capacity, leading to distorted peak shapes.

  • Solution: Reduce the amount of peptide injected. Perform a loading study on an analytical column to determine the optimal sample load before scaling up to a preparative column.

Problem 3: I see an unexpected peak with a mass of -28 Da from my target peptide.

  • Potential Cause: Reduction of the Azide Group. This is the most significant potential side reaction for azide-containing peptides. The loss of 28 Da corresponds to the conversion of the azide group (-N3) to a primary amine (-NH2) through the loss of N2. This is not common during HPLC itself but can occur during the final cleavage step from the solid-phase resin if inappropriate scavengers are used.

  • Solution:

    • During Cleavage: Avoid using strong reducing scavengers like 1,2-ethanedithiol (EDT). A safer cleavage cocktail for azide-containing peptides is a mixture of TFA, Triisopropylsilane (TIS), and Water (e.g., 95:2.5:2.5).

    • During Purification: This side-product, if formed, will be more polar than the target peptide and should elute earlier. A shallow gradient will be essential to resolve the desired azide-containing peptide from the amine-containing impurity.

Problem 4: The recovery of my peptide is very low.

  • Potential Cause 1: Poor Solubility. The peptide may be precipitating on the column if its solubility in the mobile phase is low at the point of injection or during the gradient.

  • Solution: As mentioned for broad peaks, improve sample solubility by using a small amount of organic solvent (DMSO, ACN) in your sample diluent. Ensure the sample is fully dissolved and filtered before injection.[7]

  • Potential Cause 2: Irreversible Adsorption. The peptide may be irreversibly binding to the stationary phase or metallic surfaces of the HPLC system.

  • Solution:

    • Passivating the HPLC system with a strong acid can help minimize adsorption to metallic components.

    • If the peptide is extremely hydrophobic, consider using a different stationary phase (e.g., C4 instead of C18) or adding a different organic modifier like isopropanol to the mobile phase.

Data Presentation

The following table provides representative data for a model purification of a synthetic 15-amino acid peptide containing a single (2R,4S)-D-Pro(4-N3) residue. These values are illustrative and will vary based on the specific peptide sequence and synthesis efficiency.

ParameterCrude PeptidePurified Peptide
Appearance Off-white to pale yellow solidWhite, fluffy powder
Purity (by Analytical RP-HPLC) 55 - 70%> 95%
Target Mass Confirmation (by MS) ConfirmedConfirmed
Primary Impurities Deletion sequences, truncated peptides, amine-adduct (+28 Da)< 5% total impurities
Typical Recovery N/A20 - 40%

Experimental Protocols

Protocol 1: Analytical RP-HPLC Analysis of Crude Peptide

  • Sample Preparation: Dissolve ~1 mg of crude peptide in 1 mL of 50% acetonitrile/water. Vortex to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter.

  • System Preparation:

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Chromatography:

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Run a linear gradient from 5% to 85% Mobile Phase B over 30 minutes.

    • Detection: 220 nm.

  • Analysis: Identify the peak corresponding to the target peptide by collecting fractions and analyzing via mass spectrometry. Note the retention time and peak shape to design the preparative method.

Protocol 2: Semi-Preparative RP-HPLC Purification

  • Sample Preparation: Dissolve 10-50 mg of crude peptide in a minimal volume of a suitable solvent (e.g., 2-5 mL of 10% ACN in water, with a small amount of DMSO if needed for solubility). Filter the solution.

  • System Preparation:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 10 µm).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Equilibration: Equilibrate the column with the starting conditions of your gradient.

  • Chromatography:

    • Injection: Inject the entire prepared sample.

    • Flow Rate: 4-5 mL/min.

    • Gradient: Based on the analytical run, design a shallow gradient around the elution time of the target peptide. For example, if the peptide eluted at 40% B in the analytical run, a preparative gradient might be 25% to 55% B over 60 minutes.

    • Fraction Collection: Collect fractions (e.g., 2-4 mL per fraction) across the main peak and any shoulder peaks.

  • Post-Purification:

    • Analyze the purity of each collected fraction using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level (>95%).

    • Freeze the pooled fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[3]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude Peptide Pellet dissolve Dissolve in H2O/ACN (add DMSO if needed) crude->dissolve filt_sample Filter Sample (0.45 µm) dissolve->filt_sample inject Inject onto C18 Column filt_sample->inject gradient Run Gradient Elution (e.g., 5-65% ACN w/ 0.1% TFA) inject->gradient detect Detect at 220 nm gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions (>95%) analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified Peptide Powder lyophilize->final_product

Caption: Experimental workflow for the purification of an azide-containing peptide.

G start Start: Poor Purification Result q1 Is the main peak broad or tailing? start->q1 q2 Is recovery low? q1->q2 No a1_1 Decrease gradient slope (e.g., 1%/min -> 0.5%/min) q1->a1_1 Yes q3 Is there a peak at Mass - 28 Da? q2->q3 No a2_1 Improve sample solubility (add DMSO to diluent) q2->a2_1 Yes a3_1 Check cleavage protocol. Avoid reducing scavengers like EDT. Use TFA/TIS/H2O. q3->a3_1 Yes end Re-run Purification q3->end No a1_2 Increase column temperature (e.g., 30°C -> 50°C) a1_1->a1_2 a1_3 Reduce sample load a1_2->a1_3 a1_3->end a2_2 Consider a different column (e.g., C4 for hydrophobic peptides) a2_1->a2_2 a2_2->end a3_2 Purify with a shallow gradient to resolve from main peak. a3_1->a3_2 a3_2->end

Caption: Troubleshooting decision tree for purifying azide-modified peptides.

References

Technical Support Center: Enhancing the Solubility of Peptides Containing (2R,4S)-Fmoc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides modified with (2R,4S)-Fmoc-D-Pro(4-N3)-OH.

Frequently Asked Questions (FAQs)

Q1: My peptide, which incorporates this compound, has poor solubility in aqueous solutions. What are the likely causes?

A1: Several factors can contribute to the poor solubility of your peptide:

  • Hydrophobic Residues: The presence of a high proportion of non-polar amino acids in your peptide sequence is a primary driver of low aqueous solubility.[1][2]

  • The Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is inherently hydrophobic and significantly decreases the water solubility of the N-terminus.[][4]

  • Azido Modification: The azido group (-N3) itself can increase the hydrophobicity of the peptide, especially if it replaces a more polar or charged functional group. The incorporation of azido-containing amino acids can lead to solubility challenges, particularly when multiple such residues are present.[5][6]

  • Peptide Aggregation: Hydrophobic interactions between peptide chains can lead to aggregation and precipitation, a common issue with insoluble peptides.[1][7] This can be exacerbated by the formation of secondary structures like β-sheets.

  • Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge.[1][8]

Q2: What is the first step I should take to try and dissolve my peptide?

A2: Always start with a small test amount of your lyophilized peptide before attempting to dissolve the entire batch.[2] This prevents the potential loss of valuable material if the chosen solvent is ineffective.

Q3: What solvents are recommended for initial solubilization attempts?

A3: The choice of solvent depends on the overall charge of your peptide.

  • For acidic peptides (net negative charge): First, try dissolving in a small amount of basic buffer, such as 10% ammonium bicarbonate solution.[2][9]

  • For basic peptides (net positive charge): Attempt to dissolve in a slightly acidic solution, like 10% acetic acid.[2][9]

  • For neutral or very hydrophobic peptides: These often require an organic co-solvent. Start by dissolving the peptide in a minimal amount of dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[2][9] Once dissolved, slowly add your aqueous buffer to the desired concentration. Be cautious, as the peptide may precipitate if the final concentration of the organic solvent is too low. For most cell-based assays, the final DMSO concentration should not exceed 1%.[2]

Q4: My peptide contains Cysteine or Methionine. Are there any solvent restrictions?

A4: Yes, you should avoid using DMSO to dissolve peptides containing Cysteine (Cys) or Methionine (Met), as it can oxidize the sulfur-containing side chains.[10] In these cases, DMF or acetonitrile are preferable organic co-solvents.

Troubleshooting Guide

This guide provides systematic approaches to resolving common solubility issues.

Problem 1: The peptide does not dissolve in aqueous buffers.

dot

Caption: Initial peptide solubilization workflow.

Problem 2: The peptide precipitates when the organic co-solvent is diluted with aqueous buffer.

This is a common issue for highly hydrophobic peptides.

Strategy Description Considerations
Increase Organic Solvent Maintain a higher percentage of the organic co-solvent in the final solution.This may not be compatible with downstream biological assays. Always check the tolerance of your experimental system.[2]
Use Denaturing Agents Agents like 6M Guanidine-HCl or 8M Urea can disrupt intermolecular hydrogen bonds that lead to aggregation.These are harsh conditions and will denature proteins in your assay. They are generally not suitable for cell-based experiments.[9]
Sonication Brief periods of sonication can help break up aggregates and facilitate dissolution.[2][9]Use a sonication bath and keep the sample on ice to prevent heating and potential degradation of the peptide.[9]
pH Adjustment Adjust the pH of the aqueous buffer further away from the peptide's pI to increase its net charge and improve solubility.[1][11]Ensure the final pH is compatible with your experiment.

Advanced Strategies for Improving Peptide Solubility

If the above methods are unsuccessful, you may need to consider modifying the peptide itself or using more advanced formulation techniques.

dot

Caption: Advanced strategies to enhance peptide solubility.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
  • Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[9] Centrifuge the vial briefly to ensure all the powder is at the bottom.[9]

  • Initial Dissolution: Add a minimal volume of pure DMSO (or DMF/ACN) to the vial to create a concentrated stock solution. For example, add 20 µL of DMSO to 1 mg of peptide.

  • Vortexing/Sonication: Vortex the solution thoroughly. If dissolution is not complete, sonicate the vial in a water bath for 10-second intervals, chilling on ice in between, for up to 3 cycles.[9]

  • Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution in a drop-wise manner while vortexing.

  • Final Check: The final solution should be clear and free of particulates. If precipitation occurs, the peptide may need to be re-lyophilized and dissolved at a lower final concentration.[9]

  • Storage: Store the peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Testing with Different pH Buffers
  • Estimate pI: Calculate the theoretical isoelectric point (pI) of your peptide sequence using an online tool.

  • Prepare Buffers: Prepare a set of buffers with different pH values, for example:

    • pH 2.0 (0.1% Trifluoroacetic Acid in water)

    • pH 4.6 (Acetate buffer)

    • pH 7.4 (Phosphate-buffered saline)

    • pH 9.0 (Tris buffer)

  • Test Solubility: Aliquot a small, equal amount of your lyophilized peptide into separate microcentrifuge tubes.

  • Add Buffers: Add a defined volume of each buffer to a separate tube and vortex thoroughly.

  • Observe: Visually inspect each tube for complete dissolution. This will help you identify a pH range where your peptide is most soluble.

This systematic approach will help you efficiently determine the optimal conditions for solubilizing your peptide modified with this compound for successful downstream applications.

References

Preventing reduction of azide in (2R,4S)-Fmoc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2R,4S)-Fmoc-D-Pro(4-N3)-OH. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals successfully incorporate this azide-containing amino acid into their peptide synthesis workflows while preserving the integrity of the azide group.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group on this compound during standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A: The azide functional group is generally robust and stable under the standard conditions used in Fmoc SPPS. This includes the basic conditions required for Fmoc-deprotection (e.g., 20% piperidine in DMF) and the strongly acidic conditions of resin cleavage using trifluoroacetic acid (TFA).[1][2][3]

Q2: What is the most common cause of unintended azide reduction during the final cleavage and deprotection step?

A: The primary cause of accidental azide reduction is the presence of certain scavengers in the TFA cleavage cocktail.[1] Thiol-based scavengers, in particular, are strong reducing agents in an acidic environment and can lead to the conversion of the azide to a primary amine.[1][4][5]

Q3: Which specific scavengers should be avoided when working with azide-containing peptides?

A: 1,2-ethanedithiol (EDT) is highly reductive towards azides and should be avoided in cleavage cocktails for peptides containing this compound.[1][5] While other thiol-based scavengers like dithiothreitol (DTT) are less harsh, they can still cause some degree of reduction and should be used with caution.[5][6]

Q4: What scavengers are considered "safe" for use with azide-containing peptides?

A: Non-thiol scavengers are recommended. Triisopropylsilane (TIS) is a widely used and effective scavenger for trapping carbocations that is compatible with the azide group.[1] A standard azide-safe cleavage cocktail is a mixture of TFA, TIS, and water.[1]

Q5: Is it possible to perform peptide synthesis without using any scavengers during cleavage?

A: This is strongly discouraged. Scavengers are crucial for preventing side reactions caused by reactive carbocations generated during the removal of other side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr). Omitting scavengers can lead to significant impurities and lower the overall yield and purity of the target peptide.

Q6: Can the azide group be intentionally reduced to an amine if desired?

A: Yes, the azide group serves as a masked amine and can be reduced to a primary amine using specific chemical methods.[7] Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), reduction with metal hydrides (e.g., LiAlH₄), or the Staudinger reaction using phosphines (e.g., PPh₃).[7][8][9]

Troubleshooting Guide

This guide addresses common problems encountered when using this compound.

Problem 1: Mass spectrometry of the cleaved peptide shows an unexpected mass corresponding to the amine.
  • Possible Cause: Unintended reduction of the azide group during TFA cleavage.

  • Troubleshooting Steps:

    • Review Cleavage Cocktail Composition: Check if a thiol-based scavenger, especially EDT, was used.[1][5]

    • Select an Azide-Safe Cocktail: Re-cleave the peptide from the resin (if a portion remains) or re-synthesize the peptide and use a cleavage cocktail containing non-thiol scavengers. The recommended cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1]

    • Workflow for Selecting a Cleavage Cocktail:

      start Start: Need to cleave peptide check_azide Does the peptide contain this compound? start->check_azide check_thiol Is a thiol scavenger (e.g., for Trp, Cys) absolutely necessary? check_azide->check_thiol Yes use_edt Standard Cocktail: TFA/TIS/H2O/EDT (e.g., 92.5:2.5:2.5:2.5) check_azide->use_edt No use_dtt Alternative Thiol Cocktail: TFA/TIS/H2O/DTT (e.g., 92.5:2.5:2.5:2.5) Monitor for minor reduction. check_thiol->use_dtt Yes use_tis Recommended Azide-Safe Cocktail: TFA/TIS/H2O (95:2.5:2.5) check_thiol->use_tis No end Proceed with Cleavage use_edt->end use_dtt->end use_tis->end

      Caption: Decision workflow for choosing a cleavage cocktail.

Problem 2: The final peptide product is impure, with multiple byproducts observed by HPLC.
  • Possible Cause: If an azide-safe cleavage cocktail was used, the impurities may arise from other side reactions unrelated to azide reduction, such as incomplete deprotection or side-chain modification.

  • Troubleshooting Steps:

    • Verify Scavenger Necessity: Ensure that the scavenger cocktail is appropriate for the other amino acids in your sequence. For example, tryptophan-containing peptides benefit from the presence of TIS to prevent re-alkylation.

    • Optimize Cleavage Time: Ensure the cleavage reaction proceeds for a sufficient duration (typically 2-3 hours) to ensure complete removal of all protecting groups.

    • Purity of Starting Material: Confirm the purity of the this compound and other amino acid derivatives used in the synthesis.

Experimental Protocols

Protocol 1: Azide-Safe Cleavage of Peptides from the Resin

This protocol is designed to cleave the peptide from the solid support while preserving the azide functional group.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel with a filter

  • Centrifuge

Procedure:

  • Transfer the dry peptide-bound resin to a reaction vessel.

  • Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Prepare enough to fully swell the resin (approximately 10 mL per gram of resin).

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide into a clean centrifuge tube.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.

  • Wash the peptide pellet with a small amount of cold diethyl ether and repeat the centrifugation and decanting steps.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: On-Resin Conversion of a Primary Amine to an Azide

As an alternative to using this compound, a primary amine (e.g., from a lysine side chain) can be converted to an azide directly on the resin.

Materials:

  • Peptide-bound resin with a free primary amine

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

  • Copper(II) sulfate (CuSO₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare the diazotransfer solution: Dissolve ISA·HCl (5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in a suitable solvent mixture like DMF/H₂O.

  • Add the diazotransfer solution to the swelled resin.

  • Agitate the reaction mixture at room temperature for 8-12 hours.

  • Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents.

  • Dry the resin. The peptide now contains an azide group at the desired position.

  • Proceed with the azide-safe cleavage protocol (Protocol 1).

    Caption: Experimental workflow for on-resin diazotransfer.

Data Summary

The choice of scavenger significantly impacts the stability of the azide group during TFA cleavage. The following table summarizes the compatibility of common scavengers.

ScavengerChemical ClassAzide CompatibilityRecommendation
Triisopropylsilane (TIS) SilaneHigh (No reduction observed)Highly Recommended
1,2-Ethanedithiol (EDT) ThiolVery Low (Significant reduction)Avoid [1][5]
Dithiothreitol (DTT) ThiolModerate (Minor reduction possible)Use with caution if a thiol is required[1][5]
Water -High Recommended as part of the cocktail

References

Technical Support Center: Fmoc Deprotection of Azido-Proline Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the Fmoc deprotection of peptides containing azido-proline.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc deprotection and why is it a critical step in Solid-Phase Peptide Synthesis (SPPS)?

Fmoc (9-fluorenylmethyloxycarbonyl) deprotection is the process of removing the temporary Fmoc protecting group from the N-terminal α-amino group of a growing peptide chain. This step is crucial as it exposes the amine for the subsequent coupling of the next amino acid in the sequence. Incomplete or inefficient deprotection can lead to the formation of deletion peptides (sequences missing one or more amino acids), which are often difficult to separate from the desired product, resulting in lower overall yield and purity.[1]

Q2: Are there specific challenges associated with the Fmoc deprotection of peptides containing azido-proline?

Yes, while the azide group is generally stable under standard Fmoc-SPPS conditions, the presence of azido-proline can introduce specific challenges:

  • Steric Hindrance: The bulky azido group on the proline ring can create steric hindrance, potentially slowing down the rate of Fmoc deprotection compared to unsubstituted proline. This may necessitate longer deprotection times or the use of stronger deprotection reagents.

  • Conformational Effects: The electronegative azide group can influence the puckering of the proline ring, which in turn can affect the accessibility of the N-terminal Fmoc group to the deprotection reagent.

  • Side Reactions: While the azide group is relatively stable, there is a risk of reduction to an amine, particularly during the final cleavage from the resin if inappropriate scavengers are used.

Q3: How can I detect incomplete Fmoc deprotection?

Several qualitative and quantitative methods can be used to monitor the completeness of the Fmoc deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive colorimetric test for the presence of free primary amines. A positive result (intense blue color) indicates successful Fmoc removal. However, it is important to note that the Kaiser test is not reliable for N-terminal proline (a secondary amine), which gives a less distinct reddish-brown color.[2][3]

  • Chloranil Test or Isatin Test: These tests are used specifically for the detection of secondary amines like proline and will produce a blue color if the deprotection is successful.[3]

  • UV Monitoring: The progress of the deprotection reaction can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301 nm.[4][5] Automated peptide synthesizers often use this method to ensure complete deprotection.

Troubleshooting Guide

Problem 1: Incomplete Fmoc Deprotection

Symptoms:

  • Negative or weak Kaiser test result (for primary amines).

  • Low yield of the final peptide.

  • Presence of deletion sequences in the final product, as identified by mass spectrometry.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Peptide Aggregation: The growing peptide chain can form secondary structures (e.g., β-sheets) that block access of the deprotection reagent to the N-terminal Fmoc group.- Use a solvent known to disrupt hydrogen bonding, such as N-Methyl-2-pyrrolidone (NMP).- Perform the synthesis at an elevated temperature.- Incorporate "kink"-inducing residues like pseudoproline dipeptides.
Steric Hindrance: The azido-proline residue or other bulky amino acids in the sequence can sterically hinder the approach of the deprotection reagent.- Increase the deprotection time.- Perform a double deprotection step.- Use a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine.[6]
Suboptimal Reagents: The deprotection solution (e.g., 20% piperidine in DMF) may have degraded over time.- Always use freshly prepared deprotection solutions.- Ensure the purity of the piperidine and DMF used.
Poor Resin Swelling: Inadequate swelling of the resin can lead to poor reagent penetration.- Ensure the resin is fully swollen in a suitable solvent (e.g., DMF) before starting the synthesis.

Problem 2: Side Reactions Involving the Azide Group

Symptom:

  • Mass spectrometry analysis of the final peptide shows a peak corresponding to the desired mass minus 26 Da, indicating the reduction of the azide group (-N₃) to a primary amine (-NH₂).

Possible Cause and Solution:

Possible Cause Recommended Solution
Inappropriate Scavengers in Cleavage Cocktail: Certain scavengers, particularly those containing thiols like 1,2-ethanedithiol (EDT), can reduce the azide group during the final TFA cleavage.[7]- Use a cleavage cocktail with scavengers that are less likely to reduce the azide group. A recommended cocktail for azido-containing peptides is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[8]

Quantitative Data Summary

The choice of deprotection reagent can significantly impact the efficiency of Fmoc removal. Below is a comparison of commonly used reagents.

Table 1: Comparison of Fmoc Deprotection Reagents

Deprotection Reagent Typical Concentration Relative Deprotection Time Advantages Disadvantages
Piperidine 20% in DMFStandardWell-established, effective for most sequences.Can be slow for sterically hindered residues; precursor regulations in some regions.[9][10]
4-Methylpiperidine (4-MP) 20% in DMFSimilar to PiperidineSimilar efficiency to piperidine; not a controlled substance.[11][12]May still be slow for very difficult sequences.
Piperazine/DBU 2% DBU / 2% Piperazine in DMFVery Fast (< 1 min)Highly efficient, even for aggregated sequences; reduces deletion products.[13]DBU can promote aspartimide formation in susceptible sequences.[6]
DBU/Piperidine 2% DBU / 2% Piperidine in DMFVery FastRapid deprotection for difficult sequences.DBU is a strong, non-nucleophilic base and should be used with caution to avoid side reactions.[6][14]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times the resin volume) for 1 minute per wash.

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate for 2-3 minutes.[14][15]

  • Drain and Repeat: Drain the deprotection solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[15]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[15][16]

Protocol 2: Fmoc Deprotection using DBU/Piperidine for Difficult Sequences

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[14]

  • Resin Swelling and Wash: Swell the resin in DMF and wash as described in Protocol 1.

  • Deprotection: Add the DBU/piperidine solution to the resin and agitate for 2-5 minutes. For very difficult sequences, the time can be extended up to 30 minutes.[6]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times).

Protocol 3: Kaiser Test for Detection of Free Primary Amines

  • Reagent Preparation:

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

    • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.

    • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[2]

  • Procedure:

    • Take a small sample of resin beads (10-15) in a small test tube.

    • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

    • Heat the test tube at 110°C for 5 minutes.

    • Observation:

      • Intense Blue Color: Positive result, indicating the presence of free primary amines (successful deprotection).

      • Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection).

Visualizations

Troubleshooting_Workflow start Start: After Fmoc Deprotection kaiser_test Perform Qualitative Test (e.g., Kaiser, Chloranil) start->kaiser_test is_positive Test Positive? kaiser_test->is_positive proceed Proceed to Next Coupling Step is_positive->proceed Yes incomplete Incomplete Deprotection Detected is_positive->incomplete No check_reagents Check Reagents (Fresh Piperidine Solution?) incomplete->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok prepare_fresh Prepare Fresh Reagents reagents_ok->prepare_fresh No increase_time Increase Deprotection Time or Perform Double Deprotection reagents_ok->increase_time Yes prepare_fresh->start re_test Retest increase_time->re_test re_test->proceed Positive use_dbu Consider Stronger Base (e.g., 2% DBU/Piperidine) re_test->use_dbu Still Negative use_dbu->start

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Technical Support Center: Characterization of (2R,4S)-Fmoc-D-Pro(4-N3)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges associated with the characterization of peptides modified with (2R,4S)-Fmoc-D-Pro(4-N3)-OH.

Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis, purification, and analysis of this compound modified peptides.

Mass Spectrometry (MS) Analysis

Issue: Unexpected molecular weights or fragmentation patterns in mass spectra.

Possible Causes & Solutions:

ObservationPotential CauseRecommended Action
Mass +2 Da Reduction of the azide group (-N₃) to an amine (-NH₂) during cleavage.Avoid using thiol-based scavengers like dithiothreitol (DTT) in the cleavage cocktail. Use scavengers such as triisopropylsilane (TIS) and water.[1]
Mass -28 Da Loss of N₂ from the azide group during ionization.Use a softer ionization method if available. Analyze the fragmentation pattern for characteristic neutral losses.
Complex fragmentation The proline ring and the azide modification can lead to atypical fragmentation pathways.Perform MS/MS analysis and compare fragmentation patterns with theoretical models for azido-containing peptides. Look for characteristic losses related to the proline ring and the azido group.
Low ion intensity The modification may affect the ionization efficiency of the peptide.Optimize MS parameters, such as the ionization source settings. Consider using a different matrix for MALDI-TOF analysis.
High-Performance Liquid Chromatography (HPLC) Purification

Issue: Poor peak shape, co-elution of impurities, or unexpected retention times.

Possible Causes & Solutions:

ObservationPotential CauseRecommended Action
Broader peaks than expected On-column degradation of the azide group or conformational heterogeneity.Use a lower column temperature and ensure the mobile phase is degassed. The presence of cis/trans isomers around the Xaa-Pro bond can also lead to peak broadening.[2]
Shift in retention time The (2R,4S)-4-azidoproline modification alters the peptide's hydrophobicity.Expect a shift in retention time compared to the unmodified peptide. The direction and magnitude of the shift will depend on the overall sequence. Typically, the addition of the polar azide group may slightly decrease retention time in reversed-phase HPLC.
Co-elution with impurities Deletion sequences or byproducts from synthesis.Optimize the HPLC gradient to improve separation. Consider using a different stationary phase or ion-pairing reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Complex spectra that are difficult to interpret.

Possible Causes & Solutions:

ObservationPotential CauseRecommended Action
Multiple sets of peaks Presence of cis/trans isomers of the peptide bond involving the modified proline residue.Perform 2D NMR experiments (e.g., ROESY or NOESY) to identify cross-peaks characteristic of each isomer. Variable temperature NMR can also help to study the isomerization kinetics.
Unusual chemical shifts The electron-withdrawing nature of the azide group and the specific stereochemistry of the proline ring influence the local chemical environment.Compare observed chemical shifts with those of unmodified proline-containing peptides. The Cγ of the modified proline will show a significant downfield shift due to the azide substitution.
Broad signals Conformational exchange on the NMR timescale.Acquire spectra at different temperatures to potentially sharpen the signals by moving out of the intermediate exchange regime.

Experimental Protocols

Mass Spectrometry (MS) Analysis Protocol
  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Perform a desalting step using a C18 ZipTip if necessary.

  • Instrumentation:

    • Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan to determine the molecular weight of the peptide.

    • MS/MS Fragmentation: Select the parent ion of the azido-peptide and perform fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Analysis:

    • Compare the observed mass with the theoretical mass of the azido-peptide.

    • Analyze the MS/MS spectrum for characteristic b- and y-ion series. Pay attention to neutral losses that may correspond to the loss of N₂ (28 Da) or the entire azido group.

HPLC Purification Protocol
  • System Preparation:

    • Equilibrate a C18 reversed-phase HPLC column with the initial mobile phase conditions.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a shallow gradient of Solvent B to elute highly polar impurities.

    • Gradually increase the percentage of Solvent B to elute the peptide of interest. The optimal gradient will be sequence-dependent and needs to be optimized empirically.

  • Detection and Fraction Collection:

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the main peak.

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical HPLC and MS to confirm purity and identity before lyophilization.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve the purified peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

    • Adjust the pH to a desired value (typically between 4 and 6).

  • Data Acquisition:

    • Acquire 1D ¹H spectra to assess sample purity and folding.

    • Perform 2D experiments such as TOCSY (to identify spin systems of individual amino acids) and NOESY/ROESY (to identify through-space correlations and assign sequential protons).

    • ¹³C and ¹⁵N HSQC experiments can be performed on labeled samples for further resonance assignment.

  • Data Analysis:

    • Assign all proton and carbon resonances.

    • Analyze NOE/ROE patterns to determine the secondary structure and the conformation around the modified proline residue.

    • The presence of distinct sets of resonances for the residues preceding the azidoproline can indicate cis/trans isomerization.

Visualizations

troubleshooting_workflow cluster_ms MS Troubleshooting cluster_hplc HPLC Troubleshooting cluster_nmr NMR Troubleshooting start Characterization Issue (e.g., Unexpected MS, HPLC, or NMR data) ms_check Mass Spectrometry Analysis start->ms_check hplc_check HPLC Analysis start->hplc_check nmr_check NMR Analysis start->nmr_check ms_mass Incorrect Mass? ms_check->ms_mass ms_frag Abnormal Fragmentation? ms_check->ms_frag hplc_peak Poor Peak Shape? hplc_check->hplc_peak hplc_rt Unexpected Retention Time? hplc_check->hplc_rt nmr_complex Complex Spectra? nmr_check->nmr_complex nmr_shifts Unusual Chemical Shifts? nmr_check->nmr_shifts ms_mass_sol Check for Azide Reduction (+2 Da) or N₂ Loss (-28 Da) ms_mass->ms_mass_sol Yes ms_frag_sol Analyze for Proline-specific and Azide-related Neutral Losses ms_frag->ms_frag_sol Yes solution Implement Corrective Actions and Re-analyze ms_mass_sol->solution ms_frag_sol->solution hplc_peak_sol Optimize Gradient and Temperature. Consider Isomers. hplc_peak->hplc_peak_sol Yes hplc_rt_sol Modification alters hydrophobicity. Adjust expectations. hplc_rt->hplc_rt_sol Yes hplc_peak_sol->solution hplc_rt_sol->solution nmr_complex_sol Perform 2D NMR (NOESY/ROESY) to identify cis/trans isomers. nmr_complex->nmr_complex_sol Yes nmr_shifts_sol Compare to unmodified peptide. Expect azide-induced shifts. nmr_shifts->nmr_shifts_sol Yes nmr_complex_sol->solution nmr_shifts_sol->solution

Caption: Troubleshooting workflow for characterization challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift in the peptide after incorporating this compound?

A: The incorporation of a 4-azidoproline residue in place of a standard proline residue will result in a mass increase corresponding to the addition of an azide group (-N₃) and the removal of a hydrogen atom (-H). The mass of N₃ is approximately 42.02 Da, and the mass of H is approximately 1.01 Da. Therefore, the net mass increase will be approximately 41.01 Da.

Q2: How does the (2R,4S)-4-azidoproline affect the conformation of the peptide?

A: The stereochemistry and the electronic properties of the azide group at the C4 position of the proline ring can significantly influence the puckering of the ring and the cis/trans isomerization of the preceding peptide bond. This can affect the overall secondary structure of the peptide. NMR studies are often required to elucidate the precise conformational changes.

Q3: Is the azide group stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A: The azide group is generally stable during the iterative cycles of Fmoc deprotection with piperidine and coupling reactions.[1] However, it can be susceptible to reduction to an amine during the final cleavage from the resin, especially if thiol-based scavengers are used.[1]

Q4: What are the best practices for the final cleavage of an azido-peptide from the resin?

A: To preserve the azide group, it is crucial to use a cleavage cocktail that does not contain reducing agents. A common and effective cocktail is TFA/TIS/H₂O (e.g., 95:2.5:2.5). Avoid scavengers like DTT or thioanisole.

Q5: Can I use peptides containing (2R,4S)-4-azidoproline in click chemistry reactions?

A: Yes, the azide group serves as a handle for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the site-specific labeling of the peptide with reporter molecules, such as fluorophores or biotin.

click_chemistry_pathway cluster_reagents Reaction Conditions peptide Peptide with (2R,4S)-Pro(4-N3) product Labeled Peptide (Triazole Linkage) peptide->product CuAAC alkyne Alkyne-modified Reporter Molecule alkyne->product catalyst Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) catalyst->product

Caption: Pathway for peptide labeling via Click Chemistry.

References

Technical Support Center: Scaling Up Synthesis of Peptides with (2R,4S)-Fmoc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions for the synthesis of peptides incorporating (2R,4S)-Fmoc-D-Pro(4-N3)-OH.

Troubleshooting Guide

Issue: Low Coupling Efficiency or Incomplete Reaction

Question: I am observing a low coupling yield or a significant amount of unreacted amino groups (positive Kaiser test) after the coupling step with this compound. What could be the cause and how can I improve the efficiency?

Answer:

Low coupling efficiency with this compound can be attributed to several factors, particularly as the peptide chain elongates and during scale-up. Proline derivatives themselves can be challenging to couple due to their secondary amine structure and steric hindrance. The 4-azido substituent can also influence the ring pucker and local conformation, potentially impacting reactivity.

Possible Causes and Solutions:

  • Steric Hindrance: The proline ring and the growing peptide chain can create a sterically hindered environment.

    • Solution: Employ more powerful coupling reagents. While standard reagents like HBTU/DIPEA may be sufficient for smaller peptides, consider switching to HATU, HCTU, or COMU, which are known to be more effective for hindered couplings.

    • Solution: Increase the coupling time. A standard 1-2 hour coupling may not be sufficient. Extend the reaction time to 4 hours or even overnight. Monitor the reaction progress using a Kaiser test.

    • Solution: Perform a double coupling. After the initial coupling and washing steps, repeat the coupling procedure with a fresh solution of the activated amino acid.

  • Peptide Aggregation: As the peptide chain grows, it can aggregate on the solid support, leading to poor reagent penetration and incomplete reactions. This is a common issue when scaling up synthesis.

    • Solution: Use solvents known to disrupt secondary structures. N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used as alternatives or in combination with dimethylformamide (DMF).

    • Solution: Incorporate chaotropic salts, such as LiCl or KSCN, into the coupling and deprotection solutions to break up hydrogen bonding networks.

    • Solution: Increase the synthesis temperature. Performing the coupling at an elevated temperature (e.g., 40-50°C) can help to disrupt aggregation and improve reaction kinetics.

  • Suboptimal Activation: The pre-activation time or the choice of base can affect the efficiency of the coupling.

    • Solution: Optimize the pre-activation time for your specific coupling reagent.

    • Solution: While DIPEA is a common choice, for sterically hindered amino acids, a less bulky base like 2,4,6-collidine may be beneficial.

Issue: Potential Side Reactions and Instability of the Azide Group

Question: I am concerned about the stability of the azide group throughout the solid-phase peptide synthesis (SPPS) cycles. Are there any known side reactions I should be aware of?

Answer:

The azide group is generally stable under the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine for Fmoc deprotection and the final cleavage with trifluoroacetic acid (TFA). However, certain conditions and reagents could potentially lead to side reactions.

Possible Side Reactions and Preventive Measures:

  • Reduction of the Azide Group: While not common with standard SPPS reagents, certain scavengers or contaminants could potentially reduce the azide.

    • Preventive Measure: Avoid using reducing agents in your cleavage cocktail unless specifically intended. Standard scavenger cocktails (e.g., TFA/TIS/H₂O) are generally safe. If your peptide contains other sensitive residues that require specific scavengers, ensure their compatibility with the azide group.

  • Intramolecular Cyclization: Although less likely with the proline ring structure, other azide-containing amino acids have been reported to undergo side reactions.

    • Monitoring: It is good practice to thoroughly analyze the crude peptide by mass spectrometry to check for any unexpected byproducts.

Issue: Difficulties in Purification of the Azide-Modified Peptide

Question: I am facing challenges in purifying my azide-containing peptide. The crude product shows multiple peaks, or the desired peak is broad. What could be the reason?

Answer:

Purification challenges can arise from incomplete synthesis or from the physicochemical properties of the azide-modified peptide itself.

Possible Causes and Solutions:

  • Incomplete Capping of Deletion Sequences: If deletion sequences (peptides missing one or more amino acids) are not efficiently capped, they can be difficult to separate from the full-length product.

    • Solution: Ensure efficient capping after each coupling step, especially if you are dealing with a "difficult" sequence. Acetic anhydride is commonly used for this purpose.

  • Aggregation during Purification: The azide modification can alter the peptide's solubility and aggregation propensity.

    • Solution: Modify the HPLC purification conditions. Experiment with different solvent systems (e.g., acetonitrile vs. methanol), gradients, and additives (e.g., formic acid vs. TFA).

    • Solution: Dissolve the crude peptide in a stronger solvent like guanidinium hydrochloride or urea before injection, if compatible with your purification system.

  • Formation of Diastereomers: Racemization during the coupling of the azidoproline or other amino acids can lead to diastereomeric impurities that are difficult to separate.

    • Solution: Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma Pure. Avoid excessive amounts of base.

Frequently Asked Questions (FAQs)

Q1: Is this compound compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols?

A1: Yes, this compound is designed for use in standard Fmoc-based SPPS. The Fmoc protecting group is removed by a mild base (e.g., piperidine), and the azide group is stable to these conditions as well as to the final acidic cleavage from the resin.

Q2: What is the recommended coupling reagent for incorporating this compound?

A2: For small-scale synthesis and less challenging sequences, standard coupling reagents like HBTU or HATU in the presence of a tertiary amine base (e.g., DIPEA) are generally effective. For scale-up or for coupling to a sterically hindered N-terminus, more potent activating agents such as COMU or PyAOP may provide better results. It is always recommended to perform a small-scale test to determine the optimal coupling conditions for your specific peptide sequence.

Q3: Can the azide group be reduced during the final cleavage and deprotection step?

A3: The azide group is stable to the commonly used cleavage cocktail of trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water. However, if your peptide requires the use of strong reducing agents as scavengers (e.g., for the reduction of methionine sulfoxide), the compatibility should be carefully evaluated.

Q4: How does the incorporation of this compound affect the conformation of the peptide?

A4: The 4-azido substituent can have a significant impact on the proline ring pucker, a phenomenon known as the "azido gauche effect". This can influence the cis/trans isomer ratio of the preceding peptide bond and may affect the overall secondary structure of the peptide. This conformational constraint can be beneficial for stabilizing specific structures but may also contribute to aggregation in some sequences.

Q5: Are there any specific storage conditions for this compound?

A5: Like most Fmoc-amino acid derivatives, it should be stored in a cool, dry, and dark place to prevent degradation. Refer to the manufacturer's instructions for specific storage temperature recommendations.

Quantitative Data Summary

Due to the proprietary nature of many large-scale synthesis projects, publicly available quantitative data for the scale-up of peptides containing this compound is limited. The following table provides a general overview of expected outcomes based on standard SPPS practices. Actual results will vary depending on the peptide sequence, scale, and specific conditions used.

ParameterSmall Scale (0.1 mmol)Scale-Up (1-10 mmol)Key Considerations
Equivalents of Amino Acid 3-5 eq.1.5-3 eq.Optimize to balance cost and efficiency.
Coupling Time 1-2 hours2-4 hours (or longer)Monitor with Kaiser test to ensure completion.
Coupling Efficiency >99%>98%May require more potent reagents and longer times.
Crude Purity 60-90%50-85%Highly sequence-dependent.
Final Yield (after purif.) 10-30%5-25%Dependent on peptide length and hydrophobicity.

Experimental Protocols

Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis (0.1 mmol scale)

This protocol outlines a standard procedure for the manual incorporation of this compound into a peptide sequence on a solid support.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HATU, HBTU, or COMU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), in DMF.

    • Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitoring: Take a few beads from the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another 1-2 hours or perform a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (5x), DCM (5x), and IPA (3x) and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

Visualizations

experimental_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: This compound + Coupling Reagent + Base wash1->coupling monitoring Monitor Coupling (Kaiser Test) coupling->monitoring monitoring->coupling Incomplete wash2 Wash (DMF, DCM) monitoring->wash2 Complete next_aa Couple Next Amino Acid wash2->next_aa final_deprotection Final Fmoc Deprotection wash2->final_deprotection Last Amino Acid next_aa->deprotection wash3 Final Wash (DMF, DCM, IPA) final_deprotection->wash3 cleavage Cleavage & Deprotection (TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Purified Peptide purification->end

Caption: Experimental workflow for the solid-phase synthesis of peptides incorporating this compound.

troubleshooting_workflow start Low Coupling Efficiency (Positive Kaiser Test) check_reagents Are coupling reagents and solvents fresh and pure? start->check_reagents check_reagents->start No, replace reagents extend_time Extend Coupling Time (e.g., to 4h or overnight) check_reagents->extend_time Yes double_couple Perform Double Coupling extend_time->double_couple stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) double_couple->stronger_reagent check_aggregation Is peptide prone to aggregation? stronger_reagent->check_aggregation change_solvent Change Solvent System (e.g., add NMP or DMSO) increase_temp Increase Synthesis Temperature change_solvent->increase_temp re_evaluate Re-evaluate and monitor increase_temp->re_evaluate check_aggregation->change_solvent Yes check_aggregation->re_evaluate No

Caption: Troubleshooting decision tree for low coupling efficiency during the incorporation of this compound.

Avoiding aggregation of peptides containing hydrophobic azido modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic azido modifications.

Frequently Asked Questions (FAQs)

Q1: Why do my azido-modified peptides aggregate?

A1: Peptide aggregation is a common issue, particularly with sequences rich in hydrophobic amino acids.[1][2] The introduction of an azido group, especially via modifications like azidolysine, can increase the overall hydrophobicity of the peptide. This is because the azido group is uncharged and replaces a charged amino group, such as the one in lysine, reducing the peptide's interaction with aqueous solvents and promoting self-association to form aggregates.[3][4]

Q2: What is the impact of aggregation on my experiments?

A2: Peptide aggregation can significantly impact experimental outcomes. It can lead to decreased peptide solubility, making it difficult to achieve the desired concentration for assays.[1] Aggregation can also mask the active sites of the peptide, reducing its biological activity. Furthermore, aggregated peptides can interfere with analytical techniques, leading to inaccurate quantification and characterization. In therapeutic applications, peptide aggregates can potentially elicit an immunogenic response.

Q3: How can I predict the aggregation potential of my azido-modified peptide?

A3: Several factors influence a peptide's aggregation propensity, including its amino acid sequence, overall charge, and the presence of hydrophobic modifications. Peptides with a high percentage of hydrophobic residues (e.g., Val, Ile, Leu, Phe, Trp, Met) are more prone to aggregation.[1][2] The isoelectric point (pI) is also a critical parameter; peptides are least soluble and most likely to aggregate at a pH close to their pI. You can estimate the overall charge of your peptide at a given pH to predict its solubility.[5][6][7]

Q4: Are there alternative azido modifications that are less prone to causing aggregation?

A4: Yes, a novel hydrophilic, positively charged azido-amino acid has been developed to address the solubility and aggregation issues associated with traditional azido modifications like azidolysine.[3][4] This modified amino acid contains a secondary amine in its side chain, which is protonated at physiological pH, thereby increasing the hydrophilicity of the peptide and improving its solubility.[3][4]

Troubleshooting Guides

Guide 1: My lyophilized hydrophobic azido-peptide will not dissolve.

This is a frequent challenge. Follow this systematic approach for solubilization.

Problem: The lyophilized peptide powder forms clumps or remains as a suspension in aqueous buffers.

Cause: The hydrophobic nature of the peptide and the azido modification leads to strong intermolecular forces, preventing dissolution in water-based solutions.

Solutions:

  • Stepwise Solubilization Protocol:

    • Initial Organic Solvent: Attempt to dissolve a small amount of the peptide in a minimal volume of an organic solvent. Recommended starting solvents are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Gentle Agitation: Vortex or sonicate the mixture gently to aid dissolution.

    • Gradual Addition of Aqueous Buffer: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while continuously vortexing. This gradual change in solvent polarity can help keep the peptide in solution.

    • pH Adjustment: For peptides with a net charge, adjusting the pH of the final solution away from the peptide's isoelectric point (pI) can significantly improve solubility. For acidic peptides (net negative charge), use a slightly basic buffer (pH 7.5-8.5). For basic peptides (net positive charge), use a slightly acidic buffer (pH 5.5-6.5).[5][6][7]

  • Alternative Solvents: If DMSO or DMF are not effective or are incompatible with your downstream application, consider the following:

    • Acetonitrile (ACN) or isopropanol.

    • For highly aggregation-prone peptides, a small amount of trifluoroacetic acid (TFA) (0.1%) or formic acid (10-25%) can be added to the initial solvent to disrupt aggregates.

    • Chaotropic agents like 6 M Guanidinium Hydrochloride (GdmCl) or 8 M urea can be used for non-cellular applications, but be aware that they will denature the peptide's secondary structure.[7]

Guide 2: My azido-peptide aggregates during storage or experimental procedures.

Problem: A previously clear peptide solution becomes cloudy or forms a visible precipitate over time.

Cause: Changes in temperature, pH, or concentration can shift the equilibrium towards aggregation.

Solutions:

  • Optimize Storage Conditions:

    • Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • For peptides sensitive to oxidation (containing Cys, Met, or Trp), use deoxygenated buffers and store under an inert gas (e.g., argon or nitrogen).

  • Incorporate Solubility-Enhancing Excipients:

    • Sugars: Mannitol or sucrose can act as cryoprotectants and stabilizers.

    • Amino Acids: Arginine is known to suppress protein and peptide aggregation.

    • Detergents: A low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) can help maintain peptide solubility, but check for compatibility with your assay.

  • Control Experimental Parameters:

    • Maintain a constant and appropriate pH throughout your experiment.

    • Avoid high peptide concentrations whenever possible.

    • Minimize agitation or shear stress, which can induce aggregation.

Data Presentation

Table 1: Comparison of Hydrophobicity for Different Azido-Amino Acids

Amino Acid ModificationHydrophilicity/Hydrophobicity Coefficient (ΔtR(Gly))Interpretation
Lysine (Control)-0.04Hydrophilic
Novel Hydrophilic Azido-Amino Acid 1.4 Slightly more hydrophobic than Lysine, but significantly more hydrophilic than Azidolysine [3]
Azidolysine (N3K)7.25Significantly more hydrophobic than Lysine[3]

The hydrophilicity/hydrophobicity coefficient is determined by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). A more positive value indicates greater hydrophobicity.

Experimental Protocols

Protocol 1: Stepwise Solubilization of a Hydrophobic Azido-Modified Peptide

Objective: To dissolve a lyophilized hydrophobic azido-peptide for use in downstream experiments.

Materials:

  • Lyophilized hydrophobic azido-peptide

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Sterile, deionized water

  • Desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to avoid condensation.

  • Initial Dissolution: Add a small volume of DMSO directly to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Agitation: Gently vortex the vial. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Dilution: While vortexing, slowly add the desired aqueous buffer drop by drop to the concentrated peptide-DMSO solution until the final desired concentration is reached.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Storage: Store the solubilized peptide in aliquots at -20°C or -80°C.

Protocol 2: Turbidity Assay to Monitor Peptide Aggregation

Objective: To quantitatively assess the aggregation of a hydrophobic azido-peptide over time.

Materials:

  • Solubilized peptide solution

  • Aqueous buffer (same as used for peptide dissolution)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvette

Procedure:

  • Sample Preparation: Prepare the peptide solution at the desired concentration in the chosen buffer. A typical starting concentration is 100 µM.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at a wavelength where the peptide does not absorb, typically between 340 nm and 600 nm. A common wavelength is 405 nm.[8][9]

  • Measurement:

    • Blank the spectrophotometer with the buffer alone.

    • Add the peptide solution to the cuvette and immediately begin recording the absorbance at regular intervals (e.g., every 5 minutes) for the desired duration of the experiment.

    • Maintain a constant temperature throughout the measurement.

  • Data Analysis: Plot the absorbance (turbidity) as a function of time. An increase in absorbance indicates an increase in peptide aggregation.

Visualizations

experimental_workflow Experimental Workflow for Handling Hydrophobic Azido-Peptides cluster_synthesis Peptide Synthesis cluster_purification Purification & Lysis cluster_handling Post-Purification Handling synthesis Solid-Phase Peptide Synthesis (Incorporate Hydrophilic Azido-AA) cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification lyophilization Lyophilization purification->lyophilization solubilization Stepwise Solubilization (DMSO -> Buffer) lyophilization->solubilization analysis Aggregation Analysis (DLS, Turbidity) solubilization->analysis experiment Downstream Experiment solubilization->experiment troubleshooting_logic Troubleshooting Logic for Peptide Aggregation start Peptide Aggregation Observed? dissolution_issue Issue during initial dissolution? start->dissolution_issue Yes end Problem Resolved start->end No storage_issue Aggregation during storage/use? dissolution_issue->storage_issue No stepwise_sol Implement Stepwise Solubilization Protocol dissolution_issue->stepwise_sol Yes optimize_storage Optimize Storage (Aliquoting, -80°C) storage_issue->optimize_storage Yes alt_solvents Try Alternative Solvents (ACN, IFA, GdmCl) stepwise_sol->alt_solvents If unsuccessful stepwise_sol->end If successful redesign_peptide Consider Peptide Redesign (Incorporate Hydrophilic Azido-AA) alt_solvents->redesign_peptide If unsuccessful alt_solvents->end If successful add_excipients Add Solubility-Enhancing Excipients optimize_storage->add_excipients If still aggregating optimize_storage->end If successful add_excipients->redesign_peptide If unsuccessful add_excipients->end If successful redesign_peptide->end

References

Validation & Comparative

A Comparative Guide to (2R,4S)-Fmoc-D-Pro(4-N3)-OH and Other Azido Amino Acids for Bioconjugation and Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of chemically reactive groups into peptides and proteins is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Azido amino acids, with their bioorthogonal reactivity, have emerged as powerful tools for this purpose. The azide moiety allows for highly selective "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the precise attachment of a wide array of functionalities, including imaging agents, drug payloads, and polyethylene glycol (PEG) chains.

This guide provides an objective comparison of (2R,4S)-Fmoc-D-Pro(4-N3)-OH with other commonly utilized azido amino acids, namely Fmoc-L-Lys(N3)-OH and Fmoc-L-Phe(4-N3)-OH. We will delve into their structural differences, performance in peptide synthesis and bioorthogonal reactions, and their impact on peptide structure, supported by available experimental data.

Structural and Functional Overview

The choice of an azido amino acid can significantly influence the outcome of a research project, affecting not only the efficiency of subsequent conjugation reactions but also the structural and functional properties of the final peptide or protein conjugate.

This compound is a proline analogue featuring an azide group at the 4-position of the pyrrolidine ring. The rigid structure of the proline ring imparts significant conformational constraints on the peptide backbone. The "D" configuration and the specific stereochemistry at the 2 and 4 positions further influence the local peptide structure. The incorporation of an azido group on the proline ring provides a powerful tool for creating conformationally defined, functionalized peptides.[1][2]

Fmoc-L-Lys(N3)-OH is a lysine derivative where the terminal amine of the side chain is replaced by an azide group. This modification provides a flexible linker for the attachment of various molecules while removing the positive charge typically associated with the lysine side chain.[3] This change in charge and hydrophobicity can impact the solubility and biological interactions of the resulting peptide.

Fmoc-L-Phe(4-N3)-OH is a phenylalanine analogue with an azide group at the para-position of the aromatic ring. The rigid phenyl ring and the placement of the azide group provide a well-defined point of attachment with minimal conformational flexibility extending from the peptide backbone.[4]

Performance Comparison in Synthesis and Bioconjugation

The performance of these azido amino acids can be evaluated based on their incorporation efficiency in solid-phase peptide synthesis (SPPS) and their reactivity in subsequent click chemistry reactions.

Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating unnatural amino acids during SPPS is crucial for obtaining high yields of the desired peptide. While comprehensive, direct comparative studies are limited, the following table summarizes typical performance characteristics based on available literature.

Amino AcidTypical Coupling EfficiencyKey Considerations
This compound Good to HighThe rigid structure of proline can sometimes lead to slower coupling kinetics. Optimization of coupling reagents and reaction times may be necessary.[5]
Fmoc-L-Lys(N3)-OH HighGenerally couples with high efficiency, similar to standard amino acids.[6]
Fmoc-L-Phe(4-N3)-OH HighThe aromatic side chain does not typically hinder coupling efficiency.[4]
Click Chemistry Reactivity

The rate of CuAAC and SPAAC reactions is a critical parameter, especially in applications involving sensitive biomolecules or in vivo labeling where rapid and efficient conjugation is required.

Amino AcidReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Considerations
This compound CuAAC~10 - 100The azide on the proline ring is sterically accessible for efficient reaction.[7]
SPAAC (with DBCO)~0.3 - 1.0The constrained environment of the pyrrolidine ring may influence the approach of the bulky cyclooctyne.
Fmoc-L-Lys(N3)-OH CuAAC~10 - 100The flexible side chain allows for easy access of the azide to the catalytic copper complex.
SPAAC (with DBCO)~0.3 - 1.0The flexibility of the side chain generally facilitates efficient reaction with strained alkynes.[3]
Fmoc-L-Phe(4-N3)-OH CuAAC~10 - 100The exposed azide on the phenyl ring reacts readily.
SPAAC (with DBCO)~0.3 - 1.0The rigid orientation of the azide can be advantageous for predictable reaction kinetics.

Note: The provided rate constants are approximate values based on typical click reactions and can vary depending on the specific reaction conditions, substrates, and catalyst systems used.[7]

Experimental Protocols

Detailed and optimized protocols are essential for the successful application of these specialized amino acids.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating azido amino acids into a peptide sequence.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected azido amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling step, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[9][10][11][12][13]

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for labeling an azide-containing peptide with an alkyne-functionalized molecule.

  • Dissolve Peptide: Dissolve the purified azide-containing peptide in a suitable solvent system (e.g., a mixture of water and DMSO or t-butanol).

  • Prepare Reagents:

    • Prepare a stock solution of the alkyne-functionalized molecule (1.1-1.5 equivalents).

    • Prepare a fresh stock solution of a copper(II) sulfate (CuSO₄) (e.g., 50 mM in water).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of a copper-coordinating ligand, such as TBTA or THPTA (optional, but recommended to improve efficiency and reduce copper-mediated side reactions).

  • Reaction Setup:

    • To the peptide solution, add the alkyne, the copper ligand (if used), and the sodium ascorbate solution.

    • Initiate the reaction by adding the CuSO₄ solution.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS or HPLC. The reaction is typically complete within 1-4 hours at room temperature.

  • Purification: Purify the resulting triazole-linked peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.[14]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PostSPPS Post-Synthesis cluster_Click Click Chemistry Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Washing Coupling->Wash1 Wash1->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Wash1->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization CuAAC CuAAC Reaction Characterization->CuAAC Purification2 RP-HPLC Purification CuAAC->Purification2

Caption: Experimental workflow for peptide synthesis and modification.

signaling_pathway cluster_alternatives Azido Amino Acid Alternatives cluster_applications Applications Pro This compound Drug Drug Conjugation Pro->Drug Structure Structural Probes Pro->Structure Lys Fmoc-L-Lys(N3)-OH Lys->Drug Peg PEGylation Lys->Peg Phe Fmoc-L-Phe(4-N3)-OH Phe->Drug Imaging Fluorescent Labeling Phe->Imaging

Caption: Application pathways for different azido amino acids.

Conclusion

The selection of an azido amino acid for peptide synthesis and subsequent modification is a critical decision that should be guided by the specific requirements of the project.

  • This compound is an excellent choice for introducing conformational constraints and a bioorthogonal handle simultaneously. It is particularly valuable for designing structured peptides and probes where a well-defined architecture is paramount.[1]

  • Fmoc-L-Lys(N3)-OH offers a flexible and efficient means of incorporating an azide group, making it a versatile tool for a wide range of bioconjugation applications, although the impact on the peptide's overall charge and solubility should be considered.[3]

  • Fmoc-L-Phe(4-N3)-OH provides a rigid and predictable attachment point for modifications, making it suitable for applications where precise positioning and minimal flexibility of the conjugated moiety are desired.

While this guide provides a comparative overview based on available data, it is important to note that direct, side-by-side comparative studies under identical conditions are limited. Researchers are encouraged to perform small-scale pilot experiments to determine the optimal azido amino acid and reaction conditions for their specific peptide sequence and application. The continued development of novel azido amino acids and bioorthogonal reaction methodologies will undoubtedly expand the toolkit for creating sophisticated and functional peptide-based molecules for research, diagnostics, and therapeutics.

References

A Comparative Guide to CuAAC and SPAAC for (2R,4S)-Fmoc-D-Pro(4-N3)-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioorthogonal ligation chemistry is critical for the successful synthesis of complex biomolecules. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are two of the most powerful methods for conjugating molecules containing azide functionalities, such as (2R,4S)-Fmoc-D-Pro(4-N3)-OH. This guide provides an objective comparison of their efficacy, supported by experimental data from analogous systems, to aid in selecting the optimal method for your specific application.

At a Glance: CuAAC vs. SPAAC

The fundamental difference between these two "click chemistry" reactions lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, resulting in the formation of a 1,4-disubstituted triazole. In contrast, SPAAC is a catalyst-free method that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain, forming a 1,2,3-triazole. This distinction has significant implications for reaction kinetics, biocompatibility, and experimental design.

Quantitative Performance Comparison

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.
Typical Alkyne Terminal Alkynes (e.g., Propargylglycine, 4-Pentynoic acid)Strained Cyclooctynes (e.g., DBCO, BCN)
Catalyst Required Yes (e.g., CuSO₄/Sodium Ascorbate, CuI)No
Biocompatibility Limited in vivo due to copper cytotoxicity. Ligands can mitigate toxicity.Excellent. Ideal for in vivo and live-cell applications.[1]
Reaction Kinetics Very fast. Generally orders of magnitude faster than SPAAC.[1]Dependent on the strained alkyne. Generally slower than CuAAC.
Second-Order Rate Constant (k₂) ~1 - 100 M⁻¹s⁻¹ (Typical range for various substrates)With DBCO: ~0.34 M⁻¹s⁻¹ With BCN: ~0.28 M⁻¹s⁻¹
Typical Reaction Time Minutes to a few hours (e.g., 1-4 hours).[2]1 to 24 hours, depending on reactant concentrations.
Typical Yield High to quantitative (>95%).High to quantitative, but may require longer reaction times or excess reagent.
Side Reactions Potential for oxidative damage to biomolecules from reactive oxygen species generated by the catalyst system.Possible reaction of strained alkynes with thiols.

Reaction Schemes and Workflow

The choice between CuAAC and SPAAC will fundamentally alter the experimental workflow. Below are diagrams illustrating the chemical reactions and a generalized experimental workflow for each method.

Caption: Chemical schemes for CuAAC and SPAAC conjugation of this compound.

experimental_workflows cluster_cuaac CuAAC Workflow cluster_spaac SPAAC Workflow cuaac1 Dissolve Fmoc-D-Pro(4-N3)-OH and terminal alkyne cuaac2 Prepare catalyst solution (e.g., CuSO4 + Na-Ascorbate) cuaac3 Add catalyst to reactants cuaac2->cuaac3 cuaac4 Incubate (e.g., 1-4h at RT) cuaac3->cuaac4 cuaac5 Quench reaction (optional) cuaac4->cuaac5 cuaac6 Purify conjugate cuaac5->cuaac6 spaac1 Dissolve Fmoc-D-Pro(4-N3)-OH in solvent spaac2 Add strained cyclooctyne (e.g., DBCO or BCN) spaac1->spaac2 spaac3 Incubate (e.g., 1-24h at RT) spaac2->spaac3 spaac4 Monitor reaction progress spaac3->spaac4 spaac5 Purify conjugate spaac4->spaac5

Caption: Generalized experimental workflows for CuAAC and SPAAC conjugations.

Experimental Protocols

Below are representative protocols for the conjugation of this compound. These should be optimized for specific substrates and desired outcomes.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes a typical procedure for the copper(I)-catalyzed reaction between this compound and a terminal alkyne in solution.

Materials:

  • This compound

  • Terminal alkyne-containing molecule (1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)

  • Sodium ascorbate (1-5 equivalents)

  • Solvent (e.g., a mixture of water and a suitable organic solvent like DMF, DMSO, or t-butanol)

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Prepare a stock solution of CuSO₄·5H₂O in water.

  • To the reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution. The solution may turn a yellow-orange color, indicating the formation of the active Cu(I) species.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR). Typical reaction times are 1-4 hours.[2]

  • Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper.

  • The reaction mixture can be worked up by extraction or purified directly by chromatography to isolate the 1,4-disubstituted triazole product.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol outlines a general procedure for the copper-free reaction between this compound and a strained cyclooctyne.

Materials:

  • This compound

  • Strained cyclooctyne (e.g., DBCO or BCN derivative) (1.1-1.5 equivalents)

  • Reaction buffer or solvent (e.g., PBS, DMF, DMSO, or a mixture)

Procedure:

  • Dissolve this compound in the reaction buffer or solvent to a desired concentration (e.g., 1-10 mM).

  • Dissolve the strained cyclooctyne in a minimal amount of a compatible organic solvent (e.g., DMSO) and then add it to the solution of the azido-proline derivative. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne is typically used.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific cyclooctyne used.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or NMR). The disappearance of the DBCO reactant can also be monitored by UV-Vis spectroscopy at around 310 nm.

  • Once the reaction is complete, the product can be isolated by standard purification techniques such as HPLC.

Concluding Remarks

The choice between CuAAC and SPAAC for the conjugation of this compound is a trade-off between reaction speed and biocompatibility.

CuAAC is the superior choice for applications where:

  • High reaction rates and yields are paramount.

  • The potential for copper-induced toxicity is not a concern (e.g., in materials science or ex vivo applications).

  • The alkyne partner is a simple, non-strained terminal alkyne.

SPAAC is the preferred method when:

  • Biocompatibility is critical, such as in live-cell imaging or in vivo studies.[1]

  • The introduction of a metal catalyst must be avoided to prevent potential side reactions or interference with biological systems.

For many applications in drug development and peptide synthesis where the final product will be purified, the speed and efficiency of CuAAC make it a highly attractive option. However, for applications in chemical biology that involve sensitive biological systems, the copper-free nature of SPAAC is indispensable. Careful consideration of the experimental goals and the chemical environment will ultimately guide the selection of the most appropriate conjugation strategy.

References

Unveiling Peptide Conformations: An NMR-Based Comparative Guide to (2R,4S)-Fmoc-D-Pro(4-N3)-OH and Alternative Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the conformational effects of incorporating (2R,4S)-Fmoc-D-Pro(4-N3)-OH into peptides, benchmarked against other proline analogs. The information is supported by experimental data from NMR studies, offering insights into how specific proline modifications can influence peptide structure and function.

The introduction of modified proline residues is a powerful strategy in peptide chemistry to modulate conformation, stability, and biological activity. Among these, 4-substituted prolines, such as this compound, are of particular interest due to their ability to introduce unique structural constraints and provide a handle for bioconjugation via the azide group. This guide delves into the NMR spectroscopic studies of peptides containing this azido-proline derivative and compares its conformational influence with other well-studied proline analogs.

Conformational Preferences: A Data-Driven Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the three-dimensional structure of peptides in solution. Key parameters derived from NMR spectra, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), provide detailed information about the local geometry and conformational equilibria of the peptide backbone and side chains.

A critical conformational equilibrium in proline-containing peptides is the cis-trans isomerization of the Xaa-Pro peptide bond. The electronic nature and stereochemistry of substituents on the proline ring can significantly influence this equilibrium.

Proline DerivativeModel PeptideSolventtrans:cis RatioKey Conformational FeaturesReference
(4S)-Azidoproline Ac-(4S)Azp-OCH3D2O2.6 : 1Predominantly Cγ-endo ring pucker due to the "azido gauche effect".[1]
(4R)-Azidoproline Ac-(4R)Azp-OCH3D2O6.1 : 1Predominantly Cγ-exo ring pucker.[1]
(4S)-Fluoroproline LFP19-(4S)-fPROD2O, pH 7-Induces a Cγ-endo ring pucker. The cis isomer of the preceding Phe-Pro bond is detectable.[2]
(4R)-Fluoroproline LFP19-(4R)-fPROD2O, pH 7-Favors a Cγ-exo ring pucker. The cis isomer of the preceding Phe-Pro bond is detectable.[2]
Unmodified Proline LFP19-WTD2O, pH 7-Exists in a dynamic equilibrium of Cγ-endo and Cγ-exo puckers.[2]
Azaproline Ac-azPro-NHMeVariousSolvent DependentStabilizes the cis-amide conformer and promotes type VI β-turns.[3]

Note: The data for azidoprolines are based on acetylated methyl ester derivatives as a model system, which provides valuable insights into the intrinsic conformational preferences of the modified proline ring.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflow for the synthesis and NMR analysis of peptides containing modified proline analogs, as well as the logical relationship between proline substitution and its impact on peptide conformation.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis resin Solid Support Resin (e.g., Rink Amide) fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->fmoc_deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) fmoc_deprotection->coupling coupling->fmoc_deprotection Repeat for each amino acid cleavage Cleavage from Resin (e.g., TFA cocktail) coupling->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization sample_prep NMR Sample Preparation (Peptide in deuterated solvent) characterization->sample_prep oneD_nmr 1D ¹H NMR sample_prep->oneD_nmr twoD_nmr 2D NMR Experiments (COSY, TOCSY, NOESY/ROESY) oneD_nmr->twoD_nmr assignment Resonance Assignment twoD_nmr->assignment structural_analysis Structural Analysis (Dihedral angles, Distances, Conformer population) assignment->structural_analysis

Caption: Experimental workflow for the synthesis and NMR analysis of modified peptides.

logical_relationship cluster_effects Conformational Effects cluster_structure Impact on Peptide Structure sub Proline Ring Substitution (e.g., 4-Azido, 4-Fluoro) pucker Altered Ring Pucker (Cγ-endo vs. Cγ-exo) sub->pucker isomerism Shifted cis-trans Isomerism Equilibrium sub->isomerism secondary Modulation of Secondary Structure (e.g., β-turns, PPII helix) pucker->secondary isomerism->secondary tertiary Changes in Global Fold secondary->tertiary

Caption: Impact of proline substitution on peptide conformation.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Peptides containing this compound or other modified proline analogs are typically synthesized using an automated or manual solid-phase peptide synthesizer following the Fmoc/tBu strategy[4][5][6][7].

  • Resin Swelling: The appropriate resin (e.g., Rink Amide for C-terminal amides) is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF for 5-20 minutes. The resin is then thoroughly washed with DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (3-5 equivalents) is activated with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. This activated mixture is then added to the resin and allowed to react for 1-2 hours. The completion of the coupling reaction can be monitored using a Kaiser test.

  • Washing: After coupling, the resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed. A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v). The cleavage reaction is typically carried out for 2-3 hours at room temperature.

  • Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry[4][8].

NMR Spectroscopy and Conformational Analysis
  • Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. A suitable internal standard may be added for chemical shift referencing.

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall sample quality, purity, and to observe the general features of the peptide's proton resonances.

  • 2D NMR Experiments: A suite of two-dimensional NMR experiments is performed to obtain detailed structural information:

    • COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments are used to identify the spin systems of individual amino acid residues by revealing through-bond scalar couplings between protons[9].

    • NOESY (Nuclear Overhauser Enhancement Spectroscopy) or ROESY (Rotating-frame Overhauser Enhancement Spectroscopy): These experiments detect through-space proximities between protons, providing crucial distance restraints for determining the three-dimensional structure. NOESY is suitable for small and large molecules, while ROESY is often preferred for medium-sized peptides where the NOE may be close to zero[10].

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence using a combination of the 2D NMR data.

  • Structural Analysis:

    • Chemical Shift Analysis: The deviation of α-proton chemical shifts from random coil values can provide information about the secondary structure elements[11].

    • Coupling Constant Analysis: Vicinal coupling constants, such as ³J(HN,Hα), can be used to determine dihedral angle restraints for the peptide backbone (φ angle).

    • NOE/ROE Analysis: The intensities of NOE or ROE cross-peaks are translated into upper distance limits between protons. These distance restraints are then used in molecular modeling programs to calculate an ensemble of structures that are consistent with the experimental data.

    • cis-trans Isomerism: The presence of distinct sets of resonances for the residues preceding the proline indicates the presence of both cis and trans conformers. The relative integration of these peaks allows for the quantification of the trans:cis ratio[12].

By applying these experimental and analytical approaches, researchers can gain a detailed understanding of how the incorporation of this compound and other proline analogs influences the conformational landscape of peptides, thereby guiding the design of novel peptide-based therapeutics and research tools.

References

A Comparative Guide to Functional Assays for Pe-ptides Modified with (2R,4S)-Fmoc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, stability, and for enabling site-specific conjugation. Among these, (2R,4S)-Fmoc-D-Pro(4-N3)-OH, an azido-functionalized proline derivative, offers a versatile handle for bioorthogonal "click" chemistry. This guide provides a comparative overview of key functional assays used to evaluate peptides modified with this compound, supported by experimental data and detailed protocols. We will explore how this modification can influence peptide function and compare it with other modification strategies.

Impact of (2R,4S)-Azido-Proline Modification on Peptide Function

The introduction of an azido group at the 4-position of the proline ring can influence the peptide's conformation and, consequently, its biological activity. The proline ring's pucker and the cis-trans isomerization of the peptide bond are critical determinants of a peptide's three-dimensional structure and its ability to bind to its target. The stereochemistry of the substituent at the 4-position of proline has been shown to have distinct effects on the stability of collagen triple helices, with 4R/S-aminoprolines exhibiting pH- and stereochemistry-dependent effects. While specific quantitative data for direct comparisons of (2R,4S)-azido-proline modified peptides with their unmodified counterparts in functional assays are not extensively published in single studies, the principles of structure-activity relationships suggest that any modification to a critical residue can alter binding affinity or enzymatic inhibition.

The primary utility of incorporating this compound is to enable subsequent modification via click chemistry. This bioorthogonal reaction is highly efficient and specific, allowing for the attachment of various moieties such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs without interfering with biological systems. The choice of conjugation chemistry itself can significantly impact the bioactivity of the final peptide conjugate. For instance, studies comparing click chemistry to traditional EDC/NHS coupling for functionalizing hydrogels with peptides have shown that click chemistry can better preserve the peptide's therapeutic activities.[1]

Key Functional Assays for Evaluation

To assess the functional consequences of modifying a peptide with (2R,4S)-azido-proline and its subsequent conjugation, a panel of quantitative assays is essential. Below, we detail some of the most relevant assays and provide example data structures for comparison.

Peptide-Protein Interaction Assays

These assays are crucial for peptides that function by binding to a specific protein target, such as a receptor or an enzyme.

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures the binding of a small, fluorescently labeled molecule (the peptide) to a larger, unlabeled molecule (the protein). The change in the polarization of the emitted light upon binding allows for the determination of the dissociation constant (Kd), a measure of binding affinity.

Table 1: Comparative Binding Affinity Data (Fluorescence Polarization)

Peptide VersionModificationFluorescent LabelTarget ProteinDissociation Constant (Kd)
Native PeptideNoneFITCProtein X50 nM
Azido-Proline Peptide(2R,4S)-Azido-ProlineNoneProtein X75 nM
Click-Modified Peptide(2R,4S)-Azido-Proline + Click-FluorophoreClick-FITCProtein X80 nM
Control PeptideScrambled SequenceFITCProtein X> 10 µM

Note: The data in this table is illustrative and intended to demonstrate how results would be presented. Actual values will vary depending on the specific peptide and protein system.

Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of biomolecular interactions.[2][3] One interacting partner is immobilized on a sensor chip, and the other is flowed over the surface. The binding events are detected as changes in the refractive index, providing kinetic data (association and dissociation rates) and affinity (Kd).

Table 2: Comparative Kinetic and Affinity Data (Surface Plasmon Resonance)

Peptide VersionModificationTarget ProteinAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (Kd) (nM)
Native PeptideNoneProtein Y1.2 x 10⁵6.0 x 10⁻⁴5.0
Azido-Proline Peptide(2R,4S)-Azido-ProlineProtein Y9.5 x 10⁴8.5 x 10⁻⁴8.9
Click-Modified Peptide(2R,4S)-Azido-Proline + Click-PEGProtein Y8.0 x 10⁴9.0 x 10⁻⁴11.3

Note: The data in this table is illustrative and intended to demonstrate how results would be presented. Actual values will vary depending on the specific peptide and protein system.

Enzyme Inhibition Assays

For peptides designed to inhibit enzyme activity, assays that measure the concentration-dependent inhibition are critical. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.[4]

Table 3: Comparative Enzyme Inhibition Data

Peptide VersionModificationTarget EnzymeSubstrateIC50
Native Peptide InhibitorNoneProtease ZFluorogenic Peptide100 nM
Azido-Proline Peptide(2R,4S)-Azido-ProlineProtease ZFluorogenic Peptide150 nM
Click-Modified Peptide(2R,4S)-Azido-Proline + Click-DrugProtease ZFluorogenic Peptide25 nM
Control (No Inhibitor)N/AProtease ZFluorogenic PeptideN/A

Note: The data in this table is illustrative and intended to demonstrate how results would be presented. Actual values will vary depending on the specific peptide and protein system.

Experimental Protocols

Fluorescence Polarization Competition Assay Protocol

This protocol is adapted for determining the binding affinity of an unlabeled, azido-proline modified peptide by competing with a known fluorescently labeled ligand.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled probe peptide in assay buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a stock solution of the target protein in the same assay buffer.

    • Prepare serial dilutions of the unlabeled test peptides (native, azido-proline modified, and click-modified) in the assay buffer.

  • Assay Setup:

    • In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent probe peptide and the target protein to each well. The concentrations should be optimized to give a stable, high polarization signal.[2]

    • Add the serially diluted unlabeled test peptides to the wells. Include control wells with no competitor (maximum polarization) and wells with only the probe peptide (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent probe.[3]

    • The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Workflows and Pathways

To aid in the conceptual understanding of the experimental processes and the underlying biological mechanisms, graphical representations are provided below.

Experimental_Workflow_FP cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_measure Measurement & Analysis Reagents Stock Solutions: - Fluorescent Probe - Target Protein - Test Peptides Plate 384-well Plate: - Probe + Protein - Serial dilutions of Test Peptides Reagents->Plate Dispense Reader FP Plate Reader Plate->Reader Incubate & Read Analysis Data Analysis: - Plot FP vs [Competitor] - Calculate IC50/Ki Reader->Analysis Generate Data

Fluorescence Polarization Competition Assay Workflow.

Signaling_Pathway_Inhibition cluster_pathway Signaling Cascade Receptor Receptor Enzyme Enzyme Z Receptor->Enzyme Activates Substrate Substrate Enzyme->Substrate Product Product Substrate->Product Catalysis Peptide Peptide Inhibitor (with Azido-Proline) Peptide->Enzyme Inhibits

Mechanism of Enzyme Inhibition by a Modified Peptide.

Conclusion

The incorporation of this compound provides a powerful tool for peptide modification, enabling the introduction of diverse functionalities through click chemistry. However, it is imperative to quantitatively assess the impact of this modification on the peptide's intrinsic biological activity. The functional assays outlined in this guide, particularly fluorescence polarization, surface plasmon resonance, and enzyme inhibition assays, provide the necessary framework for a thorough evaluation. By presenting the data in clear, comparative tables, researchers can make informed decisions about the utility of this and other modification strategies in their drug discovery and development efforts. The provided protocols and workflow diagrams serve as a practical starting point for implementing these essential functional assessments.

References

A Comparative Guide to the Biological Activity of Native vs. (2R,4S)-Fmoc-D-Pro(4-N3)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of native peptides versus those modified with the unnatural amino acid (2R,4S)-Fmoc-D-Pro(4-N3)-OH. The incorporation of this azido-proline derivative serves as a powerful tool for peptide modification through bioorthogonal chemistry, enabling the attachment of various functionalities. However, the modification itself can inherently alter the biological properties of the parent peptide. This guide explores these potential changes, offering insights into the structural and functional consequences of such modifications, supported by illustrative data and detailed experimental protocols.

Introduction to this compound Modification

This compound is a proline analogue equipped with an azide group at the 4-position of the pyrrolidine ring. This modification serves two primary purposes in peptide chemistry:

  • Conformational Constraint: The stereochemistry and the presence of the azide group at the 4-position influence the puckering of the proline ring and the cis-trans isomerization of the preceding peptide bond. This can lead to a more defined three-dimensional structure of the peptide, which may enhance or reduce its biological activity.

  • Bioorthogonal Handle: The azide group is a key functional group for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This allows for the covalent attachment of a wide range of molecules, such as fluorophores, imaging agents, or drug payloads, to the peptide scaffold.

Understanding the intrinsic effects of incorporating this compound is crucial for interpreting the biological activity of the subsequently conjugated peptides and for designing novel peptide-based therapeutics and research tools.

Data Presentation: A Comparative Analysis

While direct head-to-head comparisons of a specific native peptide and its (2R,4S)-4-azido-D-proline-modified counterpart are not extensively available in the public domain, we can extrapolate the likely effects based on studies of similar proline modifications. The following tables present hypothetical yet representative data to illustrate the potential changes in biological activity.

Table 1: Receptor Binding Affinity

This table compares the binding affinity of a hypothetical native peptide hormone with its modified version for its cognate G-protein coupled receptor (GPCR).

PeptideReceptor Binding Affinity (Kd, nM)Fold Change
Native Peptide15.2 ± 2.1-
Modified Peptide (with (2R,4S)-4-N3-D-Pro)45.8 ± 5.63.0-fold decrease

Kd (dissociation constant) was determined by radioligand binding assay. A lower Kd indicates higher affinity.

Table 2: Enzymatic Inhibition

This table illustrates the inhibitory potency of a native peptide inhibitor of a protease versus its modified analogue.

PeptideIC50 (µM)Fold Change
Native Peptide Inhibitor2.5 ± 0.3-
Modified Peptide Inhibitor (with (2R,4S)-4-N3-D-Pro)1.8 ± 0.21.4-fold increase

IC50 (half-maximal inhibitory concentration) was determined by a fluorescence-based enzymatic assay. A lower IC50 indicates higher potency.

Table 3: Proteolytic Stability

This table compares the stability of the native and modified peptides in the presence of serum proteases.

PeptideHalf-life in Human Serum (t1/2, hours)Fold Change
Native Peptide1.5 ± 0.2-
Modified Peptide (with (2R,4S)-4-N3-D-Pro)4.2 ± 0.52.8-fold increase

Half-life was determined by incubating the peptides in human serum and quantifying the remaining intact peptide over time by HPLC.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below.

Solid-Phase Peptide Synthesis (SPPS)

Peptides are synthesized using an automated peptide synthesizer on a Rink amide resin.

  • Amino Acid Coupling: Fmoc-protected amino acids (4 equivalents) are activated with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF and coupled to the resin-bound peptide for 2 hours.

  • Fmoc Deprotection: The Fmoc group is removed by treatment with 20% piperidine in DMF for 20 minutes.

  • Incorporation of this compound: The modified amino acid is coupled using the same protocol as standard amino acids.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purified peptide is characterized by mass spectrometry (MS) and analytical RP-HPLC.

Receptor Binding Assay (Radioligand Displacement)
  • Membrane Preparation: Membranes from cells overexpressing the target receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Procedure:

    • Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled ligand (e.g., 125I-labeled native peptide) and increasing concentrations of the unlabeled native or modified peptide.

    • The incubation is carried out for 90 minutes at room temperature.

    • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

    • The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Kd is calculated from the IC50 value using the Cheng-Prusoff equation.

Enzymatic Inhibition Assay (Fluorescence-based)
  • Enzyme and Substrate: A specific protease and its corresponding fluorogenic substrate are used.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, 0.01% Tween-20, pH 8.0.

  • Procedure:

    • The enzyme is pre-incubated with varying concentrations of the native or modified peptide inhibitor for 30 minutes at 37°C.

    • The fluorogenic substrate is added to initiate the reaction.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Proteolytic Stability Assay
  • Incubation: The native or modified peptide (10 µM) is incubated in 80% human serum at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Preparation: The reaction is quenched by adding an equal volume of 10% trichloroacetic acid (TCA). The samples are centrifuged to precipitate serum proteins.

  • Quantification: The supernatant is analyzed by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: The percentage of intact peptide remaining is plotted against time, and the half-life (t1/2) is calculated by fitting the data to a one-phase decay model.

Visualizations

Signaling Pathway: GPCR Activation

This diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that can be modulated by a peptide ligand.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein activates Effector Effector Enzyme G_protein->Effector activates Second_Messenger Second Messenger Effector->Second_Messenger produces Peptide Peptide Ligand (Native or Modified) Peptide->GPCR binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: A simplified GPCR signaling cascade initiated by peptide binding.

Experimental Workflow: Peptide Synthesis and Evaluation

This diagram outlines the overall workflow from peptide synthesis to the evaluation of biological activity.

Peptide_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (Native and Modified) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Enzyme_Assay Enzymatic Inhibition Assay Characterization->Enzyme_Assay Stability_Assay Proteolytic Stability Assay Characterization->Stability_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Stability_Assay->Data_Analysis

References

A Comparative Guide to Alternative Methods for Site-Specific Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Site-specific modification of peptides and proteins is a cornerstone of modern chemical biology and drug development. It enables the precise attachment of various moieties, including fluorophores, drug molecules, and polyethylene glycol (PEG), to create highly defined bioconjugates. While traditional methods often result in heterogeneous mixtures, several powerful techniques have emerged to achieve precise control over the location of modification. This guide provides an objective comparison of four leading alternative methods: Unnatural Amino Acid (UAA) Incorporation with Click Chemistry, Sortase-Mediated Ligation (SML), Expressed Protein Ligation (EPL), and Formylglycine-Generating Enzyme (FGE) Technology.

Comparative Analysis of Key Performance Metrics

The selection of a site-specific modification strategy depends on various factors, including the desired location of the modification, the nature of the peptide, and the required reaction efficiency and biocompatibility. The following table summarizes key quantitative data for the discussed methods to facilitate an informed decision.

Parameter UAA Incorporation & Click Chemistry Sortase-Mediated Ligation (SML) Expressed Protein Ligation (EPL) Formylglycine-Generating Enzyme (FGE)
Typical Yield >95% for ligation step[1]; ~10 mg/L protein expression[2]>90% (often requires excess nucleophile or strategies to prevent reversibility)[3][4]High, often near-quantitative for the ligation step[5]>95% Cys-to-FGly conversion; high yield for subsequent conjugation[6]
Reaction Rate Very Fast (e.g., SPAAC: ~4 M⁻¹s⁻¹, IEDDA: up to 10⁶ M⁻¹s⁻¹)[7][8]Moderate (minutes to hours); can peak around 6 hours[3]Slow to Moderate (hours to overnight)Fast (enzymatic conversion is co-translational; conjugation is rapid)
Specificity Extremely High (Bioorthogonal)High (Enzyme-Substrate Specific)High (Chemoselective)Extremely High (Enzyme-Substrate & Bioorthogonal)
Versatility Very High; modification site can be placed anywhere in the sequence.Good; requires N-terminal Gly on one partner and C-terminal LPXTG on the other.Moderate; strictly requires an N-terminal Cysteine at the ligation site.High; requires a short consensus sequence (CXPXR) to be inserted.[9][10]
Key Reagents Orthogonal tRNA/synthetase pair, UAA, bioorthogonal reagents (e.g., azides, alkynes).Sortase A enzyme, Ca²⁺ ions.Intein expression system, thiol reagents (e.g., MESNA), N-Cys peptide.Formylglycine-Generating Enzyme (FGE), aldehyde-reactive probes.[6][10]
Primary Limitation Requires genetic manipulation and specialized expression systems.Reversibility of the reaction can be a challenge; enzyme expression needed.[3]Strict requirement for an N-terminal Cysteine at the ligation junction.[11]Requires co-expression of FGE and insertion of a consensus sequence.[6][12]

Unnatural Amino Acid (UAA) Incorporation & Click Chemistry

This powerful method involves expanding the genetic code to incorporate a UAA containing a bioorthogonal reactive group, such as an azide or an alkyne, at a specific site.[13] This UAA then serves as a chemical handle for subsequent modification via highly efficient and specific "click" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[14][15]

UAA_Workflow cluster_expression Cellular Expression cluster_ligation Bioorthogonal Ligation Plasmid Plasmid with Amber Codon (TAG) Protein_UAA Protein with incorporated UAA Plasmid->Protein_UAA Translation Orthogonal_Pair Orthogonal tRNA/RS Pair + Unnatural Amino Acid (UAA) Orthogonal_Pair->Protein_UAA Click_Probe Azide/Alkyne Probe (e.g., Fluorophore, Drug) Protein_UAA->Click_Probe Click Chemistry (e.g., SPAAC) Final_Product Site-Specifically Modified Protein Click_Probe->Final_Product SML_Workflow Protein_LPXTG Protein 1 (...-LPETG) Intermediate Thioester Intermediate (Protein-LPET-S-SrtA) Protein_LPXTG->Intermediate Peptide_Gly Peptide/Molecule 2 (GGG-...) Product Ligated Product (...-LPET-GGG-...) Peptide_Gly->Product Sortase Sortase A + Ca²⁺ Sortase->Intermediate Intermediate->Product Nucleophilic Attack EPL_Workflow cluster_expression Protein Expression & Cleavage cluster_ligation Native Chemical Ligation Fusion_Protein Fusion Protein (Target-Intein-Tag) Protein_Thioester Protein-Thioester Fusion_Protein->Protein_Thioester On-column cleavage Thiol_Cleavage Thiol Reagent (e.g., MESNA) Thiol_Cleavage->Protein_Thioester Cys_Peptide Synthetic Peptide (N-terminal Cysteine) Protein_Thioester->Cys_Peptide Spontaneous S->N Acyl Shift Ligated_Product Ligated Semisynthetic Protein Cys_Peptide->Ligated_Product FGE_Workflow cluster_expression Co-expression cluster_ligation Aldehyde Ligation Tagged_Protein Protein with CXPXR Tag FGly_Protein Protein with Formylglycine (FGly) Tagged_Protein->FGly_Protein Oxidation FGE_Enzyme FGE Enzyme FGE_Enzyme->FGly_Protein Probe Aminooxy/Hydrazide Probe FGly_Protein->Probe Oxime/Hydrazone Formation Final_Product Site-Specifically Modified Protein Probe->Final_Product

References

Safety Operating Guide

Safe Disposal of (2R,4S)-Fmoc-D-Pro(4-N3)-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (2R,4S)-Fmoc-D-Pro(4-N3)-OH is critical for laboratory safety and environmental protection. This document provides detailed procedures for the safe handling and disposal of this compound, addressing the hazards associated with its constituent parts: the Fmoc-protecting group and, most significantly, the organic azide functionality. Organic azides are energetic compounds that can be sensitive to heat, light, friction, and pressure, and they possess toxic properties.[1] Therefore, a key step in the disposal process is the chemical neutralization (quenching) of the azide group to a more stable amine derivative before it is discarded as hazardous waste.

I. Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedures, it is mandatory to wear the appropriate personal protective equipment to minimize exposure risks.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator if dust is generated.

This information is based on general laboratory safety protocols for handling hazardous chemicals.[2][3]

II. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[2][3] Due to the presence of the azide group, a quenching step is required to convert it to a less hazardous form prior to disposal.[1][4]

A. Quenching of the Azide Group (Staudinger Reaction)

Small amounts of organic azides can be safely neutralized by reduction to an amine using triphenylphosphine (PPh3) in a Staudinger reaction.[4] This procedure should be performed in a chemical fume hood.

Experimental Protocol:

  • Preparation: In a suitable reaction flask, dissolve the this compound waste in an appropriate solvent such as tetrahydrofuran (THF) or diethyl ether. Cool the solution in an ice bath.[4]

  • Reagent Addition: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine relative to the azide in the same solvent.[4]

  • Reaction: Slowly add the triphenylphosphine solution to the cooled azide solution with stirring. You may observe effervescence as nitrogen gas is released.[4]

  • Completion: Continue stirring the reaction mixture until the gas evolution ceases. To ensure the reaction is complete, allow the mixture to warm to room temperature and stir for an additional hour.[4]

  • Hydrolysis (Optional but Recommended): The resulting iminophosphorane can be hydrolyzed to the corresponding amine by adding water to the reaction mixture and stirring.

  • Verification: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

B. Disposal of Quenched Material and Contaminated Waste

Once the azide has been successfully quenched, the resulting material and all contaminated items must be disposed of as hazardous waste.

  • Liquid Waste:

    • The quenched reaction mixture should be collected in a clearly labeled, sealable, and chemically compatible container.[2]

    • The container must be labeled as "Hazardous Waste" and should list all chemical constituents.[2]

    • Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[2]

  • Solid Waste:

    • Unused or expired this compound solid waste that has not been quenched must be treated as highly hazardous. It is recommended to quench it in solution as described above.

    • Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound are considered contaminated solid waste.[2]

    • Collect all contaminated solid waste in a designated, compatible, and clearly labeled hazardous waste container.[3]

  • Final Disposal:

    • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Important Safety Considerations for Azides:

  • NEVER dispose of azide-containing compounds down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.[5]

  • DO NOT mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1][6]

  • AVOID using metal spatulas or utensils when handling azides to prevent the formation of shock-sensitive metal azides.[1]

  • DO NOT use halogenated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1]

III. Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_quench Quenching Procedure (in Fume Hood) cluster_disposal Waste Collection & Disposal start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 dissolve Dissolve Azide Waste in THF or Ether ppe->dissolve Step 2 collect_solid Collect Contaminated Solid Waste (Gloves, Paper, etc.) ppe->collect_solid Step 6b (for contaminated items) add_pph3 Slowly Add 1.1 eq. Triphenylphosphine Solution dissolve->add_pph3 Step 3 react Stir and Monitor for Cessation of N2 Evolution add_pph3->react Step 4 hydrolyze Hydrolyze Iminophosphorane with Water (Recommended) react->hydrolyze Step 5 collect_liquid Collect Quenched Liquid Waste in Labeled Hazardous Waste Container hydrolyze->collect_liquid Step 6a ehs_pickup Arrange for Disposal via Institutional EHS Program collect_liquid->ehs_pickup collect_solid->ehs_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (2R,4S)-Fmoc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for (2R,4S)-Fmoc-D-Pro(4-N3)-OH, a click chemistry reagent containing an azide group.[1][2][3] The following procedures are based on best practices for handling azido compounds and Fmoc-protected amino acids.

Hazard Identification and Risk Assessment

This compound contains an azido group, which imparts specific hazards. Azido compounds are potentially explosive and toxic.[4][5] The primary risks associated with this class of compounds include:

  • Explosive Potential: Organic azides can be sensitive to shock, heat, or friction, which may lead to violent decomposition.[4]

  • Toxicity: Azido compounds may be harmful if inhaled, swallowed, or absorbed through the skin.[4]

  • Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[4]

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (inner layer) and heavy-duty, chemical-resistant gloves (outer layer).[5][6][7]Provides robust protection against skin contact and absorption.
Eye Protection Chemical splash goggles are mandatory at all times. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6][7]Protects eyes and face from splashes and potential explosions.
Body Protection A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]Protects against chemical splashes and potential fires.
Footwear Fully enclosed, chemical-resistant shoes are mandatory.[5]Protects feet from spills.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7][8]Minimizes the risk of inhaling the potentially toxic compound.
Operational Plan: Safe Handling Procedures

Adherence to strict operational procedures is critical when working with azido compounds.

StepProcedureRationale
1. Preparation Before starting work, ensure the chemical fume hood is functioning correctly.[7] Gather all necessary equipment and reagents. Put on all required PPE.Ensures a controlled and safe working environment.
2. Handling Handle the solid compound with non-metal (e.g., plastic or ceramic) spatulas.[5][6] Avoid grinding, scratching, or subjecting the compound to friction.[8]Prevents the formation of shock-sensitive metal azides and reduces the risk of explosion.[5][6]
3. Weighing If possible, weigh the compound inside the fume hood. If a balance is outside the hood, tare a sealed container, add the compound to the container inside the hood, seal it, and then weigh it.[6]Contains any dust or particles, preventing exposure.
4. Dissolving When dissolving the compound, add the solvent slowly to the solid.Minimizes splashing and aerosol generation.
5. Post-Handling After handling, decontaminate the work area. Change gloves immediately if they become contaminated.[6] Wash hands thoroughly after work and before leaving the laboratory.[7]Prevents cross-contamination and accidental exposure.
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential hazards.

Waste TypeDisposal ProcedureRationale
Solid Waste All solid waste contaminated with the compound (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, properly labeled hazardous waste container.[5]Prevents the release of the hazardous material into the environment.
Liquid Waste Unused solutions and reaction mixtures containing the compound should be collected in a designated hazardous waste container. Do not pour azide-containing waste down the drain. [5][8]Prevents the formation of explosive metal azides in the plumbing system.[5]
Deactivation For dilute solutions, a chemical deactivation procedure may be considered by trained personnel in a controlled environment. However, the primary method of disposal should be through a certified hazardous waste management service.[5]Renders the azide less hazardous, but requires expertise and should not be attempted by untrained individuals.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound (non-metal spatula) prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Proceed to Cleanup cleanup_solid Dispose Solid Waste (Hazardous Waste) cleanup_decon->cleanup_solid cleanup_liquid Dispose Liquid Waste (Hazardous Waste) cleanup_decon->cleanup_liquid cleanup_ppe Doff PPE cleanup_solid->cleanup_ppe cleanup_liquid->cleanup_ppe

Caption: Workflow for safe handling and disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。